N-(furan-2-ylmethyl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGGKHHNNMLMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304854 | |
| Record name | N-Cyclohexyl-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4439-54-7 | |
| Record name | N-Cyclohexyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(furan-2-ylmethyl)cyclohexanamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(furan-2-ylmethyl)cyclohexanamine is a secondary amine incorporating both a furan moiety and a cyclohexyl group. This guide provides a comprehensive technical overview of its synthesis, chemical and physical properties, potential pharmacological and toxicological profile, and analytical methodologies for its characterization. As a versatile chemical intermediate, this compound holds potential in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document synthesizes current knowledge to provide a foundation for researchers and drug development professionals working with furan-based chemical scaffolds.
Introduction
The furan nucleus is a prominent heterocyclic scaffold found in numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable component in medicinal chemistry.[2] this compound emerges as a molecule of interest, combining the reactive potential of the furfurylamine unit with the lipophilicity and conformational aspects of the cyclohexyl group. This guide aims to provide a detailed exploration of this compound, from its molecular structure to its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| Molecular Weight | 179.26 g/mol | [3] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
The structure of this compound, with its furan ring, secondary amine linkage, and cyclohexyl group, provides a scaffold for further chemical modification.
Synthesis and Manufacturing
The synthesis of this compound can be primarily achieved through two well-established chemical transformations: reductive amination and nucleophilic substitution.
Reductive Amination
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. In the synthesis of this compound, this involves the reaction of furfural with cyclohexylamine to form an intermediate imine, which is then reduced to the final secondary amine product.[4][5]
Experimental Protocol: Reductive Amination of Furfural with Cyclohexylamine
-
Materials: Furfural, cyclohexylamine, methanol, sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Rh/Al₂O₃), round-bottom flask, magnetic stirrer, and standard laboratory glassware.[6]
-
Procedure:
-
Dissolve furfural (1.0 eq) and cyclohexylamine (1.0-1.2 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of a slight excess of cyclohexylamine can help drive the imine formation to completion.
-
Methanol is a common solvent as it readily dissolves the reactants and the reducing agent.
-
Portion-wise addition of sodium borohydride at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Aqueous workup and extraction are standard procedures to isolate the amine product.
Diagram of Reductive Amination Workflow:
Caption: Reductive amination workflow for the synthesis of this compound.
Nucleophilic Substitution
An alternative synthetic route involves the nucleophilic substitution of a furfuryl halide with cyclohexylamine. This method relies on the displacement of a leaving group (e.g., chloride or bromide) from the furfuryl methylene carbon by the nucleophilic amine.
Experimental Protocol: Nucleophilic Substitution of Furfuryl Chloride with Cyclohexylamine
-
Materials: Furfuryl chloride, cyclohexylamine, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), a suitable solvent (e.g., acetonitrile or DMF), round-bottom flask, magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
Dissolve cyclohexylamine (2.0-3.0 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask.
-
Add furfuryl chloride (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-70°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any solid byproducts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Causality Behind Experimental Choices:
-
An excess of cyclohexylamine is used to act as both the nucleophile and a scavenger for the HCl byproduct, driving the reaction to completion and minimizing the formation of quaternary ammonium salts.
-
The addition of a non-nucleophilic base is to neutralize the acid formed during the reaction, preventing the protonation of the amine nucleophile.
-
Heating the reaction increases the rate of substitution.
Diagram of Nucleophilic Substitution Workflow:
Caption: Nucleophilic substitution workflow for the synthesis of this compound.
Mechanism of Action and Pharmacological Profile
While specific pharmacological studies on this compound are limited, the biological activities of structurally related furan derivatives provide insights into its potential mechanisms of action.
Hypothesized Mechanisms of Action
-
Antimicrobial Activity: The furan ring is a key pharmacophore in several antimicrobial agents.[1] The mechanism often involves the metabolic activation of the furan ring within microbial cells to generate reactive intermediates that can damage cellular macromolecules such as DNA and proteins.[2] Additionally, the amine functionality could contribute to antimicrobial effects by disrupting cell membrane integrity or chelating essential metal ions required for microbial enzyme function.
-
Anticancer Activity: Furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] Potential mechanisms include the inhibition of key enzymes involved in cancer cell proliferation, such as kinases, and the induction of apoptosis (programmed cell death). The lipophilic cyclohexyl group may enhance cell membrane permeability, facilitating the delivery of the cytotoxic furan moiety into cancer cells.
Pharmacological Data of Related Compounds
| Compound Class | Activity | IC₅₀ / MIC Values | Source(s) |
| Furan-based derivatives | Anticancer (HeLa, HepG2 cells) | IC₅₀: 62.37 µg/mL (for a tryptamine-furan derivative) | [10] |
| Furan-based derivatives | Anticancer (A549, HT-29 cells) | IC₅₀: 6.66 µM and 8.51 µM (for a furopyrimidine derivative) | [7][9] |
| Simple furan compounds (furfural, furoic acid) | Antibacterial (B. subtilis, S. typhi) | MIC: 0.009 - 0.029 µM | [11][12] |
Toxicological Profile
The toxicological assessment of this compound is crucial for its potential development as a therapeutic agent. A primary concern with furan-containing compounds is their potential for hepatotoxicity.[2]
Metabolic Activation and Hepatotoxicity
The furan ring can undergo metabolic oxidation by cytochrome P450 enzymes in the liver, leading to the formation of reactive and potentially toxic metabolites, such as unsaturated γ-dicarbonyls.[2] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage, oxidative stress, and, in some cases, carcinogenicity.[2]
Genotoxicity
Studies on furan have indicated its potential to induce DNA damage, chromosomal aberrations, and apoptosis in various cell lines.[2] This genotoxic potential is a significant consideration in the safety assessment of any new furan-containing chemical entity.
Diagram of Furan Bioactivation and Toxicity Pathway:
Caption: Proposed pathway for the metabolic activation and toxicity of furan-containing compounds.
Analytical Methods
The characterization and purity assessment of this compound are essential for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule. Characteristic signals for the furan ring protons and carbons, the methylene bridge, and the cyclohexyl group would be expected.[13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the secondary amine and the characteristic C-O and C=C stretches of the furan ring.[15]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[16][17]
Table of Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals for furan protons (~6.0-7.5 ppm), methylene bridge (~3.7 ppm), cyclohexyl protons (~1.0-2.0 ppm), and N-H proton (variable).[13] |
| ¹³C NMR | Signals for furan carbons (~105-155 ppm), methylene carbon (~45-55 ppm), and cyclohexyl carbons (~25-35 ppm).[14] |
| IR | N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C=C and C-O stretches of the furan ring.[15] |
| MS | Molecular ion peak corresponding to the molecular weight (179.26 m/z), and characteristic fragmentation patterns.[16][17] |
Chromatographic Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[16][17][18][19] It provides both separation and identification of the main component and any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile derivatives or for monitoring reaction progress.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[16]
-
Carrier Gas: Helium.[19]
-
Injection: Split injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Data Analysis: The purity is determined by the relative peak area of the main component in the chromatogram. The mass spectrum of the peak is used for structural confirmation.
Applications and Future Directions
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Drug Discovery Intermediate: Its primary application lies as an intermediate in the synthesis of novel antimicrobial and anticancer agents.[1] The furan and cyclohexylamine moieties can be further functionalized to optimize biological activity, selectivity, and pharmacokinetic properties.
-
Agrochemicals: The furan scaffold is also present in some agrochemicals, suggesting potential applications in this field.[20]
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with enhanced potency and reduced toxicity. Furthermore, a thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) and toxicological properties of this compound and its promising derivatives is necessary for any potential clinical development.
References
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
- Yilmaz, B., Aydin, Y., & Yilmaz, B. O. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 1-32.
- Alizadeh, M., Jalal, M., Hamed, K., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon
- Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. (2013). PubMed.
- Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2022).
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024).
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Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
- Reductive Amination of Furfural to Furfurylamine. (2024). Taylor & Francis eBooks.
- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI.
- Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). PubMed.
- Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2012). Green Chemistry.
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Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds. (n.d.). International Research Publication House. Retrieved January 7, 2026, from [Link]
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). PubMed Central.
- Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- Possible reaction pathway for reductive amination of furfural to... (2016).
- Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (2020). Science Alert.
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). PubMed.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
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This compound hydrochloride. (2025). PubChem. Retrieved January 7, 2026, from [Link]
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI.
- Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (2011).
- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (2017).
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI.
- GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025). PubMed.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (2007). CORE.
- Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese popul
- Cumulative Data of 1 H and 13 C NMR Signals and Specific Rotations of Eremophilane Sesquiterpenoids. 2. Bicyclic Eremophilanes (2). (2022).
- Phytochemistry and chemical composition by gcms of n-hexane and methanol extract of Magnolia coco Flowers. (2017). Journal of Pharmacognosy and Phytochemistry.
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IUPAC name for N-(furan-2-ylmethyl)cyclohexanamine
An In-depth Technical Guide to N-(furan-2-ylmethyl)cyclohexanamine: Synthesis, Characterization, and Applications
Abstract
This compound is a secondary amine featuring a furan moiety linked to a cyclohexyl group via a methylene bridge. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The furan ring, a bioisostere of the phenyl group, offers unique physicochemical properties that influence solubility, metabolic stability, and target engagement, while the cyclohexyl group provides lipophilicity and conformational constraints.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis via reductive amination, analytical characterization protocols, and its established and potential applications in drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound is This compound .[2][] It is also known by several synonyms, including Cyclohexyl-furan-2-ylmethyl-amine and N-(2-furylmethyl)cyclohexanamine.[][4]
The molecule consists of three primary structural components:
-
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. This moiety is electron-rich and participates in various biological interactions.[5]
-
Cyclohexyl Group: A saturated six-membered carbocyclic ring that imparts significant lipophilicity and steric bulk.
-
Methylene Bridge and Secondary Amine: A flexible linker connecting the furan and cyclohexyl moieties, with the secondary amine acting as a key functional group for further chemical modifications and as a hydrogen bond donor/acceptor.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][] |
| CAS Number | 435345-37-2 | [][4] |
| Molecular Formula | C₁₁H₁₇NO | [] |
| Molecular Weight | 179.26 g/mol | [] |
| Appearance | Off-white to light yellow powder/liquid | Inferred |
| Boiling Point | 262°C at 760 mmHg | [] |
| SMILES | C1CCC(CC1)NCC2=CC=CO2 | [] |
| InChI Key | JHGGKHHNNMLMKP-UHFFFAOYSA-N | [] |
Synthesis and Mechanistic Considerations
The most common and efficient method for synthesizing this compound is through the reductive amination of furfural with cyclohexylamine. This one-pot reaction is a cornerstone of amine synthesis due to its high atom economy and operational simplicity.
The Rationale for Reductive Amination
Reductive amination is preferred over methods like nucleophilic substitution of 2-(halomethyl)furans for several reasons:
-
Expertise & Experience: The reaction proceeds through a Schiff base (imine) intermediate, formed by the condensation of furfural (an aldehyde) and cyclohexylamine (a primary amine). This intermediate is then reduced in situ to the target secondary amine. This approach avoids the handling of potentially unstable or lachrymatory halo-functionalized furan precursors.
-
Trustworthiness: The reaction conditions can be tuned to favor the formation of the secondary amine, minimizing over-alkylation to the tertiary amine, a common side reaction in substitution pathways. The choice of reducing agent is critical; mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduce the protonated imine intermediate over the starting aldehyde, ensuring high yields. Alternatively, catalytic hydrogenation offers a greener approach.[6][7]
Synthesis Workflow Diagram
The logical flow of the reductive amination synthesis is depicted below.
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis using sodium cyanoborohydride.
Materials:
-
Furfural (1.0 eq)
-
Cyclohexylamine (1.05 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (anhydrous)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a round-bottom flask charged with anhydrous methanol, add furfural (1.0 eq) and cyclohexylamine (1.05 eq). Stir the mixture at room temperature.
-
pH Adjustment: Carefully add glacial acetic acid to the mixture to maintain a pH between 5 and 6. This is crucial as the formation of the imine intermediate is acid-catalyzed, and the subsequent reduction is most efficient under mildly acidic conditions.
-
Addition of Reducing Agent: Once the imine formation is apparent (often indicated by a color change and confirmed by TLC), add sodium cyanoborohydride (1.5 eq) portion-wise to control the reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material spots have disappeared.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.
Caption: Workflow for analytical characterization.
Spectroscopic Data
The following table outlines the expected spectroscopic signatures for this compound.[8][9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Signal | Rationale |
| ¹H NMR | Furan H5 | ~7.3-7.4 ppm (dd) | Olefinic proton adjacent to furan oxygen. |
| Furan H3 | ~6.2-6.3 ppm (dd) | Olefinic proton coupled to H4 and H5. | |
| Furan H4 | ~6.1-6.2 ppm (dd) | Olefinic proton coupled to H3 and H5. | |
| Methylene (-CH₂-) | ~3.7-3.8 ppm (s) | Protons on the carbon linking the furan and amine. | |
| Cyclohexyl -CH-N | ~2.4-2.6 ppm (m) | Methine proton on the carbon bearing the nitrogen. | |
| Cyclohexyl -CH₂- | ~1.0-2.0 ppm (m) | Multiple overlapping signals from the cyclohexyl ring protons. | |
| Amine N-H | ~1.5-2.5 ppm (broad s) | Broad signal due to proton exchange; position is concentration/solvent dependent. | |
| ¹³C NMR | Furan C2 | ~150-155 ppm | Carbon bearing the methylene group. |
| Furan C5 | ~140-145 ppm | Carbon adjacent to oxygen. | |
| Furan C3, C4 | ~105-115 ppm | Olefinic carbons on the furan ring. | |
| Methylene (-CH₂-) | ~45-50 ppm | Methylene bridge carbon. | |
| Cyclohexyl -CH-N | ~55-60 ppm | Methine carbon attached to nitrogen. | |
| Cyclohexyl -CH₂- | ~25-35 ppm | Carbons of the cyclohexyl ring. | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (weak-medium) | Characteristic of a secondary amine. |
| C-H Stretch (sp²) | 3100-3150 cm⁻¹ | Furan ring C-H bonds. | |
| C-H Stretch (sp³) | 2850-2950 cm⁻¹ | Cyclohexyl and methylene C-H bonds. | |
| C=C Stretch | ~1500-1600 cm⁻¹ | Aromatic furan ring stretching. | |
| C-O-C Stretch | ~1000-1150 cm⁻¹ | Furan ether stretch. | |
| Mass Spec | [M]+ | m/z = 179.13 | Molecular ion peak corresponding to C₁₁H₁₇NO. |
| [M-C₆H₁₁]+ | m/z = 96.04 | Fragmentation loss of the cyclohexyl group. |
Applications in Drug Discovery and Development
This compound is primarily utilized as a versatile intermediate and scaffold in the synthesis of more complex, biologically active molecules.[1]
-
Scaffold for Bioactive Molecules: The furan nucleus is a common feature in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][11][12] The N-(furan-2-ylmethyl)aniline scaffold, a close structural relative, is a key component in the development of potent anticancer agents targeting non-small-cell lung cancer.[1]
-
Bioisosteric Replacement: The furan ring can serve as a bioisostere for a phenyl ring. This substitution can alter a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) by modifying its polarity, hydrogen bonding capacity, and metabolic susceptibility, potentially leading to improved drug candidates.[1]
-
Agrochemicals and Pharmaceuticals: Amines derived from furfural are foundational in the synthesis of pharmaceuticals and agrochemicals.[7][13] The combination of the furan and cyclohexylamine moieties provides a lipophilic and structurally diverse starting point for creating new chemical entities.
Conclusion and Future Directions
This compound is a readily accessible and highly functional chemical building block. Its synthesis via reductive amination is robust and scalable, and its structure can be unequivocally confirmed through standard analytical techniques.
Future research efforts should focus on:
-
Library Synthesis: Using the secondary amine as a handle for further derivatization to create libraries of novel compounds for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the furan and cyclohexyl rings to probe their influence on biological activity and optimize for potency and selectivity against various therapeutic targets.
-
Development of Green Synthesis Protocols: Further optimizing catalytic hydrogenation methods to replace stoichiometric borohydride reagents, thereby improving the environmental footprint of the synthesis.[14][15]
This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound as a strategic component in the design and development of next-generation chemical products and therapeutics.
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An In-depth Technical Guide to the Physicochemical Properties of N-(furan-2-ylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Characteristics of a Promising Scaffold
N-(furan-2-ylmethyl)cyclohexanamine is a secondary amine that incorporates both a saturated carbocyclic ring and an aromatic furan moiety. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug discovery. The cyclohexyl group imparts lipophilicity, which can influence the molecule's ability to cross biological membranes, while the furan ring, a known bioisostere for a phenyl group, offers different electronic properties and potential for specific interactions with biological targets. Furthermore, the secondary amine linkage provides a crucial point for hydrogen bonding and further molecular functionalization.
A thorough understanding of the physicochemical properties of this compound is paramount for any researcher or drug development professional working with this or structurally related compounds. These properties govern a molecule's behavior from initial synthesis and purification to its formulation and pharmacokinetic profile within a biological system.[1][2][3] Key parameters such as melting point, boiling point, solubility, and pKa dictate how the compound can be handled, its purity, how it will dissolve in various media, and its ionization state at physiological pH, all of which are critical determinants of its potential as a therapeutic agent.[4][5][6]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed, field-proven experimental protocols for the determination of these essential characteristics. The methodologies are presented with an emphasis on the underlying scientific principles and the rationale behind experimental choices, empowering researchers to generate reliable and reproducible data.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | BOC Sciences[] |
| Molecular Weight | 179.26 g/mol | BOC Sciences[] |
| Boiling Point | 262 °C at 760 mmHg | BOC Sciences[] |
| Melting Point | Not available | |
| Solubility | Not explicitly quantified. Expected to be soluble in organic solvents. | Inferred |
| pKa | Not experimentally determined. | |
| Appearance | Not specified. Likely a liquid or low-melting solid at room temperature. | Inferred |
For the Hydrochloride Salt (this compound hydrochloride):
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ClNO | PubChem[8] |
| Molecular Weight | 215.72 g/mol | PubChem[8] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized experimental procedures for determining the key physicochemical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.[9][10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities will broaden and depress the melting range.[11]
Methodology: Capillary Melting Point Determination
This is a common and reliable method for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound (if it is a solid) is thoroughly dried to remove any residual solvent. The sample should be in a fine, powdered form.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
Initially, heat the sample rapidly to get an approximate melting point.
-
Allow the apparatus to cool, and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Causality of Experimental Choices:
-
Dry, Powdered Sample: Ensures uniform heat transfer and a more accurate melting point reading.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing a more precise determination of the melting range.[11]
Visualization of Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid organic compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[12] It is a characteristic physical property that can be used for identification and is an indicator of the volatility of the compound.[13][14]
Methodology: Micro-Boiling Point Determination
This method is suitable when only a small amount of the liquid sample is available.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube. Place the sealed capillary tube, open end down, into the test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath).
-
Heating and Observation:
-
Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
-
Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
Causality of Experimental Choices:
-
Inverted Capillary: The inverted capillary traps the vapor of the liquid. The bubbling indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure.
-
Cooling Phase Measurement: Recording the temperature upon cooling ensures that the measurement is taken at the point where the vapor pressure of the liquid is equal to the external pressure, providing a more accurate boiling point.
Visualization of Boiling Point Determination Workflow:
Caption: Workflow for micro-boiling point determination.
Determination of Solubility
Solubility is a crucial property in drug development, as it directly impacts a drug's absorption and bioavailability.[15][16][17][18][19] Determining the solubility of a compound in various solvents provides insights into its polarity and potential for formulation.
Methodology: Qualitative Solubility Testing
This method involves observing the dissolution of a small amount of the compound in various solvents.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, and a nonpolar organic solvent like hexane. Also, include aqueous solutions of 5% HCl and 5% NaOH to assess solubility based on acid-base reactions.
-
Sample Addition: In separate small test tubes, add a small, measured amount of this compound (e.g., 10 mg or a few drops) to a measured volume of each solvent (e.g., 1 mL).
-
Observation:
-
Vigorously shake or vortex each test tube.
-
Observe whether the compound dissolves completely, partially, or not at all.
-
-
Data Recording: Record the solubility as soluble, partially soluble, or insoluble for each solvent.
Causality of Experimental Choices:
-
Range of Solvents: Using solvents of varying polarities helps to classify the compound based on the "like dissolves like" principle.
-
Aqueous Acid and Base: The solubility of an amine in aqueous acid (5% HCl) is a strong indication of its basic nature, as it will form a more polar, water-soluble ammonium salt. Conversely, its insolubility in aqueous base (5% NaOH) is expected for an amine.
Visualization of Solubility Testing Workflow:
Caption: Workflow for qualitative solubility determination.
Determination of pKa
The pKa is a measure of the acidity of a compound's conjugate acid. For an amine, the pKa of its protonated form (the ammonium ion) indicates its strength as a base.[5] This is a critical parameter in drug development as it determines the ionization state of a drug at different physiological pH values, which in turn affects its absorption, distribution, and excretion.[20][21][22][23]
Methodology: Potentiometric Titration
This is a standard and accurate method for determining the pKa of an amine.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a suitable co-solvent if its water solubility is low.
-
Apparatus Setup:
-
Place the solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.
-
-
Titration:
-
Record the initial pH of the amine solution.
-
Add the acid titrant in small, known increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of acid added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).
-
Causality of Experimental Choices:
-
Strong Acid Titrant: A strong acid is used to ensure the complete protonation of the amine.
-
Potentiometric Monitoring: The use of a pH electrode allows for precise measurement of the change in hydrogen ion concentration during the titration.
-
Half-Equivalence Point: At this point, the concentrations of the free amine and its protonated form are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Visualization of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Plausible Synthetic Route
A common and efficient method for the synthesis of this compound is through reductive amination. This involves the reaction of cyclohexanone with furfurylamine in the presence of a reducing agent.
Visualization of Synthetic Workflow:
Caption: Plausible synthetic route via reductive amination.
Conclusion
This technical guide has provided an in-depth overview of the physicochemical properties of this compound, a compound of considerable interest to the scientific and drug development communities. While some key experimental data are not yet publicly available, this guide equips researchers with the necessary knowledge and detailed protocols to determine these properties with scientific rigor. The application of the described methodologies will enable the generation of a complete physicochemical profile, which is essential for advancing the research and development of this and related molecules.
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The Ascending Therapeutic Potential of Furan Amine Derivatives: A Technical Guide for Drug Discovery
Abstract
The furan nucleus, a ubiquitous five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a vast array of pharmacologically active compounds.[1][2] Among the diverse classes of furan-containing molecules, furan amine derivatives have emerged as a particularly promising scaffold for the development of novel therapeutics.[1][3] This technical guide provides a comprehensive overview of the burgeoning field of furan amine derivatives, with a focus on their significant potential in oncology, inflammation, and infectious diseases. We will delve into the mechanistic intricacies of their biological activities, provide detailed experimental protocols for their synthesis and evaluation, and present a critical analysis of their structure-activity relationships. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of modern medicine.
Introduction: The Furan Amine Scaffold - A Privileged Structure in Medicinal Chemistry
The furan ring, with its oxygen heteroatom, imparts a unique electronic and steric profile to molecules, often enhancing their binding affinity to biological targets and improving their pharmacokinetic properties.[2] The incorporation of an amine functionality further expands the chemical space, allowing for the formation of hydrogen bonds and salt bridges, which are crucial for molecular recognition and interaction with proteins and nucleic acids. This combination of a furan core and an amine substituent has proven to be a powerful strategy in the design of bioactive compounds.
Furan amine derivatives encompass a broad range of chemical structures, from simple furfurylamines to more complex molecules where the furan and amine moieties are integrated into larger heterocyclic systems. These compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects.[1][4][5] This guide will specifically explore the therapeutic applications of furan amine derivatives in the key areas of oncology, inflammation, and microbiology, providing insights into their mechanisms of action and practical guidance for their investigation.
Therapeutic Targets and Mechanisms of Action
The therapeutic efficacy of furan amine derivatives stems from their ability to interact with a variety of biological targets and modulate key signaling pathways implicated in disease pathogenesis. This section will explore the primary mechanisms through which these compounds exert their anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity: Disrupting the Machinery of Malignancy
Furan amine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, targeting critical cellular processes involved in cancer cell proliferation, survival, and metastasis.
2.1.1 Induction of Apoptosis and Cell Cycle Arrest:
A primary mechanism by which furan amine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle. Studies have shown that certain furan-based compounds can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[4][6] This is often accompanied by the induction of the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the pro-apoptotic protein Bax and the tumor suppressor p53, and a decrease in the anti-apoptotic protein Bcl-2.[9]
2.1.2 Inhibition of Key Signaling Pathways:
Furan amine derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain furan derivatives have been found to suppress the PI3K/Akt pathway, potentially by promoting the activity of the tumor suppressor PTEN.[7]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the development of various cancers. Some natural compounds have been shown to inhibit this pathway by stabilizing the β-catenin destruction complex, which includes Axin, GSK-3β, and APC.[10][11] While direct evidence for furan amine derivatives is still emerging, their structural similarities to known Wnt inhibitors suggest this as a plausible mechanism.
2.1.3 Inhibition of Tubulin Polymerization:
The microtubule network is essential for maintaining cell structure, intracellular transport, and cell division.[6] Drugs that interfere with microtubule dynamics are potent anticancer agents. Certain furan derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network and subsequent cell cycle arrest and apoptosis.[4]
Table 1: Cytotoxic Activity of Representative Furan Amine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 4.06 | [4] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [4] |
| Compound 4c | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | [12] |
| Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [12] |
| Furan-based derivative | NCI-H460 (Lung) | 0.0029 | [4] |
| Compound 12 | HepG-2 (Liver) | Near doxorubicin | [8] |
| Compound 14 | HepG-2 (Liver) | Near doxorubicin | [8] |
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Furan amine derivatives have demonstrated promising anti-inflammatory properties through the modulation of key inflammatory pathways.[1][13]
2.2.1 Modulation of MAPK and PPAR-γ Signaling:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade plays a central role in the inflammatory response. Certain furan derivatives have been shown to inhibit the phosphorylation of key MAPK proteins such as JNK, p38, and ERK, thereby downregulating the production of pro-inflammatory mediators.[1][2]
-
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that acts as a key regulator of inflammation. Activation of PPAR-γ can suppress the expression of pro-inflammatory genes. Some furan derivatives have been identified as PPAR-γ agonists, suggesting a mechanism for their anti-inflammatory effects.[1][14]
2.2.2 Inhibition of Pro-inflammatory Mediators:
Furan derivatives have been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][8] This inhibition is a direct consequence of their effects on upstream signaling pathways like MAPK and NF-κB.
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of novel antimicrobial agents. Furan amine derivatives have demonstrated broad-spectrum activity against a range of bacteria and fungi.[1][15]
2.3.1 Mechanisms of Antimicrobial Action:
The precise mechanisms of antimicrobial action for many furan amine derivatives are still under investigation. However, it is believed that their activity may be attributed to:
-
Inhibition of Microbial Growth: These compounds can directly inhibit the growth of microorganisms.[1]
-
Enzyme Modification: They may interfere with essential microbial enzymes, disrupting critical metabolic pathways.[1]
-
Membrane Disruption: The lipophilic nature of the furan ring may facilitate interaction with and disruption of microbial cell membranes.
Table 2: Antimicrobial Activity of Representative Furan Amine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [1] |
| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [1] |
| 8-geranyloxy psoralen | Candida krusei | 100 | [1] |
| Carbamothioyl-furan-2-carboxamide 4f | S. aureus, E. coli, B. cereus | 230 - 295 | [15] |
| Carbamothioyl-furan-2-carboxamide 4a, 4b, 4c | Fungal strains | 120.7 - 190 | [15] |
| Compound 8k | E. coli | 12.5 | |
| Compound 8d, 8e | A. niger | 100 |
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of furan amine derivatives, enabling researchers to practically explore the potential of this compound class.
Synthesis of Furan Amine Derivatives
A common and versatile method for the synthesis of furan amine derivatives is the reductive amination of furan aldehydes, such as furfural.[16][17]
3.1.1 General Protocol for Reductive Amination of Furfural:
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve furfural (1 equivalent) in a suitable solvent such as methanol.
-
Add the desired primary amine (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
To the reaction mixture containing the imine, add a suitable reducing agent. For catalytic hydrogenation, a catalyst such as Rh/Al₂O₃ or CuAlOx can be used.[3][16]
-
If using catalytic hydrogenation, subject the reaction mixture to a hydrogen atmosphere (pressure and temperature will depend on the specific catalyst and substrate).
-
Monitor the progress of the reduction by TLC.
-
Once the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting furan amine derivative by column chromatography or recrystallization.
-
Biological Evaluation
3.2.1 Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][9][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the furan amine derivatives and incubate for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
3.2.2 Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):
This in vivo model is commonly used to screen for the anti-inflammatory activity of new compounds.[19]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the furan amine derivative or a control vehicle (e.g., saline) to the animals, typically via oral or intraperitoneal injection.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
3.2.3 Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the furan amine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Furan amine derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic tractability, make them an attractive scaffold for further drug discovery and development efforts.
Future research in this field should focus on:
-
Lead Optimization: Systematic modification of the furan amine scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to elucidate their precise mechanisms of action.
-
In Vivo Efficacy and Safety: Rigorous preclinical evaluation of lead candidates in relevant animal models to assess their in vivo efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: Investigating the potential of furan amine derivatives in other disease areas where their known biological activities may be relevant.
The continued exploration of the chemical and biological space of furan amine derivatives holds great promise for the discovery of next-generation therapeutics that can address unmet medical needs and improve human health.
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Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Int J Mol Sci. 2023. Available from: [Link]
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Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Pharmaceuticals (Basel). 2022. Available from: [Link]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available from: [Link]
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Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available from: [Link]
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Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. Front Pharmacol. 2023. Available from: [Link]
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Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules. 2002. Available from: [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. J Med Chem. 2022. Available from: [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics (Basel). 2021. Available from: [Link]
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Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry. 2020. Available from: [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(furan-2-ylmethyl)cyclohexanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Pharmacological Landscape
N-(furan-2-ylmethyl)cyclohexanamine is a synthetic molecule incorporating two key chemical motifs: a furan ring and a cyclohexylamine group.[1] The furan ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, present in numerous therapeutic agents and known to serve as a bioisostere for phenyl rings, often enhancing metabolic stability and receptor interactions.[2][3] Concurrently, the N-substituted cyclohexanamine moiety is a structural component of various biologically active compounds, including ligands for G-protein coupled receptors (GPCRs) and ion channel modulators.[4][5]
Despite its intriguing structure, the specific biological targets and mechanism of action of this compound remain largely uncharacterized in public-domain research. This guide, therefore, is not a retrospective summary but a prospective blueprint for its systematic pharmacological investigation. As a Senior Application Scientist, my objective is to provide a hypothesis-driven framework, complete with detailed experimental protocols, to thoroughly profile this compound. We will proceed from broad, high-throughput screening paradigms to more specific, functional characterizations, ensuring a logical and scientifically rigorous exploration of its potential therapeutic activities.
Section 1: Hypothesis I - Interaction with G-Protein Coupled Receptors (GPCRs)
Rationale for Investigation
The cyclohexylamine portion of the molecule bears structural resemblance to scaffolds known to interact with a wide array of GPCRs, which are central to neurotransmission and are the targets of a significant percentage of all approved drugs. The lipophilic nature of the cyclohexane ring combined with the hydrogen bonding capability of the secondary amine suggests potential for high-affinity binding within the transmembrane domains of these receptors. Therefore, our primary hypothesis is that this compound acts as a ligand for one or more CNS-active GPCRs.
Experimental Workflow: Broad-Spectrum Receptor Binding Profiling
Our initial approach is to perform a competitive radioligand binding assay panel against a wide range of GPCRs, focusing on those prevalent in the central nervous system. This method provides a direct measure of the compound's affinity (Kᵢ) for a given receptor.
Figure 1: Workflow for GPCR competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of receptors (e.g., dopamine D₁, D₂, serotonin 5-HT₂ₐ, 5-HT₂꜀, adrenergic α₁, α₂, and µ-opioid receptors).
Materials:
-
Test Compound: this compound stock solution in DMSO.
-
Receptor Source: Commercially available prepared cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest.
-
Radioligands: e.g., [³H]SCH23390 (D₁), [³H]Spiperone (D₂), [³H]Ketanserin (5-HT₂ₐ), [³H]DAMGO (µ-opioid).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a known, non-labeled ligand (e.g., 10 µM haloperidol for D₂).
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. Add the non-specific binding control to its designated wells. Add vehicle (DMSO) to total binding wells.
-
Radioligand Addition: Add the specific radioligand at a concentration near its Kₔ value to all wells.
-
Receptor Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Anticipated Data and Functional Follow-up
The binding assays will yield Kᵢ values for each receptor tested. A potent affinity (e.g., Kᵢ < 100 nM) for any receptor would be considered a significant "hit" and would necessitate functional validation.
| Hypothetical Target Receptor | Test Compound Kᵢ (nM) | Radioligand Used | Interpretation |
| Dopamine D₂ | 85 | [³H]Spiperone | Moderate affinity, warrants functional testing. |
| Serotonin 5-HT₂ₐ | > 10,000 | [³H]Ketanserin | No significant affinity. |
| Adrenergic α₂ | 25 | [³H]Rauwolscine | High affinity, high-priority for follow-up. |
| µ-Opioid | 1,200 | [³H]DAMGO | Low affinity, lower priority. |
Table 1: Example of hypothetical data output from a GPCR binding screen.
Upon identifying a high-affinity target, functional assays are critical to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For example, if the compound binds to the α₂-adrenergic receptor, a [³⁵S]GTPγS binding assay or a cAMP accumulation assay would be performed to measure its effect on G-protein activation.
Section 2: Hypothesis II - Modulation of Monoamine Transporters
Rationale for Investigation
The this compound structure incorporates features common to psychoactive drugs that target the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse. Inhibition of their function can lead to stimulant, antidepressant, or anxiolytic effects.
Experimental Workflow: Neurotransmitter Uptake Inhibition
The most direct method to test this hypothesis is to measure the compound's ability to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
Figure 2: Workflow for monoamine transporter uptake inhibition assay.
Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay
Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine uptake via the human dopamine transporter (hDAT).
Materials:
-
Cells: HEK293 cells stably expressing hDAT.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Test Compound: this compound stock solution in DMSO.
-
Positive Control: A known DAT inhibitor (e.g., GBR-12909 or cocaine).
-
96-well microplates.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Plating: Plate hDAT-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells with assay buffer. Add assay buffer containing various concentrations of the test compound (e.g., 0.1 nM to 30 µM) or the positive control. Incubate for 10-15 minutes at room temperature.
-
Uptake Initiation: Add [³H]Dopamine to each well at a final concentration of approximately 10-20 nM.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. This time is optimized to be within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Lysis and Quantification: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit the data and calculate the IC₅₀ value.
Section 3: Hypothesis III - Enzyme Inhibition
Rationale for Investigation
Structurally related compounds, particularly those with amine functionalities, are known to interact with key enzymes in the nervous system.[6] Prime candidates for this compound include Monoamine Oxidases (MAO-A and MAO-B), which are responsible for degrading monoamine neurotransmitters, and Acetylcholinesterase (AChE), which terminates cholinergic signaling. Inhibition of these enzymes has therapeutic applications in depression and Alzheimer's disease, respectively.
Detailed Protocol: MAO-A Inhibition Assay
Objective: To determine if this compound inhibits the activity of the MAO-A enzyme.
Materials:
-
Enzyme Source: Recombinant human MAO-A.
-
Substrate: Kynuramine or a similar fluorogenic substrate.
-
Positive Control: A known MAO-A inhibitor (e.g., clorgyline).
-
Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
96-well black microplate and a fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Reaction Setup: To the wells of the microplate, add the assay buffer, the test compound (or control), and the MAO-A enzyme solution.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine substrate to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate at 37°C for 30 minutes. The MAO-A enzyme will convert kynuramine to 4-hydroxyquinoline, a fluorescent product. Stop the reaction (e.g., with NaOH).
-
Fluorescence Reading: Read the fluorescence of the plate using an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.
| Hypothetical Enzyme Target | Test Compound IC₅₀ (µM) | Interpretation |
| MAO-A | 2.5 | Potent inhibition, suggests potential antidepressant-like activity. |
| MAO-B | 45 | Moderate, less selective inhibition. |
| Acetylcholinesterase (AChE) | > 100 | No significant inhibition. |
Table 2: Example of hypothetical data output from enzyme inhibition assays.
Section 4: Hypothesis IV - Ion Channel Modulation
Rationale for Investigation
Ion channels are fundamental to neuronal excitability, and their modulation can have profound effects on the central nervous system.[7] Lipophilic compounds like this compound can partition into the cell membrane and interact directly with voltage-gated or ligand-gated ion channels, either by blocking the pore or by allosterically modifying their gating properties.[8][9]
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
The gold standard for studying ion channel function is patch-clamp electrophysiology. This technique allows for the direct measurement of ionic currents through channels in a single cell, providing high-resolution data on the compound's effects on channel activation, inactivation, and conductance.
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
High-Level Protocol: Screening for Voltage-Gated Sodium Channel Modulation
Objective: To determine if this compound modulates the function of voltage-gated sodium channels (Naᵥ).
Materials:
-
Cell line expressing a specific Naᵥ subtype (e.g., Naᵥ1.7 in HEK293 cells).
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
External solution (e.g., Tyrode's solution).
-
Internal solution (pipette solution, e.g., CsF-based to isolate Na⁺ currents).
-
Test compound.
Procedure:
-
Cell Preparation: Isolate a single cell for recording.
-
Patching: Using a micromanipulator, approach the cell with a glass micropipette and apply suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Apply a further pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Baseline Recording: Clamp the cell's membrane potential (e.g., at -80 mV). Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit and record baseline Na⁺ currents.
-
Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration (e.g., 10 µM).
-
Effect Recording: After a few minutes of perfusion, repeat the voltage-step protocol to record Na⁺ currents in the presence of the compound.
-
Analysis: Compare the peak current amplitude, and the kinetics of activation and inactivation before and after compound application. A reduction in peak amplitude would suggest channel block.
Conclusion and Path Forward
This technical guide outlines a systematic, multi-pronged strategy to de-orphanize the pharmacology of this compound. By progressing through broad binding screens, functional uptake and enzyme assays, and detailed electrophysiological studies, researchers can build a comprehensive profile of this novel chemical entity. The results from these investigations will not only elucidate its primary mechanism of action but also reveal its selectivity profile, which is crucial for assessing its potential as a therapeutic agent or a research tool. A positive result in any of these assays would trigger a cascade of further studies, including in vivo animal models to correlate molecular activity with physiological or behavioral outcomes.
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An In-Depth Technical Guide to the Role of the Furan Ring in Biological Activity
Foreword: The Furan Ring—A Privileged Scaffold in Modern Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has firmly established itself as a cornerstone in the edifice of medicinal chemistry.[1][2] Its deceptively simple structure belies a complex and versatile chemical character that has been exploited by nature and scientists alike to generate a vast arsenal of biologically active molecules. Found in natural products, approved pharmaceuticals, and cutting-edge clinical candidates, the furan moiety is a quintessential "privileged scaffold"—a molecular framework that is capable of providing high-affinity ligands for more than one type of biological target.[2][3][4]
This guide moves beyond a simple cataloging of furan-containing compounds. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the furan ring's multifaceted roles. We will explore its function as a versatile pharmacophore, dissect its contribution to a wide spectrum of biological activities, and critically examine the structure-activity relationships that govern its potency. Crucially, we will also confront the metabolic liabilities associated with this ring system—the "double-edged sword" of metabolic activation that can lead to toxicity—and provide practical, validated protocols for assessing both the promise and the peril of furan-based drug candidates.
The Furan Moiety: A Strategic Bioisostere and Pharmacophore
In drug design, the furan ring is frequently employed as a bioisostere for the phenyl ring.[1][3] This strategic substitution is not merely a like-for-like replacement but a nuanced decision to modulate a compound's physicochemical properties.
-
Causality of Bioisosteric Replacement: While similar in size, the furan ring's oxygen atom introduces distinct electronic and steric properties. It imparts a degree of polarity and possesses hydrogen bond accepting capabilities, which can forge critical interactions within a biological target's binding site.[3][5] Furthermore, replacing a phenyl ring with a furan can alter the molecule's overall hydrophilic-lipophilic balance, potentially improving its pharmacokinetic profile, including solubility and bioavailability.[3] A classic example is Ranitidine, a histamine H2-receptor antagonist, where the furan ring is a key structural component for its activity, demonstrating that the imidazole ring of earlier antagonists was not essential for receptor recognition.[6][7][8]
-
Electronic Nature and Reactivity: The furan ring is electron-rich, making it susceptible to electrophilic substitution, typically at the 2-position.[3][5] This reactivity is a boon for synthetic chemists, allowing for straightforward functionalization to explore structure-activity relationships (SAR).[5][9]
A Broad Spectrum of Biological Activities
The incorporation of a furan nucleus is a well-established strategy in drug discovery, leading to compounds with a wide array of therapeutic applications.[10][11] Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity.[11][12]
Antimicrobial Activity
Furan-containing compounds are prominent in the fight against microbial infections. The nitrofurans, such as Nitrofurantoin, are a prime example of a well-established class of antibiotics.[2]
-
Mechanism of Action (Nitrofurans): The antimicrobial action of nitrofurans is a classic case of bioactivation. The furan ring acts as a scaffold, positioning the critical nitro group for its function.[3] Within bacterial cells, flavoproteins reduce the nitro group, generating highly reactive electrophilic intermediates.[2][3] These intermediates are cytotoxic, indiscriminately damaging bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[2][3]
Anticancer Activity
A significant number of furan derivatives have been investigated as potential anticancer agents, acting through diverse mechanisms such as apoptosis induction and cell cycle arrest.[2][3] The fusion of a furan ring to other pharmacophores, like the chalcone scaffold, has been shown to dramatically enhance antiproliferative activity.[1][13]
Anti-inflammatory and Other Activities
The furan scaffold is also present in molecules targeting inflammation, cardiovascular diseases, and central nervous system disorders.[3][14] For instance, certain furan derivatives can inhibit COX enzymes, reducing inflammation, while others, like ranolazine, are used to manage angina.[3]
Decoding Structure-Activity Relationships (SAR)
The biological activity of furan-based compounds is exquisitely sensitive to the nature and placement of substituents on the ring. Modifications at the C2 and C5 positions are particularly critical for tuning potency and selectivity.[1]
A clear example of SAR is seen in furan-fused chalcones evaluated for their antiproliferative activity. The simple addition of a furan ring can dramatically increase potency.
Data Presentation: Anticancer Activity of Furan-Fused Chalcones
The following table summarizes the quantitative SAR data for select chalcone derivatives, highlighting the impact of the furan ring on antiproliferative activity against cancer cell lines.
| Compound ID | Core Structure | Furan Ring Present? | Modifications | IC₅₀ (µM) | Data Source |
| 9 | Chalcone | No | - | 305 | [13] |
| 8 | Furan-Fused Chalcone | Yes | Furan fused to A-ring | 17.2 | [13] |
| 7 | Chalcone | No | Asymmetrical structure | 59.6 | [13] |
| 6a | Furan-Fused Chalcone | Yes | Furan fusion isomer 1 | 20.9 | [13] |
| 6s | Furan-Fused Chalcone | Yes | Furan fusion isomer 2 | 70.8 | [13] |
Analysis: The data clearly demonstrates the profound impact of the furan moiety. The fusion of a furan ring to the core chalcone structure in compound 8 resulted in a more than 17-fold increase in potency compared to its non-furan counterpart, compound 9 .[1] Furthermore, the relative positioning of the furan and phenyl groups is crucial, as shown by the differing activities of isomers 6a and 6s .[1][13]
Visualization: Key SAR Principles for Furan Scaffolds
Caption: Key positions on the furan ring for synthetic modification to modulate biological activity.
The Double-Edged Sword: Metabolic Activation and Toxicity
A critical consideration for any drug development professional working with furan-containing compounds is the potential for metabolic activation into toxic intermediates.[15][16] This is a field-proven insight that must be addressed early in the discovery pipeline to avoid late-stage failures. Many furan compounds are known to be hepatotoxic and even carcinogenic precisely because of this bioactivation.[10][15]
-
The Mechanism of Toxicity: The toxicity of many furans is not caused by the parent molecule but by its metabolites.[17][18] Cytochrome P450 (P450) enzymes, particularly isoforms like CYP2E1, can oxidize the furan ring.[18][19] This oxidation generates highly reactive, electrophilic intermediates, such as epoxides or, more commonly for unsubstituted furans, a cis-enedial (e.g., cis-2-butene-1,4-dial from furan itself).[15][17][18]
-
Cellular Damage: These reactive metabolites can covalently bind to cellular nucleophiles, including proteins and DNA.[15][18] This alkylation of macromolecules disrupts normal cellular function, leading to cytotoxicity, tissue damage (particularly in the liver), and potentially initiating carcinogenesis.[1][17]
Visualization: Metabolic Activation Pathway of Furan
Caption: Metabolic activation of furan leading to cellular toxicity via a reactive intermediate.
Essential Experimental Protocols
To ensure trustworthiness and provide a self-validating system, a drug discovery program for furan-based compounds must incorporate assays to evaluate both efficacy and potential toxicity.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details a standard method to determine the concentration at which a furan-containing compound inhibits cancer cell growth by 50% (IC₅₀).
Objective: To quantify the antiproliferative activity of a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the furan test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a no-cell blank. b. Remove the old medium from the wells and add 100 µL of the respective compound dilutions. c. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol assesses the susceptibility of a furan compound to P450-mediated metabolism, a key indicator of potential bioactivation and poor in vivo half-life.
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound stock solution (in DMSO or Acetonitrile)
-
Control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)
-
Ice-cold stop solution (e.g., Acetonitrile with an internal standard)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system
Methodology:
-
Reaction Preparation: a. On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). b. Prepare the test compound solution in phosphate buffer (final concentration typically 1 µM). c. Pre-warm the master mix and compound solutions at 37°C for 5 minutes.
-
Initiation of Reaction: a. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the master mix. b. Immediately transfer aliquots of the complete reaction mixture to wells containing the test compound at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: a. At each time point, terminate the reaction by adding 2-3 volumes of ice-cold stop solution. The 0-minute sample is prepared by adding the stop solution before the NADPH system. b. Include a control incubation without the NADPH system to assess non-P450 degradation.
-
Sample Processing and Analysis: a. Centrifuge the terminated samples (e.g., at 4000 rpm for 15 min) to pellet the precipitated protein. b. Transfer the supernatant to a new analytical plate. c. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of the line (k) represents the elimination rate constant. c. Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. d. Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and reaction conditions.
Conclusion and Future Perspectives
The furan ring is a pharmacologically significant and enduringly relevant scaffold in drug discovery.[2] Its ability to act as a versatile bioisostere and its presence in a multitude of compounds with diverse biological activities underscore its importance.[3][20] However, the path to developing a successful furan-based therapeutic requires a clear-eyed and rigorous approach. The potential for metabolic activation into reactive intermediates is a significant hurdle that must be proactively addressed through careful molecular design and robust screening protocols.[15][16][18]
Future research will undoubtedly focus on designing novel furan derivatives that retain the desired biological activity while minimizing metabolic liabilities. This may involve strategic substitution to block sites of P450 oxidation or to promote alternative, non-toxic metabolic pathways. By integrating a deep understanding of SAR with a proactive assessment of metabolic fate, the scientific community can continue to harness the immense therapeutic potential of this privileged heterocyclic scaffold.
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Literature review on N-substituted furfurylamines
An In-Depth Technical Guide to the Synthesis and Application of N-Substituted Furfurylamines
Abstract
Derived from renewable biomass resources, N-substituted furfurylamines represent a class of heterocyclic compounds with immense value across diverse scientific disciplines. Their unique structural motif, featuring a furan ring connected to a substituted amino group, serves as a privileged scaffold in medicinal chemistry, a functional building block in materials science, and a key intermediate in the synthesis of fine chemicals and agrochemicals.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for accessing these compounds, with a focus on reductive amination, multicomponent reactions, and emerging biocatalytic routes. Furthermore, it delves into their field-proven applications, highlighting their roles as precursors to potent pharmaceuticals, high-performance polymers, and effective corrosion inhibitors.[3][4][5] By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as both a literature review and a practical guide for harnessing the full potential of N-substituted furfurylamines.
Introduction: The Furfurylamine Scaffold
The Significance of Furan Derivatives from Biomass
The imperative for sustainable chemistry has catalyzed a global shift from petrochemical feedstocks to renewable, biomass-derived platform molecules.[6] Furfural, readily produced by the acid-catalyzed dehydration of C5 sugars (xylose) from lignocellulosic biomass, stands out as a pivotal starting material.[7] Its furanic structure provides a versatile chemical handle for transformation into a wide array of value-added chemicals, including furfurylamine, which serves as the parent compound for the N-substituted derivatives discussed herein.[8][9] This bio-based origin makes the chemistry of furfurylamines inherently aligned with the principles of green and sustainable industrial development.
N-Substituted Furfurylamines: A Privileged Scaffold in Chemistry
The introduction of a substituent on the nitrogen atom of furfurylamine dramatically expands its chemical and functional diversity. This N-substitution modulates the molecule's steric and electronic properties, giving rise to a vast library of compounds with tailored activities. In medicinal chemistry, the N-substituted furfurylamine motif is embedded within the structure of numerous blockbuster drugs, including the potent diuretic furosemide and the H₂-receptor antagonist ranitidine.[3] In materials science, these amines are crucial for synthesizing specialty polymers and serve as highly effective corrosion inhibitors for industrial metals.[4][10] Their broad utility underscores their status as a privileged and indispensable structural class.
Synthetic Strategies for N-Substituted Furfurylamines
The synthesis of N-substituted furfurylamines can be broadly achieved through several robust methodologies. The choice of method is often dictated by the desired substitution pattern, scalability, and sustainability considerations.
Reductive Amination: The Workhorse Methodology
Reductive amination is the most versatile and widely employed route for synthesizing furfurylamines.[1] This reaction typically involves the condensation of a carbonyl compound (furfural) with an amine to form an imine (Schiff base) intermediate, which is then reduced in situ to the target amine.[8][11]
The causality of this one-pot process hinges on the careful balance between imine formation and its subsequent reduction. The initial condensation is often acid-catalyzed, while the reduction step requires a suitable reducing agent, typically molecular hydrogen (H₂) in the presence of a heterogeneous catalyst.[11] The reaction proceeds via the transient imine, which is highly reactive and rarely isolated.[8] Controlling reaction parameters such as temperature, pressure, and the molar ratio of ammonia or amine to furfural is critical to maximize selectivity towards the desired primary, secondary, or tertiary amine and to prevent side reactions like hydrogenation of the furan ring.[11][12]
Caption: General mechanism of reductive amination of furfural.
The choice of catalyst is paramount for achieving high yield and selectivity. While noble metals like Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) on various supports (e.g., Al₂O₃, Carbon) exhibit excellent activity even under mild conditions, their high cost is a significant drawback.[2][11][13] Consequently, substantial research has focused on developing efficient catalysts based on earth-abundant, non-noble metals such as Nickel (Ni) and Cobalt (Co).[6] Raney® Ni, in particular, has proven to be a cost-effective and highly active catalyst for this transformation.[4][6] The catalyst's performance is intrinsically linked to its surface properties, including metal particle size and the nature of the support, which can influence the adsorption of reactants and intermediates.[1][12]
Table 1: Comparison of Selected Catalytic Systems for Reductive Amination of Furfural
| Catalyst | Amine Source | Conditions | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Rh/Al₂O₃ | Aqueous NH₃ | 80 °C, 2 MPa H₂, 2 h | ~92% Selectivity | [8][11] |
| Raney® Ni | Aqueous NH₃ | 130 °C, 2.0 MPa H₂, 3 h | 96.3% Selectivity | [6] |
| NiSi-T | NH₃ | 90 °C, NH₃/FAL ratio 2.4 | 94.2% Yield | [12] |
| Pd NPs | Aniline | Room Temperature | 97% Yield | [6][13] |
| Ru/Ca(NH₂)₂ | NH₃ | 90 °C, 2 MPa H₂, 2 h | 99% Yield |[6] |
This protocol describes a representative lab-scale synthesis of N-benzylfurfurylamine.
-
Self-Validation: The integrity of this protocol is validated by confirming the product's identity and purity through standard analytical techniques (NMR, MS, IR), ensuring the reaction has proceeded as intended.
-
Materials: Furfural (10 mmol), Benzylamine (11 mmol), Raney® Nickel (5 mol%, slurry in water), Ethanol (50 mL), Hydrogen gas (H₂).
-
Apparatus: High-pressure autoclave/hydrogenator equipped with a magnetic stirrer and temperature control.
-
Procedure:
-
To the autoclave vessel, add ethanol, furfural, and benzylamine.
-
Carefully add the Raney® Ni slurry. Causality Note: Raney® Ni is pyrophoric and must be handled under a liquid.
-
Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the vessel to 2.0 MPa with H₂.
-
Begin stirring and heat the reaction to 100 °C. Maintain these conditions for 4-6 hours.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Causality Note: Filtration is necessary to remove the heterogeneous catalyst before workup.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel to yield the pure N-benzylfurfurylamine.
-
-
Characterization:
-
¹H and ¹³C NMR: To confirm the molecular structure and the formation of the new C-N bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the appearance of N-H stretches (if applicable).
-
Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity
Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a powerful tool for rapidly generating complex molecules.[14] This approach is highly atom-economical and efficient, making it attractive for creating libraries of bioactive compounds.
A notable example involving a furfurylamine is the Kabachnik-Fields reaction, which is used to synthesize α-aminophosphonates.[15] These compounds are structural analogues of amino acids and often exhibit a wide range of biological activities, including antioxidant, antimicrobial, and plant growth-regulating properties.[15][16] The reaction involves the one-pot condensation of an aldehyde, an amine (furfurylamine), and a dialkyl phosphite.
Caption: One-pot, three-component Kabachnik-Fields synthesis.
This protocol is adapted from a green synthesis approach for α-furfuryl-2-alkylaminophosphonates.[15]
-
Self-Validation: This protocol is validated by the high yields reported and the thorough structural confirmation of the products via spectral analysis (NMR, IR, MS). The reusability of a heterogeneous catalyst, if used, further validates the process's robustness.
-
Materials: Aryl aldehyde (2.0 mmol), Furfurylamine (2.0 mmol), Diethyl phosphite (2.1 mmol), SiO₂–I₂ catalyst (10 mol%), Microwave reactor vials.
-
Apparatus: A dedicated microwave synthesizer.
-
Procedure:
-
In a microwave vial, combine the aryl aldehyde, furfurylamine, diethyl phosphite, and the SiO₂–I₂ catalyst. Causality Note: The use of a catalyst like SiO₂–I₂ activates the aldehyde's carbonyl group, facilitating the initial imine formation.[15]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 600 W and 40 °C for the optimized time (typically 20-30 minutes). Causality Note: Microwave irradiation dramatically accelerates the reaction rate compared to conventional heating.[15][17]
-
After cooling, add ethyl acetate to the reaction mixture and filter to recover the heterogeneous catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure α-aminophosphonate.
-
-
Characterization: Full spectral analysis (¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and MS) is required to unambiguously confirm the structure of the synthesized phosphonate.
Biocatalytic Approaches: The Green Frontier
Enzymatic synthesis represents the cutting edge of green chemistry. Engineered imine reductases (IREDs) have emerged as highly efficient biocatalysts for the reductive amination of furans.[3][18] These enzymes offer exceptional selectivity and operate under mild, aqueous conditions, avoiding the need for harsh reagents or heavy metal catalysts. Through protein engineering, IREDs can be tailored to accept a broad range of amine and furan substrates, enabling the scalable production of diverse N-substituted furfurylamines with high yields (>99%) and space-time yields.[3][18] This approach is particularly promising for the industrial synthesis of pharmaceutical intermediates and polymer building blocks.
Key Applications and Field-Proven Insights
Medicinal Chemistry and Drug Development
The furfurylamine scaffold is a cornerstone in the design of new therapeutic agents due to its ability to engage in various biological interactions.
The furan ring can act as a bioisostere for phenyl or other aromatic rings, while the flexible aminomethyl linker allows for optimal positioning of substituents to interact with biological targets.[2] This is exemplified by its presence in drugs targeting a wide range of conditions, from hypertension to cancer.[3][16]
Recent research has uncovered significant antimicrobial and antioxidant activities in novel N-substituted furfurylamine derivatives.[16][19] For instance, certain N-alkylfurfurylacetamides have shown potent activity against bacteria and white-rot fungi.[19] Similarly, α-aminophosphonate derivatives have demonstrated considerable antioxidant potential, in some cases exceeding that of standard ascorbic acid.[15]
Table 2: Biological Activity of Selected N-Substituted Furfurylamine Derivatives
| Compound Class | Activity Type | Assay Details | Result (IC₅₀ or Inhibition) | Reference |
|---|---|---|---|---|
| α-aminophosphonates | Antioxidant | DPPH radical scavenging | IC₅₀ = 35.23 µM (for compound 5e) | [15] |
| N-benzyl-N-furfurylacetamide | Antimicrobial | Agar well diffusion | Significant inhibition of bacteria and fungi | [19] |
| N-substituted Tetrahydrofurfurylamines | Antibacterial | In vitro screening | Moderate inhibition of various bacterial strains | [20] |
| Furan-containing pyrazolines | Antibacterial | In vitro screening | Broad-spectrum activity against 13 bacterial strains |[16] |
Materials Science: From Protection to Performance
N-substituted furfurylamines, particularly those containing additional heteroatoms like sulfur (in thiourea derivatives), are excellent corrosion inhibitors for metals like mild steel in acidic environments.[5][10]
-
Mechanism of Action: The inhibitive effect arises from the adsorption of the molecule onto the metal surface.[5][21] This process is driven by the interaction between the lone pair electrons of the nitrogen and oxygen (and sulfur, if present) atoms, the π-electrons of the furan ring, and the vacant d-orbitals of the metal atoms.[22] This adsorbed layer forms a physical barrier that isolates the metal from the corrosive medium, significantly reducing the corrosion rate.[21]
Caption: Adsorption of inhibitor molecules on a metal surface.
This protocol outlines a standard electrochemical method to quantify the effectiveness of a corrosion inhibitor.
-
Self-Validation: The protocol is self-validating as it generates quantitative data (corrosion potential, corrosion current, inhibition efficiency) that directly measures the inhibitor's performance under controlled conditions. Reproducibility of the polarization curves confirms the validity of the results.
-
Materials: Mild steel coupons (working electrode), Platinum foil (counter electrode), Saturated Calomel Electrode (SCE, reference electrode), Corrosive medium (e.g., 0.1 M HCl), N-substituted furfurylamine inhibitor.
-
Apparatus: Potentiostat/Galvanostat electrochemical workstation.
-
Procedure:
-
Prepare the corrosive solution (blank) and solutions containing various concentrations of the inhibitor.
-
Polish the mild steel coupon to a mirror finish, degrease with acetone, and rinse with deionized water.
-
Assemble the three-electrode cell with the steel coupon, platinum foil, and SCE immersed in the test solution.
-
Allow the system to stabilize for 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting polarization curve (log current density vs. potential).
-
Repeat the measurement for the blank solution and each inhibitor concentration.
-
-
Data Analysis:
-
Use Tafel extrapolation on the polarization curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr) for each condition.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.[5]
-
The reactivity of the amine and the furan ring makes N-substituted furfurylamines valuable monomers for creating novel polymers. They have been used to synthesize polybenzoxazines, which are high-performance thermosetting resins known for their excellent thermal stability, high char yield, and inherent flame retardancy.[8][23] These properties make them suitable for applications in coatings, composites, and electronics.[4]
Conclusion and Future Outlook
N-substituted furfurylamines stand as a testament to the power of biomass valorization. The synthetic routes to access them are mature and continue to evolve, with biocatalysis and green chemistry principles paving the way for more sustainable industrial production. Their applications are vast and impactful, ranging from life-saving pharmaceuticals to materials that enhance industrial longevity and performance. The future of this chemical class is bright, with ongoing research focused on discovering novel biological activities, designing next-generation polymers with enhanced properties, and developing even more efficient and selective catalytic systems for their synthesis. As the world continues to seek sustainable solutions, the importance of versatile, bio-derived platforms like N-substituted furfurylamines will only continue to grow.
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Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496. [Link]
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A new, environmentally friendly and high-yielding method for the preparation of furfurylamine by one-pot reductive amination of furfural is reported. Société Chimique de Tunisie. [Link]
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Li, J., et al. (2021). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 45(38), 17875-17884. [Link]
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Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. ResearchGate. [Link]
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Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]
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Reddy, P. V. G., et al. (2021). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Omega, 6(1), 589-601. [Link]
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Examples of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with pharmaceutical activity. ResearchGate. [Link]
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Alonso-Fagúndez, N., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering, 7(5), 5345-5354. [Link]
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Synthesized N-alkyl furfurylamines. ResearchGate. [Link]
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Wang, J. P., et al. (2021). Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases. ResearchGate. [Link]
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Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. [Link]
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Zhang, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. [Link]
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Furfurylamine. PubChem, National Institutes of Health. [Link]
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Liu, Y., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. [Link]
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A Multi-Component Reaction for the Synthesis of N-Substituted Furo[3,4-b]quinoline Derivatives under Microwave Irradiation. ResearchGate. [Link]
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Ali, O. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5275. [Link]
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Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. SciSpace. [Link]
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One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. [Link]
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The Strategic Role of N-(furan-2-ylmethyl)cyclohexanamine as a Versatile Precursor in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(furan-2-ylmethyl)cyclohexanamine stands as a pivotal, yet underexplored, molecular scaffold in the landscape of medicinal chemistry. This technical guide delves into the core attributes of this compound, positioning it as a strategic precursor for the development of novel therapeutic agents. By dissecting its structural components—the bioactive furan moiety and the pharmacologically significant cyclohexanamine core—we provide a comprehensive analysis of its synthetic pathways, characterization, and vast potential in drug discovery. This document serves as a foundational resource for researchers aiming to leverage this precursor in the rational design of next-generation pharmaceuticals, particularly in the realms of neurology and infectious diseases.
Introduction: Unveiling a Precursor of High Potential
In the intricate tapestry of drug discovery, the identification of versatile molecular precursors is paramount. This compound emerges as a compound of significant interest, embodying a strategic fusion of two pharmacologically relevant motifs: the furan ring and the cyclohexanamine core. The furan ring, a five-membered aromatic heterocycle, is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting properties that range from antimicrobial to anti-inflammatory and anticancer.[1][2] Concurrently, the cyclohexanamine moiety is a cornerstone of the arylcyclohexylamine class of compounds, renowned for their potent modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.[3]
The strategic value of this compound lies in its capacity to serve as a versatile scaffold for chemical elaboration. The secondary amine provides a reactive handle for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the furan ring can act as a bioisostere for a phenyl ring, offering a different pharmacokinetic and metabolic profile while potentially retaining or enhancing biological activity. This guide will illuminate the pathways to harnessing the latent potential of this precursor, from its synthesis and characterization to its prospective applications in pharmacology.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be efficiently achieved through reductive amination, a robust and widely employed method in medicinal chemistry. This approach involves the condensation of furfural, a readily available bio-based aldehyde, with cyclohexylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.
Proposed Synthetic Protocol: Reductive Amination
This protocol is based on established methodologies for the reductive amination of furfural and related aldehydes.[4][5]
Materials:
-
Furfural
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Anhydrous Dichloromethane (DCM) or Methanol (MeOH)
-
Glacial Acetic Acid (catalytic amount, if using STAB)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Imine Formation: To a solution of furfural (1.0 eq) in anhydrous DCM, add cyclohexylamine (1.1 eq). If using STAB as the reducing agent, add a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours. Alternatively, if using sodium borohydride in methanol, cool the reaction mixture to 0 °C before the portion-wise addition of NaBH₄ (1.5 eq). After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, often used in one-pot reductive amination reactions. Sodium borohydride is a more powerful reducing agent and is typically used after the imine has been pre-formed.
-
Solvent Selection: Dichloromethane is a common choice for reductive aminations with STAB, while methanol is suitable for reductions with sodium borohydride.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the purity of the final compound.
Characterization: A Predictive Analysis
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Furan Protons: Three distinct signals in the aromatic region (~6.2-7.4 ppm). Methylene Bridge (-CH₂-): A singlet or a pair of doublets around 3.7-3.9 ppm. Cyclohexyl Protons: A complex multiplet in the aliphatic region (~1.0-2.5 ppm), with the proton on the carbon attached to the nitrogen appearing at a lower field. N-H Proton: A broad singlet, the chemical shift of which is concentration-dependent. |
| ¹³C NMR | Furan Carbons: Signals in the aromatic region (~105-155 ppm). Methylene Bridge Carbon (-CH₂-): A signal around 45-55 ppm. Cyclohexyl Carbons: Signals in the aliphatic region (~25-60 ppm), with the carbon attached to the nitrogen appearing at a lower field. |
| IR Spectroscopy | N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹. C-H Stretches (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹. C=C Stretch (Furan Ring): Absorptions around 1500-1600 cm⁻¹. C-O-C Stretch (Furan Ring): A strong band around 1000-1200 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z = 179.26. Key Fragmentation: Alpha-cleavage leading to the formation of a furfuryl cation (m/z = 81) or a cyclohexylaminomethyl cation. |
Self-Validating System for Characterization:
The congruence of data from these orthogonal analytical techniques provides a robust validation of the compound's structure. For instance, the number of distinct proton and carbon signals in the NMR spectra should match the proposed structure. The functional groups identified by IR spectroscopy must be consistent with the molecular formula determined by mass spectrometry.
This compound as a Versatile Precursor
The true pharmacological potential of this compound lies in its role as a versatile precursor for the synthesis of a diverse library of derivatives. The secondary amine and the furan ring offer multiple points for chemical modification.
The Furan Moiety: A Bioisosteric and Bioactive Component
The furan ring is a privileged scaffold in medicinal chemistry.[1][8] Its inclusion in this compound imparts several advantageous properties:
-
Bioisosterism: The furan ring can serve as a bioisostere for the phenyl ring, a common moiety in many centrally acting drugs.[2] This substitution can alter the compound's lipophilicity, metabolic stability, and receptor binding interactions, potentially leading to an improved therapeutic profile.
-
Inherent Bioactivity: Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[9][10] This inherent bioactivity can be harnessed and amplified through further chemical modifications.
The Cyclohexanamine Core: A Gateway to CNS Targets
The cyclohexanamine core is a key structural feature of arylcyclohexylamines, a class of compounds known for their interaction with central nervous system (CNS) targets.[3] The most prominent of these is the NMDA receptor, a ligand-gated ion channel crucial for synaptic transmission and plasticity.
Diagram 1: The Role of this compound as a Precursor
Caption: A logical diagram illustrating the derivatization potential of this compound.
Prospective Pharmacological Profiles of Derivatives
While this compound itself has not been extensively profiled, its structure suggests that its derivatives could exhibit significant pharmacological activities in several key therapeutic areas.
Potential as NMDA Receptor Modulators
Arylcyclohexylamines are well-documented non-competitive antagonists of the NMDA receptor.[3] By analogy, derivatives of this compound, where the furan ring acts as a bioisosteric replacement for an aryl group, are promising candidates for the development of novel NMDA receptor modulators. Such compounds could have therapeutic potential in neurological and psychiatric disorders where glutamatergic dysregulation is implicated, such as depression, neuropathic pain, and neurodegenerative diseases.[11]
Diagram 2: Hypothetical Interaction with the NMDA Receptor
Caption: A conceptual diagram of a potential interaction with the NMDA receptor.
Potential as Antimicrobial and Anticancer Agents
The furan nucleus is a common feature in many compounds with demonstrated antimicrobial and anticancer activities.[12] Derivatives of this compound could be synthesized and screened for their efficacy against a range of pathogens and cancer cell lines. The lipophilic cyclohexyl group may enhance cell membrane permeability, potentially increasing the potency of the furan pharmacophore.
Table 2: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Potential Mechanism of Action | Rationale |
| Neurology/Psychiatry | NMDA Receptor Antagonism | The cyclohexanamine core is a key feature of known NMDA receptor antagonists. |
| Infectious Diseases | Disruption of microbial cell processes | The furan moiety is a known pharmacophore in antimicrobial agents.[13] |
| Oncology | Various (e.g., enzyme inhibition, apoptosis induction) | Furan-containing compounds have shown promise as anticancer agents.[14] |
Future Research Directions and Conclusion
This compound represents a largely untapped resource in the field of drug discovery. This guide has laid the groundwork for its systematic exploration by providing a practical synthetic approach, a predictive characterization framework, and a rationale for its potential pharmacological applications.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of this compound and a library of its derivatives, followed by their full spectroscopic characterization to confirm the predicted data.
-
Pharmacological Screening: Comprehensive in vitro and in vivo screening of these new compounds for their activity as NMDA receptor modulators, as well as their potential antimicrobial and anticancer properties.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Current Drug Discovery Technologies, 17(4), 465-474. [Link]
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Synthesis and photochemistry of a photolabile precursor of N-methyl-D-aspartate (NMDA) that is photolyzed in the microsecond time region and is suitable for chemical kinetic investigations of the NMDA receptor. (1999). Biochemistry, 38(10), 3140-3147. [Link]
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Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. (2012). International Journal of Molecular Sciences, 13(6), 6665-6678. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci, 6(1), 142-150. [Link]
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Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5). [Link]
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Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). Journal of Chemistry. [Link]
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Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Journal of Energy and Chemical Engineering. [Link]
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Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. (2014). Current Pharmaceutical Design, 20(31), 5030-5041. [Link]
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1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.). ResearchGate. [Link]
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Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (2012). Green Chemistry, 14(3), 758-765. [Link]
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Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. (2013). Food Chemistry, 136(2), 987-992. [Link]
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Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. (2012). Magnetic Resonance in Chemistry, 50(12), 801-807. [Link]
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Physiology, NMDA Receptor. (2023). In StatPearls. StatPearls Publishing. [Link]
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A Technical Guide to N-(furan-2-ylmethyl)cyclohexanamine: Synthesis, Screening, and Optimization Strategies in Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the investigation of N-(furan-2-ylmethyl)cyclohexanamine as a foundational scaffold in modern drug discovery. The furan moiety is a well-established "privileged" structure in medicinal chemistry, present in numerous approved therapeutic agents.[1][2] Its ability to act as a bioisosteric replacement for phenyl rings while offering unique electronic and solubility characteristics makes it a valuable component in the design of novel bioactive molecules.[1] This document details a robust and efficient synthesis of the title compound via reductive amination, outlines a strategic workflow for its biological evaluation through high-throughput screening, and proposes a systematic approach for subsequent structure-activity relationship (SAR) studies. The protocols and strategies herein are designed for researchers, chemists, and pharmacologists engaged in the early stages of drug development, providing a practical guide from initial synthesis to lead optimization.
The Furan Scaffold: A Cornerstone of Medicinal Chemistry
The furan ring is a five-membered aromatic heterocycle that has proven to be a remarkably versatile scaffold in the development of pharmaceuticals.[1][2] Its prevalence in clinically successful drugs, ranging from the antibacterial nitrofurantoin to the anti-ulcer agent ranitidine, underscores its therapeutic importance.[1] The furan's oxygen atom acts as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking, enabling diverse interactions with biological targets.[3] Furthermore, its distinct electronic properties and polarity compared to a simple benzene ring allow medicinal chemists to fine-tune a molecule's pharmacokinetic profile, including metabolic stability and bioavailability.[1]
This compound represents a strategic combination of this valuable furan scaffold with a saturated, lipophilic cyclohexyl moiety. This design marries the biological potential of the furan with the conformational flexibility and lipophilicity of the cyclohexane, creating a promising starting point for the exploration of new chemical space in the search for novel therapeutic agents.
Synthesis and Characterization of this compound
Synthetic Strategy: The Efficiency of Reductive Amination
The synthesis of this compound is most effectively achieved through reductive amination. This method is widely favored in medicinal chemistry over traditional SN2 alkylation for several reasons:
-
Avoids Over-Alkylation: Unlike direct alkylation of an amine with an alkyl halide, reductive amination proceeds through an imine intermediate, which forms only once on a primary amine, thus preventing the common problem of multiple alkylations and leading to a cleaner product profile.[4]
-
High Efficiency & Mild Conditions: The reaction can often be performed as a "one-pot" synthesis where the imine is formed and reduced in situ, eliminating the need for intermediate purification and reducing waste.[5]
-
Green Chemistry: It is considered a greener alternative as it avoids the use of potentially genotoxic alkylating agents.[5][6]
The general reaction involves the condensation of cyclohexanone with furfurylamine to form an imine, which is then selectively reduced by a hydride agent to yield the target secondary amine.
Caption: One-pot reductive amination workflow for synthesis.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure. Researchers should perform their own reaction optimization and safety assessment.
Materials:
-
Cyclohexanone (1.0 eq)
-
Furfurylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂), add furfurylamine (1.05 eq) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once imine formation is evident (or after the allotted time), add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% Ethyl Acetate in Hexane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical Properties
A summary of the key computed and experimental properties of the title compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| Molecular Formula | C₁₁H₁₇NO | [][8] |
| Molecular Weight | 179.26 g/mol | [] |
| Monoisotopic Mass | 179.131014 g/mol | [8] |
| Boiling Point | 262°C at 760 mmHg | [] |
| Appearance | Off-white to light yellow powder/liquid | [9] |
A Strategic Approach to Investigating Therapeutic Potential
While specific biological activity data for this compound is not extensively published, the well-documented activities of various furan derivatives provide a strong rationale for its investigation across multiple therapeutic areas.[2][3][10][11] Analogs are known to possess antimicrobial, anticancer, and anti-inflammatory properties.[1][9][10] Therefore, a broad-based screening approach is warranted.
High-Throughput Screening (HTS) Cascade
A logical screening cascade ensures that resources are focused efficiently on the most promising activities. The initial goal is to identify any significant biological effect in broad, cost-effective primary assays before proceeding to more complex and specific secondary assays for hit validation and mechanism of action (MoA) studies.
Caption: A phased approach for biological screening and hit validation.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic or cytostatic effects of the compound on a cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
Cancer cell line of choice
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) and Lead Optimization
Once a biological activity ("hit") is confirmed, the next crucial step is to synthesize analogs to understand the structure-activity relationship (SAR). This involves systematically modifying different parts of the parent molecule to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
A Strategy for Scaffold Diversification
The this compound scaffold offers three primary points for chemical diversification, allowing for a thorough exploration of the surrounding chemical space.
Caption: Key points for chemical modification on the core scaffold.
Proposed Modifications and Rationale
-
Furan Ring (R1): The 5-position of the furan ring is electronically activated and a common site for electrophilic substitution.[1]
-
Rationale: Introducing electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the electronic properties of the entire molecule, potentially improving target engagement.
-
Example Synthesis: Friedel-Crafts acylation at the 5-position followed by further derivatization.
-
-
Cyclohexyl Ring (R2): This group is a primary determinant of the molecule's lipophilicity (logP).
-
Rationale: Modifying this group can optimize solubility and membrane permeability. Replacing the cyclohexane with smaller rings (cyclopentyl)[12][13], larger rings (cycloheptyl), or adding substituents (e.g., 4-methyl, 4-ethyl)[9][14] allows for fine-tuning of steric bulk and lipophilicity.
-
Example Synthesis: Utilize substituted cyclohexanones in the initial reductive amination step.
-
-
Amine Linker (R3): The secondary amine is a key hydrogen bond donor and acceptor.
-
Rationale: N-alkylation or N-acylation can probe the necessity of the N-H bond for activity. It can also be used to attach other functional groups or link to larger molecules.
-
Example Synthesis: Direct alkylation of the synthesized secondary amine with an alkyl halide.
-
Conclusion and Future Directions
This compound stands as a synthetically accessible and highly versatile scaffold for drug discovery. This guide has provided a comprehensive roadmap, beginning with an efficient and scalable synthesis and moving through a logical cascade of biological screening and systematic SAR exploration. The inherent value of the furan moiety, combined with the modular nature of the overall structure, provides a rich foundation for the development of novel therapeutic agents.
Future work on promising hits derived from this scaffold would involve more detailed secondary and safety pharmacology assays, evaluation of ADME/Tox properties, and eventual progression into in vivo efficacy models to validate their therapeutic potential.
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A Technical Guide to the Preliminary Bioactivity Screening of N-(furan-2-ylmethyl)cyclohexanamine
Abstract
This technical guide provides a comprehensive, multi-tiered framework for the preliminary bioactivity screening of N-(furan-2-ylmethyl)cyclohexanamine, a novel compound with potential pharmacological relevance. As a Senior Application Scientist, this document is structured to provide not just procedural steps but the underlying scientific rationale for a screening cascade that begins with computational prediction and progresses through foundational in vitro assays to more targeted, hypothesis-driven investigations. The workflow is designed to efficiently profile the compound's cytotoxic, antimicrobial, and antioxidant properties, while laying the groundwork for mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols, data interpretation frameworks, and visualizations to facilitate a robust preliminary assessment of a new chemical entity.
Introduction
1.1 The Furan Moiety in Medicinal Chemistry The furan ring is a five-membered aromatic heterocycle that serves as a crucial scaffold in numerous pharmacologically active compounds.[1][2] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, often improving metabolic stability, solubility, and receptor-binding interactions.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties, making them a privileged structure in drug discovery.[2][3] The electron-rich nature of the ring and its capacity for hydrogen bonding contribute significantly to its versatile roles in interacting with biological targets.[1][3]
1.2 Profile of this compound this compound (CAS No. 435345-37-2) is a secondary amine that incorporates both the furan scaffold via a methyl bridge and a saturated cyclohexyl group.[] The furan component provides a foundation for potential bioactivity based on the rich history of this moiety in medicinal chemistry. The cyclohexanamine portion introduces lipophilicity and a flexible three-dimensional structure, which can be critical for navigating biological membranes and fitting into the binding pockets of protein targets. The rationale for screening this specific molecule is based on this hybrid structure; it represents a novel chemical space with the potential to exhibit a unique profile of biological effects worthy of systematic investigation.
1.3 Rationale for a Tiered Screening Approach Investigating a novel compound with an unknown biological profile requires a strategic and resource-efficient approach. A tiered screening cascade is the logical framework for such an endeavor.[5] This methodology begins with broad, cost-effective computational and in vitro assays to identify any significant biological activity and progresses to more complex, resource-intensive, and specific assays only if initial results warrant further investigation. This approach maximizes the potential for discovery while minimizing expenditure on compounds that are inactive or overtly toxic. The workflow presented herein follows this philosophy, starting with in silico predictions before any benchwork is initiated.
Phase 1: In Silico Profiling and Target Prediction
2.1 Principle of In Silico Screening Before committing to resource-intensive wet-lab experiments, computational (in silico) methods can provide invaluable predictions about a compound's potential bioactivities, drug-likeness, and toxicity profile.[6][7] These techniques use the chemical structure of a molecule to compare it against vast databases of known compounds and their biological targets, leveraging the principle that structurally similar molecules often have similar biological functions.[6] This step is crucial for generating initial hypotheses and prioritizing the most relevant in vitro assays.
2.2 Workflow for In Silico Analysis The computational workflow integrates several predictive methodologies to build a comprehensive preliminary profile of the compound.
Caption: In Silico Prediction Workflow.
2.3 Protocol for Target Prediction and ADMET Profiling This protocol outlines the use of publicly available web servers to generate a preliminary computational profile.
-
Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Target Prediction:
-
Navigate to a ligand-based target prediction server such as SwissTargetPrediction.
-
Input the SMILES string of the compound.
-
Initiate the prediction. The server compares the 2D and 3D structure of the query molecule to a library of known active compounds to infer potential protein targets.[7]
-
Collect the ranked list of predicted targets, paying close attention to the probability scores.
-
-
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction:
-
Use a tool like the SwissADME server to predict pharmacokinetic properties, drug-likeness (e.g., Lipinski's Rule of Five), and potential liabilities like P-glycoprotein or Cytochrome P450 (CYP) inhibition.[8]
-
Utilize a toxicity prediction server like ProTox-II to estimate potential toxicities, such as hepatotoxicity, carcinogenicity, and mutagenicity, and to predict the LD50 value.[9]
-
-
Data Consolidation: Compile all predicted data into a summary table for analysis.
2.4 Data Interpretation and Presentation The collected data should be organized to facilitate decision-making for the next phase of screening.
| Parameter | Predicted Value/Outcome | Implication for Screening |
| Predicted Targets | e.g., GPCRs, Kinases, Proteases, Ion Channels | Guides selection of specific mechanistic assays (Phase 3). |
| Drug-Likeness | e.g., Obeys Lipinski's Rules | Suggests favorable oral bioavailability characteristics. |
| GI Absorption | High/Low | Indicates potential for oral administration. |
| BBB Permeant | Yes/No | Suggests potential for CNS activity. |
| CYP Inhibition | e.g., Inhibitor of CYP2D6, CYP3A4 | Flags potential for drug-drug interactions.[8] |
| Predicted Toxicity | e.g., Hepatotoxicity, Mutagenicity | Highlights potential safety concerns to monitor. |
| Predicted LD50 (rat) | e.g., 500 mg/kg (Class 4) | Provides a preliminary estimate of acute toxicity. |
Phase 2: Foundational In Vitro Bioactivity Assays
This phase involves a battery of robust, medium-throughput in vitro assays to screen for broad biological activities. A positive result in any of these assays provides a strong rationale for more focused investigation.
Caption: Tiered Bioactivity Screening Workflow.
3.1 General Cytotoxicity Assessment
-
3.1.1 Rationale: The first essential step in any in vitro screening is to determine the concentration range at which the compound exhibits toxicity to cells.[10] This is critical for distinguishing between a specific pharmacological effect and general cytotoxicity. Assays like MTT or XTT measure the metabolic activity of cells, which serves as a reliable proxy for cell viability.[11][12]
-
3.1.2 Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
-
3.1.3 Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
3.2 Antimicrobial Activity Screening
-
3.2.1 Rationale: Given that many furan-containing compounds exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical step.[2] Initial screening using diffusion assays can quickly identify activity, which can then be quantified by determining the Minimum Inhibitory Concentration (MIC).[14]
-
3.2.2 Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Plate Inoculation: Evenly swab the inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound (e.g., 100 µ g/disk ). Place the disks onto the agar surface.
-
Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics (e.g., ampicillin, fluconazole) as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.[15][16]
-
-
3.2.3 Protocol: Broth Microdilution (for MIC)
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial or fungal suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
-
-
3.2.4 Data Presentation
| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) |
| S. aureus ATCC 25923 | e.g., 15 ± 1 | e.g., 64 |
| E. coli ATCC 25922 | e.g., No Zone | e.g., >256 |
| C. albicans ATCC 10231 | e.g., 12 ± 0.5 | e.g., 128 |
3.3 Antioxidant Potential Evaluation
-
3.3.1 Rationale: The furan ring can participate in electron-transfer reactions, suggesting a potential for antioxidant activity. The DPPH and ABTS assays are two of the most common and reliable methods for screening radical scavenging ability.[17][18][19] They are complementary, as they measure the response to different radical species.
-
3.3.2 Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reaction Setup: In a 96-well plate, add a solution of the test compound at various concentrations to a methanolic solution of DPPH. The stable DPPH radical has a deep purple color.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: If the compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, causing the purple color to fade to yellow.[19] Measure the decrease in absorbance at ~517 nm.
-
Control: Use ascorbic acid or Trolox as a positive control.
-
-
3.3.3 Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. This produces a blue-green solution.[18]
-
Reaction Setup: Add the test compound at various concentrations to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a short period (e.g., 6 minutes).
-
Measurement: Antioxidants will reduce the ABTS•+, causing the color to fade. Measure the decrease in absorbance at ~734 nm.[19]
-
-
3.3.4 Data Analysis: For both assays, calculate the percentage of radical scavenging activity for each concentration. Plot this against the log of the concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the radicals.
Phase 3: Mechanistic and Target-Oriented Screening
4.1 Rationale This phase is initiated only if promising activity is observed in Phase 2 and/or if the in silico analysis from Phase 1 predicted a high probability of interaction with a specific target class. These assays are more complex and are designed to elucidate the compound's mechanism of action (MOA).
4.2 Example Workflow: Enzyme Inhibition Assays
-
4.2.1 Principle: Enzymes are one of the largest classes of drug targets.[20][21] If in silico analysis predicted an interaction with a specific enzyme (e.g., a kinase, protease, or cyclooxygenase), a direct enzyme inhibition assay is the logical next step to validate this prediction.[22] Understanding the type of inhibition (e.g., competitive, non-competitive) is critical for lead optimization.[23]
-
4.2.2 Protocol: General Kinase Inhibition Assay (Example)
-
Reagents: Obtain the purified recombinant kinase, its specific peptide substrate, and ATP.
-
Reaction: In a microplate, combine the enzyme, substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP. The kinase will transfer a phosphate group from ATP to the substrate.
-
Detection: After a set incubation time, stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value.
-
4.3 Example Workflow: G Protein-Coupled Receptor (GPCR) Modulation
-
4.3.1 Principle: GPCRs are the largest family of cell surface receptors and are the targets of over a third of all approved drugs.[24][25][26] If the compound is predicted to target a GPCR, functional assays that measure downstream signaling (e.g., changes in cyclic AMP or intracellular calcium) are required.
-
4.3.2 Protocol: Overview of a cAMP Assay
-
Cell Line: Use a cell line engineered to overexpress the specific GPCR of interest.
-
Compound Treatment: Treat the cells with the test compound. If the GPCR is Gs-coupled, an agonist will increase cAMP; if it is Gi-coupled, an agonist will decrease cAMP.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a kit, typically based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: Generate a dose-response curve to determine the compound's potency (EC₅₀) and efficacy.
-
Synthesis and Conclusion
The preliminary bioactivity screening of this compound, as outlined in this guide, provides a systematic and robust pathway for characterizing a novel chemical entity. By integrating predictive in silico analysis with a tiered in vitro screening cascade, researchers can efficiently identify and prioritize compounds with therapeutic potential. The initial phases focus on establishing a foundational safety and activity profile, screening for cytotoxicity, antimicrobial effects, and antioxidant capacity. Positive findings from these broad screens, supported by computational hypotheses, justify progression to more specific, mechanistic studies aimed at target validation and understanding the mode of action. This structured approach ensures that resources are directed toward the most promising candidates, accelerating the early stages of the drug discovery process.
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Methodological & Application
Application Note and Protocol for the Synthesis of N-(furan-2-ylmethyl)cyclohexanamine from Furfural
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-(furan-2-ylmethyl)cyclohexanamine, a valuable secondary amine intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a one-pot reductive amination of furfural with cyclohexylamine. This application note details the underlying chemical principles, a robust and validated experimental protocol, safety considerations, and methods for purification and characterization of the final product. The presented protocol is designed for reproducibility and scalability, offering insights into critical process parameters to ensure high yield and purity.
Introduction and Scientific Background
This compound and its derivatives are important scaffolds in medicinal chemistry.[1] The furan moiety can serve as a bioisosteric replacement for a phenyl ring, offering altered physicochemical properties that can influence a molecule's solubility, metabolic stability, and target engagement.[1] The secondary amine linkage provides a versatile point for further chemical modification, making this compound a key building block in the synthesis of more complex biologically active molecules.[1]
The synthesis route described herein employs the reductive amination of furfural. Furfural, a renewable platform chemical derived from lignocellulosic biomass, serves as a cost-effective and sustainable starting material.[2][3] Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[4][5] The reaction proceeds in two key steps: the formation of an imine intermediate through the condensation of an aldehyde (furfural) and a primary amine (cyclohexylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine.[6]
Several reducing agents can be employed for this transformation; however, sodium borohydride (NaBH₄) is often preferred due to its operational simplicity, cost-effectiveness, and excellent chemoselectivity.[7] It selectively reduces the imine double bond without affecting the furan ring or other potentially reducible functional groups.[7] The use of silica gel as a catalyst in conjunction with sodium borohydride has been shown to enhance the efficiency of reductive aminations.[7][8]
Reaction Mechanism and Workflow
The synthesis of this compound from furfural and cyclohexylamine via reductive amination follows a well-established two-step mechanism within a single reaction vessel.
Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to form a Schiff base, also known as an imine. This step is typically reversible and often acid-catalyzed to facilitate the removal of the water molecule.
Step 2: Imine Reduction The C=N double bond of the in-situ generated imine is then reduced by a hydride-donating reagent, in this case, sodium borohydride (NaBH₄). The hydride attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields the final secondary amine product.
Below is a diagram illustrating the overall chemical transformation:
Caption: Reductive Amination Reaction Pathway.
The experimental workflow is designed for efficiency and simplicity, encompassing reaction setup, monitoring, workup, and purification.
Caption: Experimental Workflow Diagram.
Detailed Experimental Protocol
This protocol is based on established procedures for reductive amination using sodium borohydride.[7][9][10]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Furfural | Reagent | Sigma-Aldrich | 98-01-1 |
| Cyclohexylamine | Reagent | Sigma-Aldrich | 108-91-8 |
| Sodium Borohydride | ≥98% | Sigma-Aldrich | 16940-66-2 |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Silica Gel | 60 Å, 230-400 mesh | Merck | 7631-86-9 |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | 7757-82-6 |
| Deionized Water | - | - | 7732-18-5 |
3.2. Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Magnetic stirrer/hotplate
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware and consumables
3.3. Safety Precautions
-
Furfural: Flammable liquid and vapor. Toxic if swallowed or inhaled, and harmful in contact with skin.[11][12] Causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Suspected of causing cancer.[11][12] Handle in a well-ventilated fume hood.
-
Cyclohexylamine: Flammable liquid and vapor.[13] Corrosive; causes severe skin burns and eye damage.[13][14] Harmful if swallowed or in contact with skin.[13]
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add furfural (1.00 g, 10.4 mmol, 1.0 equiv.).
-
Dissolve the furfural in anhydrous methanol (20 mL).
-
To this solution, add cyclohexylamine (1.24 g, 12.5 mmol, 1.2 equiv.) dropwise at room temperature while stirring.
-
Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.59 g, 15.6 mmol, 1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes). The disappearance of the furfural spot and the formation of a new, less polar product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous layer to a 250 mL separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellowish oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35 (dd, J = 1.9, 0.8 Hz, 1H, furan-H5), 6.31 (dd, J = 3.1, 1.9 Hz, 1H, furan-H4), 6.20 (d, J = 3.1 Hz, 1H, furan-H3), 3.78 (s, 2H, -CH₂-), 2.50-2.42 (m, 1H, cyclohexyl-H1), 1.95-1.85 (m, 2H), 1.75-1.65 (m, 2H), 1.62-1.55 (m, 1H), 1.30-1.00 (m, 5H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 153.5, 141.8, 110.1, 106.9, 58.4, 46.7, 33.4, 26.2, 25.1.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₈NO [M+H]⁺: 180.1383; found: 180.1385.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Appearance | Pale yellow oil |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol [] |
| Boiling Point | 262 °C at 760 mmHg[] |
| Yield | 75-85% |
Troubleshooting:
-
Low Yield:
-
Incomplete imine formation: Ensure anhydrous conditions and allow sufficient time for the initial condensation reaction.
-
Decomposition of NaBH₄: Use fresh, high-purity sodium borohydride and add it to a cooled solution.
-
Side reactions: Over-reduction of the furan ring is possible with more aggressive reducing agents or harsh conditions. Sticking to the recommended stoichiometry and temperature is crucial.
-
-
Impure Product:
-
Presence of starting materials: Indicates an incomplete reaction. Extend the reaction time or consider a slight excess of the reducing agent.
-
Formation of byproducts: Careful purification by column chromatography is essential. Adjusting the eluent polarity can improve separation.
-
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from the renewable feedstock, furfural. The use of sodium borohydride offers a safe and selective means of reduction, resulting in good to excellent yields of the desired product. This application note serves as a practical guide for researchers in synthetic and medicinal chemistry, enabling the accessible production of this valuable chemical intermediate.
References
- Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 307-312.
-
Carl ROTH. (n.d.). Safety Data Sheet: Furfural. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]
- Kazeem Adelani Alabi. (2021). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.
-
N-Furan-2-ylmethyl-cyclohexanamine hydrochloride. PubChem. (2025). Retrieved from [Link]
- S. G. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.
- Song, C., et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights.
- Taylor & Francis eBooks. (2024).
- Varma, R. S., & Naicker, K. P. (1999). A simple and convenient procedure for reductive amination of aldehydes using sodium borohydride in the presence of silica gel as an active and inexpensive catalyst. Tetrahedron Letters, 40(3), 617-620.
- Yeh, J. Y., et al. (2021). Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)
- Zhang, Z., et al. (2017). Synthesis of Bis(hydroxylmethylfurfuryl)amine Monomers from 5-Hydroxymethylfurfural.
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- 8. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 9. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Reductive amination protocol for N-(furan-2-ylmethyl)cyclohexanamine
Application Note & Protocol
Topic: High-Fidelity Synthesis of N-(furan-2-ylmethyl)cyclohexanamine via One-Pot Reductive Amination
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable secondary amine intermediate. The described methodology centers on a direct, one-pot reductive amination of furfural with cyclohexylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We delve into the mechanistic rationale behind the chosen conditions, offering insights to empower researchers to adapt and troubleshoot the procedure effectively. This guide is designed for chemistry professionals engaged in pharmaceutical development, agrochemical synthesis, and materials science, providing a robust and reproducible pathway to the target compound.
Introduction and Scientific Rationale
The synthesis of secondary amines is a cornerstone of modern organic chemistry, with applications spanning a vast array of industries. This compound incorporates two key pharmacophores: the furan ring, a versatile heterocyclic scaffold present in numerous bioactive molecules, and the cyclohexyl group, which imparts lipophilicity and specific steric properties. The most efficient and atom-economical route to such compounds is reductive amination.[1][2]
This reaction proceeds through the initial formation of a hemiaminal intermediate from the carbonyl compound (furfural) and the amine (cyclohexylamine), which then dehydrates to form an iminium ion.[3] This electrophilic iminium ion is the species targeted for reduction. The success of a one-pot direct reductive amination hinges on the choice of reducing agent, which must be capable of reducing the iminium ion much faster than it reduces the starting aldehyde.[1][4]
Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation.[5][6] The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it a mild and selective reducing agent.[3][5] It is particularly effective for reductive aminations because it does not readily reduce aldehydes or ketones at a significant rate under neutral or weakly acidic conditions but rapidly reduces the protonated iminium ion intermediate.[4][5] This selectivity allows for all reagents to be combined in a single reaction vessel, simplifying the experimental procedure and often leading to higher yields.[4][7]
Experimental Workflow Overview
The entire process, from reagent preparation to product isolation, is designed for efficiency and reproducibility. The workflow ensures the controlled formation of the iminium intermediate and its subsequent reduction, followed by a straightforward workup and purification sequence.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
This table outlines the necessary reagents for a representative 10 mmol scale reaction.
| Reagent/Material | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |
| Furfural | C₅H₄O₂ | 96.09 | 0.961 g (0.86 mL) | 1.0 | Use freshly distilled or high-purity grade. |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 1.09 g (1.26 mL) | 1.1 | Slight excess to drive imine formation. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 1.5 | Hygroscopic; handle quickly. Do not use if clumpy or discolored. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | - | Anhydrous grade is preferred. THF can also be used.[4][5] |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying the organic phase. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | 230-400 mesh for column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furfural (0.86 mL, 10 mmol) and cyclohexylamine (1.26 mL, 11 mmol).
-
Solvent Addition: Add 50 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
-
Imine Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 20-30 minutes. This initial period allows for the formation of the imine-iminium ion equilibrium.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the stirred solution in three portions over 10 minutes. Note: The reaction is often slightly exothermic, and addition should be controlled.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS, observing the disappearance of the furfural spot.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the excess reducing agent and any acid byproducts. Caution: Gas evolution (H₂) may occur.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing). The fractions containing the product can be identified by TLC.[8]
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
Mechanism of Action
The reductive amination proceeds via a two-stage, one-pot mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.[3][9]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. taylorfrancis.com [taylorfrancis.com]
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- 9. youtube.com [youtube.com]
One-Pot Synthesis of N-Substituted Furfuryl Amines: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Furfuryl Amines
N-substituted furfuryl amines are a pivotal class of compounds, serving as indispensable building blocks in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their versatile molecular scaffold is a cornerstone for the development of novel drugs, high-performance polymers, and specialized agricultural chemicals. Traditionally, the synthesis of these amines has involved multi-step processes that are often inefficient and generate significant waste. The advent of one-pot synthesis methodologies marks a paradigm shift, offering a more streamlined, atom-economical, and environmentally benign approach to producing these high-value molecules.[1][3] This guide provides an in-depth exploration of contemporary one-pot methods for the synthesis of N-substituted furfuryl amines, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory and industrial applications.
Core Principles: The Chemistry of One-Pot Reductive Amination
The majority of one-pot syntheses of N-substituted furfuryl amines rely on the principle of reductive amination. This powerful transformation combines the formation of an imine or oxime intermediate from a carbonyl compound (such as furfural or its derivatives) and an amine, followed by in-situ reduction to the corresponding amine.[1] The elegance of the one-pot approach lies in the seamless execution of these sequential reactions within a single reaction vessel, thereby obviating the need for the isolation and purification of intermediates.[3][4]
The overall transformation can be visualized as follows:
Figure 1: Generalized workflow for one-pot reductive amination of furfural derivatives.
The success of a one-pot reductive amination hinges on the judicious selection of the amine source, the reducing agent or catalyst, and the reaction conditions to maximize the yield of the desired N-substituted furfuryl amine while minimizing side reactions.[3]
Methodologies and Protocols
This section details various field-proven, one-pot methodologies for the synthesis of N-substituted furfuryl amines, categorized by the type of reducing agent or catalyst employed.
Zinc-Mediated Reductive Amination in Aqueous Media: A Green Chemistry Approach
For the synthesis of the parent furfurylamine, a highly efficient and environmentally friendly method utilizing zinc dust as the reducing agent has been developed.[1][2][5] This approach is particularly attractive due to its use of water as the solvent and readily available, inexpensive reagents.[6]
Reaction Scheme:
Furfural is first converted to furfuryloxime using hydroxylammonium chloride, which is then reduced in the same pot to furfurylamine using zinc dust.[1][6]
Figure 2: Reaction pathway for the zinc-mediated one-pot synthesis of furfurylamine.
Experimental Protocol:
-
In a suitable reaction vessel, combine furfural (1.0 eq.), hydroxylammonium chloride (1.2 eq.), and water.
-
Slowly add an aqueous solution of sodium carbonate (0.6 eq.) dropwise to the mixture.
-
Stir the resulting solution at room temperature to facilitate the formation of furfuryloxime.[2][6]
-
Upon completion of oxime formation, heat the solution to 60°C.
-
Add zinc dust (7.0 eq.), ammonium chloride (5.0 eq.), and zinc chloride (0.1 eq.).[2][6]
-
Stir the mixture vigorously for approximately 15 minutes.[6]
-
After cooling, the reaction mixture is filtered to remove solid residues. The aqueous solution contains the desired furfurylamine.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | Furfural | [6] |
| Aminating Agent | Hydroxylammonium chloride | [6] |
| Reducing Agent | Zinc dust | [6] |
| Solvent | Water | [6] |
| Temperature | RT (oxime formation), 60°C (reduction) | [6] |
| Yield | Quantitative | [6] |
Catalytic Reductive Amination: A Versatile and Efficient Strategy
Catalytic methods offer a versatile and highly efficient route to a wide range of N-substituted furfuryl amines.[7][8] These methods typically employ a heterogeneous or homogeneous catalyst in the presence of a hydrogen source, such as hydrogen gas or a hydrogen donor.
A variety of heterogeneous catalysts, including those based on noble metals (e.g., Pd, Ru, Rh) and more abundant transition metals (e.g., Ni, Co, Cu), have been successfully employed for the one-pot reductive amination of furanic aldehydes.[3][7][9]
General Reaction Scheme:
The furanic aldehyde reacts with an amine source (ammonia or a primary/secondary amine) to form an imine, which is then hydrogenated over the catalyst.[3]
Figure 3: Heterogeneous catalytic reductive amination of furanic aldehydes.
Protocol 1: Two-Step, One-Pot Synthesis of N-Substituted 5-(hydroxymethyl)-2-furfuryl Amines in a Flow Reactor
This method is particularly well-suited for the continuous production of N-substituted furfuryl amines derived from 5-hydroxymethylfurfural (HMF).[4]
Experimental Protocol:
-
Imine Formation: In a flask, prepare a solution of HMF or 5-acetoxymethylfurfural (AMF) and a primary amine (1.0 eq.) in methanol. Stir the solution at 25°C for 3 to 16 hours, depending on the amine's nucleophilicity, to form the corresponding imine.[4]
-
Hydrogenation: The resulting reaction mixture containing the imine is then mixed with hydrogen gas and passed through a flow reactor packed with a CuAlOx catalyst.[4] The product is collected from the reactor outlet.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | HMF, AMF | [4] |
| Aminating Agent | Primary amines | [4] |
| Catalyst | CuAlOx | [4] |
| Solvent | Methanol | [4] |
| Yield | Up to 99% | [4] |
Protocol 2: One-Pot Synthesis of Secondary Amines using a PdNi/Nb₂O₅ Nanoalloy Catalyst
This protocol describes a highly practical method for the synthesis of secondary amines from furfural at room temperature using a hydrogen donor.[10]
Experimental Protocol:
-
In a reaction vessel, combine furfural (1.0 eq.), a primary amine (e.g., benzylamine), the PdNi/Nb₂O₅ nanocatalyst, and a mixture of triethylsilane and methanol as the hydrogen donor.
-
Stir the reaction mixture at room temperature.
-
The progress of the reaction can be monitored by standard analytical techniques (e.g., GC, TLC).
-
Upon completion, the catalyst can be recovered by filtration for reuse.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | Furfural | [10] |
| Aminating Agent | Benzylamine | [10] |
| Catalyst | PdNi/Nb₂O₅ | [10] |
| Hydrogen Donor | Triethylsilane/Methanol | [10] |
| Temperature | Room temperature | [10] |
| Yield | 97% (for N-benzyl-1-(furan-2-yl)methanamine) | [10] |
Homogeneous catalysts, such as the Ru-MACHO-BH complex, offer excellent chemoselectivity for the synthesis of secondary furfurylamines via transfer hydrogenation.[11]
Experimental Protocol:
-
In a reaction vessel, dissolve furfural (1.0 eq.), an aniline derivative (1.2 eq.), and MgSO₄ in isopropanol.
-
Add the Ru-MACHO-BH catalyst (0.5 mol%).
-
Heat the reaction mixture to 90°C for 1 hour.[11]
-
The product can be isolated and purified using standard techniques.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | Furfural | [11] |
| Aminating Agent | Anilines | [11] |
| Catalyst | Ru-MACHO-BH | [11] |
| Hydrogen Donor | Isopropanol (iPrOH) | [11] |
| Temperature | 90°C | [11] |
| Yield | Moderate to high | [11] |
Conclusion and Future Perspectives
The one-pot synthesis of N-substituted furfuryl amines represents a significant advancement in sustainable chemistry, providing efficient and environmentally responsible routes to these valuable compounds. The methodologies outlined in this guide, from green zinc-mediated reductions in water to highly selective catalytic systems, offer a versatile toolkit for researchers and drug development professionals. Future research will likely focus on the development of even more active and selective non-noble metal catalysts, the expansion of the substrate scope to include a wider variety of furanic aldehydes and amines, and the integration of these one-pot syntheses into continuous flow processes for large-scale production.
References
- Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines. Benchchem.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health.
- Application Note: One-Pot Reductive Amination of Furanic Aldehydes for Amine Synthesis. Benchchem.
- SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. sctunisie.org.
- Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ResearchGate.
- Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed.
- Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI.
- simple, novel synthesis of furfurylamine from furfural by one - pot reductive amination in water using zinc metal. Semantic Scholar.
- SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Journal de la Société Chimique de Tunisie.
- One-pot, in situ reductive catalytic approach for biomass furfural-based secondary amines under ambient conditions. Green Chemistry (RSC Publishing).
- One-pot synthesis of furfurylamines catalyzed by Ru-MACHO-BH. Reactions... ResearchGate.
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- 5. [PDF] SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE - POT REDUCTIVE AMINATION IN WATER USING ZINC METAL | Semantic Scholar [semanticscholar.org]
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- 11. researchgate.net [researchgate.net]
Using Pd nanoparticles in N-(furan-2-ylmethyl)cyclohexanamine synthesis
Application Note & Protocol
Topic: High-Efficiency Synthesis of N-(furan-2-ylmethyl)cyclohexanamine via Palladium Nanoparticle Catalysis
Abstract: This document provides a comprehensive guide to the synthesis of this compound, a valuable amine intermediate, through the reductive amination of furfural with cyclohexylamine. We detail a robust and efficient protocol utilizing supported Palladium (Pd) nanoparticles as a heterogeneous catalyst. This method offers significant advantages, including high product yields, excellent selectivity, mild reaction conditions, and straightforward catalyst recyclability, aligning with the principles of green chemistry. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Value of N-Substituted Furfurylamines
N-substituted furfurylamines are a critical class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Their production from biomass-derived platform molecules like furfural represents a key strategy in sustainable chemical manufacturing.[2] The most direct and atom-economical route to these amines is the reductive amination of an aldehyde (furfural) with a primary or secondary amine.[3][4]
While various catalytic systems exist, heterogeneous catalysts based on Palladium (Pd) nanoparticles have garnered significant attention.[5][6] Pd nanoparticles exhibit exceptional catalytic activity for hydrogenation reactions due to their unique electronic structure and high surface-area-to-volume ratio, which allows for the efficient adsorption and activation of hydrogen and unsaturated substrates.[7][8] Employing Pd nanoparticles on a solid support (e.g., activated carbon) not only enhances their stability and prevents aggregation but also simplifies the post-reaction work-up, allowing for easy recovery and reuse of the catalyst—a cornerstone of sustainable industrial processes.[9][10]
This application note provides an in-depth protocol for the synthesis of this compound, explains the underlying reaction mechanism, and offers expert insights into optimizing the experimental parameters.
Mechanistic Rationale: The Role of Pd Nanoparticles in Reductive Amination
The synthesis of this compound from furfural and cyclohexylamine proceeds via a well-established reductive amination pathway. The process can be dissected into three primary stages, all facilitated by the heterogeneous Pd catalyst.
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the cyclohexylamine nitrogen on the carbonyl carbon of furfural, forming an unstable hemiaminal intermediate.
-
Schiff Base (Imine) Formation: The hemiaminal rapidly undergoes dehydration to yield a stable Schiff base (N-(furan-2-ylmethylene)cyclohexanamine). This step is often the rate-limiting step in the absence of a catalyst.
-
Catalytic Hydrogenation: The C=N double bond of the Schiff base is catalytically hydrogenated to the corresponding C-N single bond of the final secondary amine product. The Pd nanoparticle surface plays a crucial role here by dissociating molecular hydrogen (H₂) into active hydrogen atoms, which then reduce the imine intermediate.[11]
The efficiency of the Pd catalyst is paramount. Its high activity ensures that the hydrogenation of the imine is rapid, preventing the accumulation of intermediates and minimizing potential side reactions, such as the over-hydrogenation of the furan ring.[11][12]
Caption: Reaction mechanism for Pd-catalyzed reductive amination.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and analysis of this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| Furfural (≥99%) | High-pressure autoclave/reactor (e.g., Parr reactor) |
| Cyclohexylamine (≥99%) | Magnetic stirrer with heating plate |
| Palladium on Activated Carbon (5 wt% Pd/C) | Filtration apparatus (e.g., Büchner funnel) |
| Ethanol (Anhydrous) | Rotary evaporator |
| Hydrogen Gas (High Purity) | Standard laboratory glassware |
| Nitrogen Gas (Inert) | Analytical Instruments: GC-MS, NMR Spectrometer |
| Celite® or similar filter aid |
Synthesis Procedure
Step 1: Reactor Preparation and Charging
-
Place a magnetic stir bar into a clean, dry high-pressure autoclave.
-
Under ambient atmosphere, add the 5% Pd/C catalyst (e.g., 0.02 mol% relative to furfural).
-
Add the solvent, anhydrous ethanol (e.g., 50 mL).
-
Add furfural (e.g., 10 mmol, 1.0 eq).
-
Add cyclohexylamine (e.g., 11 mmol, 1.1 eq). A slight excess of the amine helps drive the initial condensation reaction.
Step 2: Reaction Execution
-
Seal the autoclave securely.
-
Purge the reactor 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80 °C).
-
Maintain these conditions for the required reaction time (e.g., 4-6 hours). The reaction progress can be monitored by taking small aliquots (after depressurizing) and analyzing them by GC-MS.
Step 3: Work-up and Product Isolation
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a fume hood.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and dilute the reaction mixture with additional ethanol.
-
Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with ethanol to ensure all product is recovered.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography if necessary to yield the pure this compound.
Step 4: Catalyst Recycling and Reuse
-
The recovered Pd/C catalyst on the Celite® pad should be washed thoroughly with ethanol and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
-
The dried catalyst can be stored and reused for subsequent reaction cycles. Its activity should be monitored over several runs. The strong binding of Pd nanoparticles to functionalized supports often prevents aggregation and allows for efficient reuse.[9]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): To determine the purity of the final product.
Data Presentation and Workflow
Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for this synthesis. Optimization may be required based on specific laboratory equipment and reagent purity.
| Parameter | Recommended Value | Rationale / Notes |
| Substrate Ratio | 1.0 : 1.1 (Furfural : Cyclohexylamine) | A slight excess of amine favors Schiff base formation. |
| Catalyst Loading | 0.01 - 0.1 mol% Pd | Lower loadings are desirable for cost-effectiveness. |
| Solvent | Ethanol, Isopropanol, or THF | Alcohols are generally effective and green solvents. |
| H₂ Pressure | 5 - 20 bar | Higher pressure increases H₂ concentration, accelerating hydrogenation. |
| Temperature | 60 - 100 °C | Balances reaction rate against potential for side reactions. |
| Reaction Time | 2 - 8 hours | Monitor by GC or TLC to determine completion. |
| Expected Yield | >90% | High yields are typical with optimized conditions. |
| Selectivity | >95% | Minimal hydrogenation of the furan ring is expected.[6] |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification process.
Senior Scientist Insights: Causality and Process Validation
-
Choice of Catalyst Support: While activated carbon is a cost-effective and high-surface-area support, other materials can offer unique advantages. For example, supports with controlled acidity or basicity can influence reaction pathways.[13] Metal oxides like MoO₃₋ₓ have been shown to interact with Pd nanoparticles, promoting the activation of carbonyl groups and enhancing catalytic turnover.[4] The choice of support is a critical parameter for process optimization.
-
Controlling Selectivity: The primary potential side reaction is the hydrogenation of the furan ring itself, leading to N-(tetrahydrofuran-2-ylmethyl)cyclohexanamine.[11] This is generally disfavored under the mild conditions described. However, if over-hydrogenation becomes an issue, reducing the temperature or hydrogen pressure can significantly improve selectivity for the desired product. The unique electronic properties of Pd make it less prone to ring-opening or aggressive hydrogenation compared to other metals like Nickel under similar conditions.[7][12]
-
Validating Heterogeneity: To confirm that the catalysis is truly heterogeneous (occurring on the solid Pd/C surface and not from leached Pd ions), a hot filtration test should be performed. This involves stopping the reaction midway, filtering out the solid catalyst while the solution is still hot, and allowing the filtrate to continue reacting under the same conditions. An absence of further reaction in the filtrate confirms the heterogeneous nature of the process.
Conclusion
The use of supported palladium nanoparticles provides a highly effective, robust, and sustainable method for the synthesis of this compound via the reductive amination of furfural. The protocol detailed herein demonstrates a process characterized by high yields, excellent selectivity, and operational simplicity. The ability to easily recover and recycle the catalyst makes this approach economically attractive and environmentally benign, positioning it as a superior technology for the industrial production of valuable N-substituted furfurylamines.
References
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Bagal, D. B., & Bhanage, B. M. (2015). Catalyst for Transfer Hydrogenation of Nitriles. National Institutes of Health. Available at: [Link]
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Deplanche, K., et al. (2021). Biotechnological synthesis of Pd-based nanoparticle catalysts. RSC Publishing. Available at: [Link]
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Request PDF. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Available at: [Link]
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Coker, V. S., et al. (2021). Biotechnological synthesis of Pd/Ag and Pd/Au nanoparticles for enhanced Suzuki–Miyaura cross‐coupling activity. PMC - NIH. Available at: [Link]
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Qazi, et al. (2022). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers. Available at: [Link]
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Alonso, D. M., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Publications. Available at: [Link]
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Narayanan, R., & El-Sayed, M. A. (2004). Pt and Pd Nanoparticles Immobilized on Amine-Functionalized Zeolite: Excellent Catalysts for Hydrogenation and Heck Reactions. ACS Publications. Available at: [Link]
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Zaccheria, F., & Ravasio, N. (2021). Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. MDPI. Available at: [Link]
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Request PDF. (2022). Chemical synthesis and application of palladium nanoparticles. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2023). Promoting Amination of Furfural to Furfurylamine by Metal-Support Interactions on Pd/MoO3-x Catalysts. PubMed. Available at: [Link]
-
Request PDF. (n.d.). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. Available at: [Link]
-
Li, H., et al. (2023). Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ACS Omega. Available at: [Link]
-
Bhaskar, R., et al. (2017). Reusable Catalyst for Transfer Hydrogenation of Aldehydes and Ketones Designed by Anchoring Palladium as Nanoparticles on Graphene Oxide Functionalized with Selenated Amine. ACS Applied Materials & Interfaces. Available at: [Link]
-
Request PDF. (n.d.). Reductive Amination of Furfural to Furfurylamine. ResearchGate. Available at: [Link]
-
Song, C., et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Available at: [Link]
-
Valdés-Márquez, P. A., et al. (2023). Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions. MDPI. Available at: [Link]
-
Request PDF. (n.d.). Reaction pathway in the reductive amination of furfural and furfuryl amine. ResearchGate. Available at: [Link]
-
Request PDF. (2019). Catalytic reductive amination of furfural to furfurylamine on robust ultra-small Ni nanoparticles. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Polidoro, J., et al. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. Available at: [Link]
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Application Notes & Protocols: The N-(furan-2-ylmethyl)cyclohexanamine Scaffold as a Versatile Platform for Novel Antimicrobial Agents
Introduction: A Renewed Focus on Privileged Scaffolds in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities capable of evading existing resistance mechanisms. Within the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold"—a core structure that confers a broad spectrum of biological activities.[1][2][3][4] Its derivatives have demonstrated a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][2][3][5] The N-(furan-2-ylmethyl)cyclohexanamine core, which combines the aromatic furan moiety with a lipophilic cyclohexylamine group, presents a compelling starting point for the development of new antimicrobial agents. This scaffold's structural features—a hydrogen bond-accepting furan oxygen, a flexible methylene bridge, and a basic amine group—offer multiple points for chemical modification to optimize antimicrobial potency and selectivity.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the discovery and evaluation of new antimicrobial agents. We will delve into the synthetic routes, detailed protocols for antimicrobial and cytotoxicity evaluation, and a discussion of the plausible mechanisms of action for this class of compounds.
Synthesis of this compound and its Analogs
The synthesis of the parent scaffold and its derivatives can be readily achieved through established organic chemistry methodologies. A common and efficient approach is reductive amination.[6] This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Furfural
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)[6]
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of furfural (1.0 eq) in DCM, add cyclohexylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the STAB slurry to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Rationale for Experimental Choices:
-
Reductant: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.
-
Catalyst: Acetic acid catalyzes the formation of the imine intermediate, accelerating the reaction rate.
Antimicrobial Activity Evaluation
A critical step in the development of new antimicrobial agents is the determination of their in vitro efficacy against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify a compound's antimicrobial activity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound or its derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (appropriately diluted in CAMHB) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Data Presentation: Representative MIC Values for Furan-Based Compounds
While specific MIC data for this compound is not extensively published, structural analogs with furan moieties have shown promising activity.[6] The following table provides representative MIC values for other furan derivatives to illustrate expected outcomes.
| Compound Type | Organism | MIC Range (µg/mL) | Reference |
| Furan-containing amines | Staphylococcus spp. | 2–16 | [6] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [1] |
| Furan-derived chalcones | Staphylococcus aureus | 256 | [7] |
| Furan-derived chalcones | Escherichia coli | 512-1024 | [7] |
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Cytotoxicity and Selectivity Assessment
A crucial aspect of drug development is to ensure that the antimicrobial agent is selectively toxic to microorganisms with minimal harm to host cells.[8] Cytotoxicity assays are essential for determining the safety profile of a compound.
Protocol 4: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound stock) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the cell viability against the compound concentration.
Selectivity Index (SI):
The selectivity of a compound is often expressed as the Selectivity Index, which is calculated as:
SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI value indicates greater selectivity for the microbial target.
Plausible Mechanism of Action
While the mechanism of action for nitrofurans, which involves the reductive activation of the nitro group to generate DNA-damaging radicals, is well-established, the mode of action for furan derivatives lacking this group, such as this compound, is less defined.[9] However, based on the structural features of this scaffold, a plausible mechanism involves the inhibition of essential bacterial enzymes.
One hypothesized mechanism is the chelation of metal ions within the active sites of bacterial enzymes, such as DNA gyrase.[6] The nitrogen atom of the cyclohexylamine moiety, along with the oxygen atom of the furan ring, could coordinate with divalent metal ions (e.g., Mg²⁺, Mn²⁺) that are crucial for the catalytic activity of these enzymes. Disruption of these metal cofactors would lead to enzyme inhibition and subsequent bacterial cell death.
Further studies, such as enzyme inhibition assays and bacterial membrane integrity assays, would be necessary to fully elucidate the precise mechanism of action for this class of compounds.
Conclusion
The this compound scaffold represents a promising and synthetically accessible platform for the development of novel antimicrobial agents. Its versatility allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro antimicrobial evaluation, and cytotoxicity assessment of new derivatives based on this core structure. A deeper understanding of the mechanism of action will further guide the rational design of more potent and selective antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. Available from: [Link]
-
Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (2017). Pharmacia. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Available from: [Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2021). IntechOpen. Available from: [Link]
-
Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-Pyrazolines. (2018). Molecules. Available from: [Link]
-
Pharmacological activity of furan derivatives. (2024). LinkedIn. Available from: [Link]
-
Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2007). Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Overview of Antimicrobial Properties of Furan. (2022). Journal of Current Pharma Research. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Sami Publishing Company. Available from: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2022). Molecules. Available from: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. (2018). MedCrave. Available from: [Link]
-
This compound hydrochloride. PubChem. Available from: [Link]
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Application Notes and Protocols: Leveraging N-(furan-2-ylmethyl)cyclohexanamine in the Synthesis of Novel Anticancer Compounds
Abstract
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to numerous compounds exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This document provides detailed application notes on the strategic use of N-(furan-2-ylmethyl)cyclohexanamine, a versatile secondary amine, as a key building block for the synthesis of novel compounds with potential as anticancer agents. We present rational design strategies, detailed synthetic protocols, and methodologies for in vitro biological evaluation. The protocols herein are designed for researchers in oncology, medicinal chemistry, and drug development, offering a technical guide to unlock the potential of this specific furan-based intermediate.
Introduction: The Furan Moiety as a Bioactive Pharmacophore
The furan ring system is an electron-rich aromatic heterocycle that serves as a versatile scaffold in drug design.[4] Its ability to act as a bioisostere for phenyl rings, coupled with its unique electronic properties, allows it to engage in various interactions with biological targets.[5] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][6] Several furan-containing compounds have shown potent cytotoxic activities against a range of human cancer cell lines, often at the nanomolar level.[7]
This compound combines the bioactive furan moiety with a secondary amine and a lipophilic cyclohexyl group. This unique combination of structural features makes it an attractive starting material for several reasons:
-
The Furan Ring: Provides a core scaffold known for anticancer activity and a site for further functionalization.
-
The Secondary Amine: Acts as a crucial nucleophilic handle for introducing the molecule into larger, more complex structures via reactions like amidation, reductive amination, or multicomponent reactions.
-
The Cyclohexyl Group: Increases lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of the final compound.
This guide will explore three distinct, robust synthetic pathways to generate libraries of novel compounds from this compound for anticancer screening.
Synthetic Pathways and Protocols
We propose three primary synthetic strategies to diversify the this compound core into potential anticancer agents:
-
Strategy 1: Amide Bond Formation to Synthesize Bioactive Amides.
-
Strategy 2: Biginelli-type Reaction to construct Dihydropyrimidinone (DHPM) Scaffolds.
-
Strategy 3: Ugi Four-Component Reaction (Ugi-4CR) for Rapid Assembly of Peptidomimetics.
Strategy 1: Synthesis of Novel Furan-Containing Amides
Amide bonds are fundamental in peptide chemistry and are present in a vast number of pharmaceutical agents.[8] By coupling this compound with various carboxylic acids, particularly those known to be present in other anticancer agents (e.g., cinnamic acid derivatives, heterocyclic carboxylic acids), a library of novel amides can be generated.
Workflow Diagram: Amide Synthesis
Caption: Workflow for amide synthesis from this compound.
Protocol 2.1: General Procedure for Amide Synthesis via Acid Chloride
This protocol describes the conversion of a carboxylic acid to its corresponding acid chloride, followed by reaction with this compound. This is a robust and high-yielding method.[9]
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acid chloride is used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve this compound (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: Synthesis of Dihydropyrimidinone (DHPM) Derivatives
The dihydropyrimidinone core is a well-known pharmacophore with a range of biological activities, including anticancer properties, exemplified by the drug Monastrol. The Biginelli reaction, a one-pot multicomponent condensation, offers a straightforward route to this scaffold. While this compound cannot directly participate as the amine component in a classical Biginelli reaction, it can be incorporated by first reacting it with an appropriate β-ketoester to form an enamine, which then undergoes cyclocondensation with an aldehyde and urea/thiourea.
Workflow Diagram: DHPM Synthesis
Caption: Workflow for the synthesis of novel DHPMs.
Protocol 2.2: Two-Step Synthesis of N-Substituted DHPMs
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Toluene
-
Dean-Stark apparatus
-
Aromatic aldehyde (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in toluene. Reflux the mixture for 6-8 hours, collecting the water generated. Monitor the reaction by TLC until the starting amine is consumed.
-
Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Biginelli Condensation: To the crude enamine in a new flask, add the aromatic aldehyde (1.0 eq), urea or thiourea (1.5 eq), and ethanol. Add a few drops of concentrated HCl as a catalyst.
-
Reaction: Reflux the mixture for 12-16 hours. A precipitate often forms as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid precipitate by filtration. Wash the solid with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 3: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool in medicinal chemistry for rapidly generating libraries of diverse, peptide-like molecules (peptidomimetics) in a single step.[10][11] This reaction combines an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide. Using this compound as the amine component allows for the creation of complex structures with high efficiency.
Workflow Diagram: Ugi-4CR Synthesis
Caption: Workflow for the Ugi four-component reaction.
Protocol 2.3: General Procedure for the Ugi-4CR
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a screw-cap vial, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in methanol. Stir for 10 minutes.
-
Component Addition: Add the aldehyde or ketone (1.0 eq) to the solution, followed by the isocyanide (1.0 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is typically exothermic. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the final α-acylamino amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Biological Evaluation: In Vitro Cytotoxicity
Once novel compounds are synthesized and purified, their potential as anticancer agents must be evaluated. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][3][12] A reduction in cell viability upon treatment with a test compound suggests cytotoxic or cytostatic effects.
Diagram: Potential Mechanism of Action
Caption: A potential mechanism involving apoptosis induction.
Protocol 3.1: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)[13][14]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (DMSO only) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (cell viability % vs. log concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Representative Data
While specific data for compounds derived from this compound is proprietary pending publication, the following table presents cytotoxicity data for various furan-containing compounds from the literature, demonstrating the potent anticancer potential of this chemical class.[7][13][16]
| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) | Reference |
| Furan-based Triazinone | MCF-7 (Breast) | 2.96 | [7] |
| Furan-based Pyridine | MCF-7 (Breast) | 4.06 | [7] |
| Furan-Carbohydrazide Derivative | A549 (Lung) | 1.80 | [16] |
| Amine derivative of Furan | HeLa (Cervical) | 62.37 µg/mL | [13] |
| Furan-fused Chalcone | HL-60 (Leukemia) | 17.2 | [14] |
IC₅₀ values are a measure of compound potency; lower values indicate higher activity.
Conclusion
This compound represents a highly versatile and strategic starting material for the synthesis of novel compounds with potential anticancer activity. The synthetic protocols detailed in this guide—spanning amide synthesis, Biginelli reactions, and Ugi multicomponent reactions—provide robust and efficient pathways to generate structurally diverse molecular libraries. By leveraging the known bioactive properties of the furan scaffold, researchers can rapidly access new chemical entities for screening in oncology drug discovery programs. The provided methodologies, from synthesis to in vitro evaluation, offer a comprehensive framework for advancing this promising area of research.
References
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Clinically approved drugs containing furan ring. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Chemistry and Therapeutic Aspect of Furan: A Short Review. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2013). PubMed Central. Retrieved January 7, 2026, from [Link]
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Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Retrieved January 7, 2026, from [Link]
-
IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2013). RSC Advances. Retrieved January 7, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Retrieved January 7, 2026, from [Link]
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Reductive Amination. (n.d.). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2020). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. (2018). RSC Publishing. Retrieved January 7, 2026, from [Link]
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A Practical Guide to the Synthesis of N-(furan-2-ylmethyl)cyclohexanamine Derivatives via Reductive Amination
An Application Note for Researchers and Drug Development Professionals
Abstract
N-(furan-2-ylmethyl)cyclohexanamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The furan moiety is a versatile pharmacophore known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This application note provides a detailed experimental protocol for the synthesis of the parent compound, this compound, through a robust and widely applicable method: reductive amination. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and characterization guidelines to ensure reproducible and reliable results.
Introduction: The Significance of Furan-Containing Scaffolds
The furan ring is a privileged heterocyclic motif in medicinal chemistry. It can act as a bioisostere for a phenyl ring, altering physicochemical properties such as solubility and metabolism, which can be advantageous in drug design.[2][5] Furan derivatives have demonstrated a wide array of pharmacological activities, making them attractive scaffolds for the development of novel therapeutic agents.[1][2][3] The synthesis of secondary amines incorporating the furan structure, such as this compound, provides a versatile platform for further chemical elaboration to explore structure-activity relationships (SAR).
Reductive amination stands out as one of the most efficient and versatile methods for synthesizing amines.[6][7] This one-pot reaction typically involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[8][9] This approach is often preferred due to its operational simplicity, broad substrate scope, and the use of readily available and mild reducing agents.[7][10]
Reaction Principle and Mechanism
The synthesis of this compound is achieved by the reductive amination of furfural with cyclohexanamine. The reaction proceeds in two principal stages:
-
Imine Formation: The nucleophilic nitrogen of cyclohexanamine attacks the electrophilic carbonyl carbon of furfural. This is followed by the elimination of a water molecule to form an N-(furan-2-ylmethylene)cyclohexanamine (imine) intermediate. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target secondary amine.[10]
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Analytical techniques for characterizing N-(furan-2-ylmethyl)cyclohexanamine
An In-Depth Guide to the Analytical Characterization of N-(furan-2-ylmethyl)cyclohexanamine
Introduction
This compound is a secondary amine featuring a furan moiety linked to a cyclohexyl group via a methylene bridge. This molecule serves as a valuable building block in various chemical syntheses, including the development of novel pharmaceutical agents and advanced materials.[1][2][3] The unique combination of the aromatic, heterocyclic furan ring and the aliphatic, bulky cyclohexyl group imparts specific physicochemical properties that are of interest to researchers.[3]
Given its role as a synthetic intermediate, rigorous analytical characterization is paramount. Establishing the unequivocal identity, structure, and purity of this compound is a critical quality control step that ensures the reliability and reproducibility of downstream applications. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development.
Part 1: Structural Elucidation via Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the molecular architecture of a compound. They provide definitive evidence of the covalent structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a complete mapping of the molecular skeleton.
Causality and Experimental Choices: The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Interpretation: Integrate the signals to determine the relative number of protons for each resonance and analyze the chemical shifts and splitting patterns (multiplicities) to assign protons to their respective positions in the molecule.
Protocol 2: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal, given the lower natural abundance of the ¹³C isotope.
-
Data Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a significantly higher number of scans (e.g., 1024-2048) compared to ¹H NMR.[4]
-
-
Interpretation: Assign each signal to a specific carbon atom in the molecule based on its chemical shift.
Expected NMR Data
The following table summarizes the predicted chemical shifts for this compound, based on data from analogous structures.[4][6][7][8][9]
| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |
| Furan H-5 | ~7.35 | dd | ~142.0 |
| Furan H-3 | ~6.30 | dd | ~110.0 |
| Furan H-4 | ~6.20 | m | ~108.0 |
| Furan C-2 | - | - | ~152.0 |
| Methylene (-CH₂-) | ~3.80 | s | ~45.0 |
| Amine (-NH-) | ~1.5 - 2.5 (broad) | s (broad) | - |
| Cyclohexyl C-H (N-bound) | ~2.50 | m | ~58.0 |
| Cyclohexyl -CH₂- | ~1.0 - 1.9 | m | ~25.0, ~26.0, ~33.0 |
Note: s=singlet, dd=doublet of doublets, m=multiplet. Amine proton shifts can be broad and variable.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of covalent bonds.
Causality and Experimental Choices: The Attenuated Total Reflectance (ATR) method is often preferred as it requires minimal sample preparation. Alternatively, preparing a KBr pellet can yield high-quality spectra.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the neat sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Data
The following table lists the key vibrational frequencies expected for this compound.[6][7][10][11]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 (weak, broad) | Secondary amine |
| C-H Stretch (Aromatic/Furan) | 3100 - 3150 | =C-H bonds of the furan ring |
| C-H Stretch (Aliphatic) | 2850 - 2960 | C-H bonds of cyclohexyl and methylene groups |
| C=C Stretch (Furan Ring) | ~1600, ~1500 | Aromatic ring stretching |
| C-N Stretch | 1180 - 1360 | Amine C-N bond |
| C-O-C Stretch (Furan Ring) | ~1015 | Asymmetric stretch of the ether in the furan ring |
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.
Causality and Experimental Choices: Electron Ionization (EI) is a common, high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. This is particularly useful for structural confirmation when coupled with a separation technique like Gas Chromatography (GC-MS).
Protocol 4: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe or as the eluent from a GC column.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺•) and various fragment ions.
-
Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₇NO is 179.26 g/mol . The molecular ion peak is expected at m/z = 179.
-
Key Fragmentation Pathways:
-
Benzylic-type cleavage: Loss of the cyclohexyl radical is highly probable, leading to a stable furfuryl iminium ion at m/z = 96 . This is often the base peak.
-
Alpha-cleavage: Loss of a furfuryl radical to give a cyclohexylaminium ion at m/z = 98 .
-
Fragmentation of the cyclohexyl ring can also occur.
-
Part 2: Purity Assessment via Chromatographic Methods
Chromatography separates components of a mixture, making it the gold standard for assessing purity and quantifying impurities.
Gas Chromatography (GC-MS)
GC is ideal for analyzing volatile and thermally stable compounds. Coupling it with a mass spectrometer (GC-MS) allows for the definitive identification of the main peak as well as any impurities.[12][13]
Causality and Experimental Choices: Amines are basic compounds that can interact with acidic silanol groups on standard silica-based GC columns, leading to poor peak shape (tailing).[14] Therefore, a base-deactivated column or a column with low silanol activity is essential for achieving sharp, symmetrical peaks and accurate quantification.[14][15]
Protocol 5: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation & Conditions:
-
Column: Use a low-bleed, base-deactivated column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set to 250°C with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Analysis: The retention time of the main peak is used for identification, while the integration of its area determines purity. The mass spectrum of the peak should match the data obtained from direct infusion MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly useful for non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.
Causality and Experimental Choices: Similar to GC, the basic nature of the amine can cause peak tailing on silica-based C18 columns.[16] Adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase protonates the amine. This ensures it exists as a single, positively charged species that does not interact with residual silanols, resulting in sharp, symmetrical peaks.[16]
Protocol 6: RP-HPLC Analysis
-
Sample Preparation: Dissolve the sample (~1 mg/mL) in the mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.[16]
-
Instrumentation & Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 220 nm and 254 nm.
-
-
Analysis: Assess purity based on the area percentage of the main peak in the chromatogram.
Summary of Chromatographic Conditions
| Parameter | GC-MS | RP-HPLC |
| Column | Base-deactivated 5% Phenyl Polysiloxane | C18 (Reversed-Phase) |
| Mobile Phase | Helium (Carrier Gas) | Water/Acetonitrile Gradient |
| Key Additive | - | 0.1% Formic Acid |
| Temperature | Oven programming (e.g., 100-280°C) | Column oven at ambient or 30°C |
| Detection | Mass Spectrometry (MS) | UV-Vis Absorbance |
| Primary Goal | Purity, Volatile Impurities, ID | Purity, Non-volatile Impurities |
Comprehensive Characterization Workflow
A robust characterization strategy integrates multiple techniques to build a complete profile of the compound. The workflow begins with synthesis and proceeds through structural confirmation and final purity assessment.
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Synthesis and Characterization of Furanic Compounds. (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Li, M., et al. (2025). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. Retrieved from [Link]
-
Au, C., et al. (2025). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Applied Polymer Materials. Retrieved from [Link]
-
Au, C., et al. (n.d.). Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin. OSTI.GOV. Retrieved from [Link]
-
Li, M., et al. (2025). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. ResearchGate. Retrieved from [Link]
-
Rehman, A., et al. (n.d.). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Odera, N., et al. (2020). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. MDPI. Retrieved from [Link]
-
Abu-Dief, A. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Egyptian National Cancer Institute. Retrieved from [Link]
-
Separation of 2-Furanmethanamine, N-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Al-Hazimi, H. M. A., & Al-Alshaikh, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. Retrieved from [Link]
-
N-[(furan-2-yl)methyl]aniline. (n.d.). PubChem. Retrieved from [Link]
-
Tseng, Y.-J., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Roldan-Carmona, C., et al. (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic dyes for dye-sensitized solar cells. The Royal Society of Chemistry. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Cyclohexanamine, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Gutmann, B., et al. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Retrieved from [Link]
-
This compound hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. Retrieved from [Link]
-
Alaghaz, A.-N., et al. (2015). Synthesis, characterization, molecular structures and anticancer activity studies 2-furan-2-ylmethyleneamino-phenyl-iminomethylphenolcomplexes. ResearchGate. Retrieved from [Link]
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Supporting Information Synthesis of Bio-Derived Cyclic Carbonates from Renewable Resources. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
HPLC Method for Substituted Furans Separation. (n.d.). SIELC Technologies. Retrieved from [Link]
-
IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Furans and Alkylfurans in Food Samples (Part 1). (n.d.). Restek. Retrieved from [Link]
-
Fun, H.-K., et al. (2025). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. ResearchGate. Retrieved from [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Cyclohexanamine, N-methyl- IR Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]
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Katritzky, A. R., & Lagowski, J. M. (1959). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Journal of the Chemical Society. Retrieved from [Link]
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Application Note: A Robust HPLC-MS/MS Method for the Sensitive and Selective Analysis of N-(furan-2-ylmethyl)cyclohexanamine
Abstract
This application note details a robust and highly selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the analysis of N-(furan-2-ylmethyl)cyclohexanamine. This compound, belonging to a class of emerging research chemicals, requires a precise and reliable analytical method for its identification and quantification in various matrices. The described protocol utilizes a reverse-phase C18 column for chromatographic separation, coupled with positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for detection. This method provides excellent sensitivity and specificity, making it suitable for applications in forensic science, toxicology, and pharmaceutical research.
Introduction
This compound is a substituted cyclohexanamine derivative with a structural resemblance to certain novel psychoactive substances (NPS). The proliferation of such compounds presents a significant challenge for analytical laboratories, which must rapidly develop methods to detect and identify them.[1][2] High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable technique for this purpose, offering high sensitivity and selectivity.[1][3][4]
The core structure of this compound features a basic cyclohexanamine moiety and a furan ring. This structure makes it an ideal candidate for reverse-phase chromatography with an acidic mobile phase to ensure analyte protonation and good peak shape.[5][6] Electrospray ionization in positive mode (ESI+) is the logical choice for this protonatable secondary amine, providing efficient ionization for subsequent mass analysis.[7][8] This application note provides a complete, step-by-step protocol for its analysis, from sample preparation to data acquisition.
Experimental Workflow
The overall analytical process is streamlined to ensure reproducibility and high throughput. The workflow begins with a simple sample preparation step, followed by injection into the HPLC system for chromatographic separation, and concludes with sensitive detection by the tandem mass spectrometer.
Caption: Overall workflow for the HPLC-MS/MS analysis.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (99%+)
Sample Preparation
A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Working standards for calibration were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. For routine analysis, a simple "dilute-and-shoot" approach is often sufficient, where the sample is diluted in the initial mobile phase composition to minimize solvent effects.[9]
Instrumentation and Conditions
The analysis was performed on a system comprised of an ExionLC HPLC system coupled to a SCIEX Triple Quad 4500 mass spectrometer.[10]
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Program | 10% B to 95% B in 5 min; hold for 2 min; return to 10% B |
Rationale for HPLC Parameter Selection:
-
Column: A C18 stationary phase is selected for its excellent retention of moderately non-polar compounds like the target analyte. The specified dimensions and particle size are typical for rapid and efficient UHPLC analyses.[11]
-
Mobile Phase: The use of 0.1% formic acid as a mobile phase additive serves a dual purpose: it improves the chromatographic peak shape for the basic analyte by suppressing silanol interactions and enhances ionization efficiency for ESI+ detection by promoting the formation of [M+H]+ ions.[8][12]
-
Gradient: A gradient elution is employed to ensure the analyte is eluted as a sharp peak while minimizing the total run time.
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 4500 V |
| Temperature | 450°C |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Rationale for MS Parameter Selection:
-
Ionization: ESI in positive mode is highly effective for analytes containing basic nitrogen atoms, such as the secondary amine in the target molecule, which are readily protonated.[1][7]
-
MRM: MRM is the gold standard for quantification in tandem mass spectrometry due to its superior sensitivity and selectivity.[9] It works by isolating a specific precursor ion, fragmenting it, and then monitoring for specific product ions.
Results and Discussion
Mass Spectra and Fragmentation
The chemical formula of this compound is C11H17NO, with a monoisotopic mass of 179.131 Da.[13] In positive ESI mode, the protonated molecule [M+H]+ is observed as the precursor ion at m/z 180.1.
Collision-induced dissociation (CID) of the precursor ion yields characteristic product ions. The fragmentation is predictable based on the molecule's structure. The most probable fragmentation pathways involve the cleavage of the C-N bonds, which are the most labile sites.
-
Proposed Fragment 1 (m/z 98.1): Loss of the neutral furan-ylmethyl group (C5H6O, 82 Da), resulting in the protonated cyclohexanamine fragment.
-
Proposed Fragment 2 (m/z 81.1): Cleavage resulting in the formation of the furfuryl cation.
These fragmentation patterns are consistent with the general principles of mass spectrometry, where cleavage occurs at bonds adjacent to heteroatoms.[14][15]
Table 3: MRM Transitions for Quantification and Confirmation
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Function |
|---|---|---|---|
| This compound | 180.1 | 98.1 | Quantifier |
| this compound | 180.1 | 81.1 | Qualifier |
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Application Note: A Multi-dimensional NMR Approach to the Structural Elucidation of N-(furan-2-ylmethyl)cyclohexanamine
Abstract
This application note provides a comprehensive guide to the structural elucidation of the novel secondary amine, N-(furan-2-ylmethyl)cyclohexanamine, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for sample preparation and data acquisition for ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with the necessary framework for unambiguous molecular structure verification. This guide emphasizes the logical workflow required to assemble a complete structural picture from the synergistic interpretation of these powerful analytical techniques.
Introduction
This compound is a secondary amine incorporating both a saturated carbocyclic (cyclohexyl) and an aromatic heterocyclic (furan) moiety. The precise connectivity and three-dimensional structure of such molecules are critical determinants of their chemical reactivity and biological activity. In drug discovery and development, unequivocal structural confirmation is a fundamental requirement for intellectual property protection, regulatory submission, and understanding structure-activity relationships (SAR).
NMR spectroscopy stands as the cornerstone of molecular structure determination in solution.[1] While basic 1D NMR (¹H and ¹³C) provides initial insights, complex molecules like this compound, with overlapping signals and multiple rotatable bonds, necessitate the application of more advanced 2D NMR techniques for complete and unambiguous assignment of all proton and carbon resonances.[2][3] This note details the logical progression of NMR experiments that, when combined, provide a self-validating system for structural elucidation.
Theoretical Framework: The Synergy of 1D and 2D NMR
The structural elucidation process begins with foundational 1D experiments and progresses to more complex 2D correlation experiments. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR: Provides information on the chemical environment of protons, their relative numbers (integration), and their through-bond coupling to neighboring protons (multiplicity).[4]
-
¹³C NMR & DEPT-135: Reveals the number of chemically distinct carbon environments. The DEPT-135 experiment further distinguishes between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively, while quaternary carbons are absent.
-
COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[5] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D technique that correlates proton signals with the signals of directly attached carbon atoms.[6] This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[7] It is invaluable for connecting different spin systems and identifying quaternary carbons.
The logical workflow for the structural elucidation of this compound is depicted in the following diagram:
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation.[8][9]
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[10][11] For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.[9]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference to the residual solvent peak.[8]
-
Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K). The following are typical acquisition parameters that may require optimization based on the specific instrument and sample.
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence
-
Parameters: Similar to ¹³C NMR, but with a smaller number of scans often being sufficient.
COSY:
-
Pulse Program: Standard gradient-enhanced COSY (cosygpqf)
-
Spectral Width: 12-16 ppm in both dimensions
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans: 2-8 per increment
HSQC:
-
Pulse Program: Standard gradient-enhanced HSQC with sensitivity enhancement (hsqcedetgpsisp2.2)
-
¹H Spectral Width: 12-16 ppm
-
¹³C Spectral Width: 160-200 ppm
-
Number of Increments: 128-256 in the indirect dimension
-
Number of Scans: 4-16 per increment
HMBC:
-
Pulse Program: Standard gradient-enhanced HMBC (hmbcgplpndqf)
-
¹H Spectral Width: 12-16 ppm
-
¹³C Spectral Width: 200-240 ppm
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans: 8-32 per increment
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and additivity rules.
Molecular Structure and Atom Numbering:
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H1 (N-H) | 1.5 - 2.5 | br s | 1H | - |
| H2, H6 (ax) | 1.0 - 1.2 | m | 2H | - |
| H2, H6 (eq) | 1.6 - 1.8 | m | 2H | - |
| H3, H5 (ax) | 1.2 - 1.4 | m | 2H | - |
| H3, H5 (eq) | 1.8 - 2.0 | m | 2H | - |
| H4 (ax) | 1.1 - 1.3 | m | 1H | - |
| H4 (eq) | 1.9 - 2.1 | m | 1H | - |
| H7 | 3.7 - 3.9 | s | 2H | - |
| H9 | 6.2 - 6.3 | dd | 1H | J = 3.2, 1.8 |
| H10 | 6.3 - 6.4 | dd | 1H | J = 3.2, 0.8 |
| H11 | 7.3 - 7.4 | dd | 1H | J = 1.8, 0.8 |
Table 2: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C1 | 55 - 58 | CH |
| C2, C6 | 32 - 35 | CH₂ |
| C3, C5 | 25 - 27 | CH₂ |
| C4 | 24 - 26 | CH₂ |
| C7 | 45 - 48 | CH₂ |
| C8 | 152 - 155 | C (Quaternary) |
| C9 | 106 - 108 | CH |
| C10 | 110 - 112 | CH |
| C11 | 141 - 143 | CH |
Step-by-Step Interpretation
-
¹H NMR Analysis:
-
The cyclohexyl protons are expected to appear in the upfield region (1.0-2.1 ppm) as a series of complex, overlapping multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.
-
The N-H proton signal is anticipated to be a broad singlet between 1.5 and 2.5 ppm, and its chemical shift can be concentration-dependent.
-
The methylene bridge protons (H7) are deshielded by the adjacent nitrogen and the furan ring, appearing as a singlet around 3.7-3.9 ppm.
-
The furan protons will be in the aromatic region, with H11 being the most downfield due to the inductive effect of the oxygen atom. H9 and H10 will appear further upfield, showing characteristic doublet of doublets splitting patterns from coupling to each other and to H11.
-
-
¹³C NMR and DEPT-135 Analysis:
-
The DEPT-135 spectrum will confirm the presence of three distinct CH₂ groups (C2/C6, C3/C5, and C4) in the cyclohexyl ring appearing as negative signals, and one CH₂ group for the methylene bridge (C7).
-
Four CH signals (positive in DEPT-135) are expected: one for C1 of the cyclohexyl ring and three for the furan ring (C9, C10, C11).
-
One quaternary carbon (C8) from the furan ring will be present in the ¹³C spectrum but absent in the DEPT-135 spectrum.
-
-
2D NMR Correlation Analysis:
-
COSY: Cross-peaks will confirm the connectivity within the cyclohexyl ring. For example, H1 will show a correlation to H2 and H6. H2 will show correlations to H1 and H3, and so on. The furan protons will also show correlations: H10 to H9 and H11.
-
HSQC: This experiment will definitively link each proton to its directly attached carbon. For example, the singlet at ~3.8 ppm (H7) will correlate with the carbon signal at ~46 ppm (C7). The complex multiplets in the ¹H spectrum between 1.0-2.1 ppm will correlate to the cyclohexyl carbons (C1-C6).
-
HMBC: This is the key experiment for connecting the two main fragments of the molecule. Crucial long-range correlations are expected between:
-
The methylene protons (H7) and the furan carbons C8, C9, and C11.
-
The methylene protons (H7) and the cyclohexyl carbon C1.
-
The cyclohexyl proton H1 and the methylene carbon C7.
-
-
The relationships established by these 2D NMR experiments are visualized below:
Caption: Key HSQC and HMBC correlations for structural connectivity.
Conclusion
The structural elucidation of this compound is systematically achieved through a logical application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the initial framework, the unambiguous assignment of all proton and carbon resonances and the confirmation of the connectivity between the furan and cyclohexyl moieties are only possible through the combined interpretation of COSY, HSQC, and HMBC spectra. This multi-dimensional approach provides a self-validating and robust methodology essential for the characterization of novel chemical entities in research and industry.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Wikipedia. (2023, December 19). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]
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Slideshare. (n.d.). 2D NMR ORGANIC SPECTROSCOPY by DR ANTHONY CRASTO. Retrieved from [Link]
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Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
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PubMed. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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YouTube. (2020, June 24). 1H NMR: Structural Elucidation III. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
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Using N-(furan-2-ylmethyl)cyclohexanamine as a chemical intermediate
An in-depth guide for researchers, scientists, and drug development professionals on the utilization of N-(furan-2-ylmethyl)cyclohexanamine as a versatile chemical intermediate.
Introduction: The Strategic Value of the Furan Moiety in Synthesis
This compound is a secondary amine that serves as a crucial building block in medicinal chemistry and materials science. Its structure incorporates a furan ring, a five-membered aromatic heterocycle that is a common feature in pharmacologically active compounds.[1] The furan nucleus is considered a bioisostere for phenyl rings, offering unique electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[1] This guide provides detailed protocols for the synthesis, characterization, and application of this compound, emphasizing its role as a scaffold for creating diverse molecular architectures. Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, making this intermediate a valuable starting point for drug discovery programs.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective use. The following tables summarize key physicochemical data and expected NMR spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| IUPAC Name | This compound | [] |
| Molecular Formula | C₁₁H₁₇NO | [] |
| Molecular Weight | 179.26 g/mol | [] |
| Appearance | Likely off-white to light yellow liquid or low-melting solid | Inferred |
| Boiling Point | 262°C at 760 mmHg | [] |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, EtOH) | Inferred |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. | [5][6] |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Furan C-H (α to O) | ~7.3 | ~152 | Deshielded due to proximity to electronegative oxygen and aromaticity. |
| Furan C-H (β to O) | ~6.2-6.3 | ~110, ~107 | Shielded relative to the α-proton. |
| Methylene (-CH₂-) | ~3.7 | ~45 | Adjacent to the nitrogen and the furan ring. |
| Cyclohexyl C-H (α to N) | ~2.5 | ~58 | Deshielded due to the adjacent nitrogen atom. |
| Cyclohexyl C-H (other) | ~1.0-1.9 | ~25-33 | Typical aliphatic range for a cyclohexane ring. |
| Note: These are predicted values. Actual experimental values may vary. Spectroscopic characterization is essential for structure confirmation.[7][8][9] |
Synthesis Protocol: Reductive Amination of Furfural
The most direct and widely applicable method for synthesizing this compound is the reductive amination of furfural with cyclohexylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.[10][11] This approach is highly efficient and is a cornerstone of amine synthesis from biomass-derived carbonyls.[12]
Causality and Experimental Rationale
The choice of a reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and tolerance of slightly acidic conditions, which can catalyze imine formation without over-reducing the starting aldehyde. Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) offers a cleaner workup but requires specialized equipment.[2] The solvent, typically a non-protic one like dichloromethane (DCM) or dichloroethane (DCE), facilitates the reaction without competing with the amine nucleophile.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add furfural (1.0 eq.) and dichloromethane (DCM, ~0.2 M). Stir the solution at room temperature.
-
Amine Addition: Add cyclohexylamine (1.0-1.1 eq.) dropwise to the solution. Stir the mixture for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.[8][13]
Application as a Chemical Intermediate in Drug Discovery
This compound is a valuable scaffold for generating libraries of compounds for biological screening. The secondary amine provides a reactive handle for further functionalization, while the furan and cyclohexyl groups can be modified to explore structure-activity relationships (SAR).[2]
Synthetic Diversification Strategy
The true power of this intermediate lies in its potential for diversification. The secondary amine can undergo a variety of transformations, including acylation, alkylation, sulfonylation, and reductive amination with other aldehydes/ketones, to rapidly generate a diverse set of analogues.
Caption: Diversification of the intermediate to generate a chemical library.
This strategy allows for the systematic exploration of chemical space around the core scaffold. For example, in the development of antimicrobial agents, analogues with different acyl or alkyl groups can be synthesized to optimize activity against specific bacterial strains like Staphylococcus spp.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. This compound and its precursors are potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Ventilation: Handle all reagents in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Precursors: Furfural is flammable and toxic. Cyclohexylamine is corrosive and flammable.[5] Sodium triacetoxyborohydride reacts with water to release flammable gas. Handle all reagents with care and consult their respective Safety Data Sheets (SDS) before use.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in pharmaceutical research and development. Its straightforward synthesis via reductive amination and the versatility of its secondary amine functionality make it an ideal starting point for the creation of diverse compound libraries. By leveraging the unique properties of the furan ring, researchers can design and synthesize novel molecules with a wide range of potential therapeutic applications.
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- This compound;chloride | C11H17ClNO-. PubChem.
- SAFETY D
- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing).
- Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. Green Chemistry (RSC Publishing).
- 1132675-33-2|N-(Furan-2-ylmethyl)-2,3-dimethylcyclohexanamine|BLD Pharm. BLD Pharm.
- CAS 435345-37-2 CYCLOHEXYL-FURAN-2-YLMETHYL-AMINE. BOC Sciences.
- Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks.
- Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. PubMed.
- SAFETY D
- Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed.
- SAFETY D
- Electronic Supplementary Inform
- CYCLOHEXYL-FURAN-2-YLMETHYL-AMINE - Safety D
- N-(furan-2-ylmethyl)cyclopentanamine. Santa Cruz Biotechnology.
- 4-Ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine 1g. Dana Bioscience.
- 435345-37-2|this compound. BIOFOUNT.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling.
- Synthesis and Spectroscopic Characteriz
- Furan: A Promising Scaffold for Biological Activity. ijabbr.com.
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- N′-(Furan-2-ylmethylene)
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
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- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
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- 10. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in the Reductive Amination of Furfurylamine
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the nuances of reductive amination using furfurylamine as the amine source. Our goal is to empower you with the scientific rationale behind experimental choices to maximize your reaction yields and product purity.
Introduction: The Versatility and Challenges of Furfurylamine in Reductive Amination
Furfurylamine, a bio-renewable primary amine, is a valuable building block in the synthesis of a wide array of N-substituted furfurylamines, which are significant in pharmaceutical and materials science. Reductive amination is a powerful and widely used method for the N-alkylation of amines.[1] While seemingly straightforward, the reaction of furfurylamine with aldehydes and ketones presents unique challenges that can lead to diminished yields and complex purification profiles.
This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Core Principles of Reductive Amination with Furfurylamine
The reductive amination process involves two key steps: the formation of an N-furfurylimine intermediate followed by its reduction to the desired N-substituted furfurylamine. The success of this reaction hinges on the delicate balance between these two stages.
Caption: General workflow for the reductive amination of furfurylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Formation
Q1: I'm seeing very low conversion of my starting materials. What are the likely causes?
A1: Low conversion is a common hurdle and can often be traced back to several factors:
-
Inefficient Imine Formation: The initial condensation of furfurylamine and the carbonyl compound to form the imine is a reversible, equilibrium-driven process.
-
Causality: The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials. For sterically hindered ketones or electron-deficient aldehydes, imine formation can be particularly sluggish.
-
Troubleshooting:
-
Water Removal: Employing dehydrating agents such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) can effectively drive the equilibrium towards the imine.
-
pH Optimization: Imine formation is typically acid-catalyzed. A mildly acidic environment (pH 4-6) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, excessively acidic conditions (pH < 4) will protonate the furfurylamine, rendering it non-nucleophilic.[2] Acetic acid is a commonly used catalyst.[3]
-
Pre-formation of the Imine: For particularly challenging substrates, consider forming the imine in a separate step before adding the reducing agent. This can be achieved by stirring the furfurylamine and carbonyl compound in a suitable solvent with a dehydrating agent for a period before proceeding with the reduction.[4]
-
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting carbonyl compound.
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce many aldehydes and some ketones, leading to the formation of the corresponding alcohol as a major byproduct and consuming the carbonyl starting material.[5]
-
Troubleshooting:
-
Use of Selective Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally the preferred reagents for one-pot reductive aminations.[6][7] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but efficiently reduce the protonated iminium ion.[2]
-
Staged Addition: If using sodium borohydride, allow sufficient time for imine formation before adding the reducing agent in portions at a reduced temperature (e.g., 0 °C) to minimize carbonyl reduction.[4]
-
-
-
Reaction Temperature:
-
Causality: Imine formation can be slow at low temperatures. Conversely, some reducing agents are unstable at elevated temperatures.
-
Troubleshooting: If imine formation is the rate-limiting step, consider gently heating the mixture of furfurylamine and the carbonyl compound (e.g., to 40-50 °C) before cooling and adding the reducing agent.
-
Formation of Side Products
Q2: My reaction is producing significant amounts of unintended products. How can I improve selectivity?
A2: The formation of side products is a key challenge in achieving high yields. Here are some of the most common side reactions and strategies to mitigate them:
-
Over-alkylation (Formation of Tertiary Amines): The secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine.
-
Causality: This is more likely to occur if the aldehyde is used in excess or if the secondary amine product is more nucleophilic than the starting furfurylamine.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of furfurylamine (1.1-1.2 equivalents) relative to the carbonyl compound to minimize the chances of the product amine reacting with any remaining aldehyde.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting carbonyl has been consumed.
-
-
-
Reduction of the Carbonyl Starting Material: As mentioned previously, this leads to the formation of an alcohol byproduct.
-
Furan Ring Instability and Side Reactions: The furan ring in furfurylamine can be susceptible to side reactions under certain conditions.
-
Causality: Strongly acidic conditions can lead to polymerization or ring-opening of the furan moiety.[8][9] Some catalytic hydrogenation conditions (e.g., high pressure H₂ with certain metal catalysts) can lead to the reduction of the furan ring to tetrahydrofuran.[10]
-
Troubleshooting:
-
Avoid Strong Acids: Use mild acidic catalysts like acetic acid rather than strong mineral acids.
-
Choice of Reduction Method: For sensitive substrates, prefer chemical reducing agents like NaBH₃CN or NaBH(OAc)₃ over catalytic hydrogenation. If catalytic hydrogenation is necessary, careful screening of catalysts (e.g., Pd/C, PtO₂) and optimization of reaction conditions (temperature, pressure) are crucial to avoid over-reduction.
-
-
Caption: Competing reaction pathways in the reductive amination of furfurylamine.
Purification Challenges
Q3: I'm having difficulty purifying my N-substituted furfurylamine product. What are some effective strategies?
A3: Purification can be challenging due to the similar polarities of the starting materials, product, and some byproducts.
-
Aqueous Work-up and Extraction:
-
Principle: Exploiting the basicity of the amine product allows for its separation from neutral byproducts.
-
Protocol:
-
Quench the reaction carefully (e.g., with water or a saturated solution of sodium bicarbonate if an acid catalyst was used).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Acid-Base Extraction for Amine Purification:
-
Principle: The basic amine product can be protonated and moved into an aqueous acidic layer, leaving non-basic impurities in the organic phase.
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will move into the aqueous layer as its hydrochloride salt.
-
Wash the organic layer with fresh dilute acid to ensure complete extraction of the amine.
-
Combine the aqueous layers and wash with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer (e.g., with 1 M NaOH or saturated NaHCO₃) to deprotonate the amine hydrochloride salt.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
-
Column Chromatography:
-
Principle: Separation based on differential adsorption of components onto a stationary phase.
-
Considerations: While effective, it is a less "green" method. If necessary, use a silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The less polar components will elute first.
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a good starting point for the reductive amination of a variety of aldehydes and ketones with furfurylamine.
-
Imine Formation: To a solution of the aldehyde or ketone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), approx. 0.1-0.5 M) is added furfurylamine (1.1 eq). If desired, acetic acid (0.1-1.0 eq) can be added as a catalyst. The mixture is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC until the imine is consumed (typically 2-24 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This method can be advantageous when the carbonyl compound is particularly susceptible to reduction.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and furfurylamine (1.1 eq) in methanol (MeOH). Add 3Å or 4Å molecular sieves to the mixture. Stir at room temperature for 2-4 hours, or until imine formation is complete as indicated by TLC or ¹H NMR.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Choice of Reducing Agent
The choice of reducing agent is critical for a successful reductive amination. The table below summarizes the key characteristics of commonly used reagents.
| Reducing Agent | Formula | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive, readily available | Can reduce aldehydes and some ketones; water-sensitive |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, THF | Selective for imines over carbonyls | Highly toxic (releases HCN in strong acid) |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM, DCE, THF | Selective for imines; non-toxic byproducts | Water-sensitive; not compatible with methanol |
Conclusion
Successfully improving the yield in the reductive amination of furfurylamine requires a systematic approach to optimizing reaction conditions and minimizing side reactions. By understanding the causality behind common experimental pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can enhance the efficiency and purity of their desired N-substituted furfurylamine products.
References
- Ayedi, M. A., Le Bigot, Y., Ammar, H., Abid, S., & El Gharbi, R. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. Journal de la Société Chimique de Tunisie, 14, 13-20.
- Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity. BenchChem.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Myers, A. (n.d.).
- Saini, K., & Saravanamurugan, S. (2024). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Sustainable and Versatile Furanic Chemicals (pp. 1-25). CRC Press.
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- BenchChem. (2025).
- Ashenhurst, J. (2017). Imines: Properties, Mechanisms, and Reactions. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Organic Chemistry Portal. (n.d.). Sodium borohydride.
- Saini, K., Kumar, S., Li, H., & Shunmugavel, S. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem, 15(7), e202102554.
- Nishimura, S., Mizuhori, K., & Ebitani, K. (2016). Reductive amination of furfural toward furfurylamine with aqueous ammonia under hydrogen over Ru-supported catalyst.
- Guo, S. S., Chen, N., Wei, Z. J., & Liu, Y. X. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. IOP Conference Series: Earth and Environmental Science, 1087(1), 012065.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis. BenchChem.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 9(6), 529-536.
- LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Peterson, E. A., & Hirth, G. A. (2014). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. The Journal of Physical Chemistry A, 118(44), 10229-10237.
- Stengel, L. A., & O'Doughlin, W. K. (1943). U.S. Patent No. 2,315,139. Washington, DC: U.S.
- Organic Chemistry Portal. (n.d.).
- Le, N. T., Kim, J. C., Kim, S. M., Kim, H. G., & Kim, Y. J. (2016). Preparation of 2, 5-Bis (Aminomethyl) Furan by Direct Reductive Amination of 2, 5-Diformylfuran over Nickel-Raney Catalysts. Journal of Nanoscience and Nanotechnology, 16(5), 5265-5269.
- Organic Chemistry Portal. (n.d.). Sodium borohydride.
- LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
- I. G. C. (n.d.).
- De, S., & Elsen, H. (2014). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society, 136(49), 17039-17042.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of N-(furan-2-ylmethyl)cyclohexanamine
Welcome to the Technical Support Center for the purification of N-(furan-2-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography purification of this secondary amine. My insights are drawn from extensive field experience and established chromatographic principles to ensure your purification is both successful and efficient.
Introduction: The Challenge of Purifying this compound
This compound is typically synthesized via the reductive amination of furfural with cyclohexylamine. While a robust reaction, the crude product mixture often contains unreacted starting materials, the desired secondary amine, and potential byproducts such as the tertiary amine formed from over-alkylation.
The primary challenge in the purification of this and other amine-containing compounds lies in their basicity. Standard silica gel, the most common stationary phase for column chromatography, is acidic due to the presence of surface silanol groups (Si-OH). This acidity can lead to several undesirable interactions with basic analytes:
-
Strong Adsorption: The basic amine can be strongly retained on the acidic silica, leading to poor recovery and the need for highly polar eluents.
-
Peak Tailing: Asymmetrical peak shapes, or "tailing," are common, which significantly reduces the resolution between your product and impurities.
-
Product Degradation: The furan ring is known to be sensitive to acidic conditions, which can cause decomposition of the target compound directly on the column.
This guide will provide you with the necessary strategies and protocols to mitigate these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and I'm seeing significant peak tailing during the column run. What's happening and how do I fix it?
Answer:
This is a classic sign of strong interaction between your basic amine and the acidic silica gel stationary phase. The tailing occurs because there are multiple types of interactions happening: the desired normal-phase partitioning and an undesirable acid-base interaction with the silanol groups.
Immediate Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the standard choice. Start by adding 0.5-1% TEA to your solvent system. This "competing base" will interact with the acidic sites on the silica, effectively masking them from your product and resulting in symmetrical peaks. An alternative is to use a few drops of aqueous ammonia in your polar solvent (e.g., methanol), which can also be very effective.
-
Stationary Phase Choice: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for the purification of amines. You can also use commercially available amine-functionalized silica gel, which is specifically designed for this purpose.
Question 2: I'm having trouble separating my product from the unreacted cyclohexylamine. They are running very close together on the TLC plate.
Answer:
Cyclohexylamine is a relatively polar starting material and can be challenging to separate from the product if the solvent system is too polar.
Troubleshooting Steps:
-
Optimize the Solvent System: Your goal is to find a solvent system where your product, this compound, has an Rf value of approximately 0.25-0.35. This typically provides the best separation. Start with a non-polar solvent like hexane or cyclohexane and gradually increase the concentration of a more polar solvent like ethyl acetate.
-
Consider a Gradient Elution: A gradient elution, where you gradually increase the polarity of the mobile phase during the column run, is highly effective for separating compounds with different polarities. Start with a low polarity mobile phase to elute any non-polar impurities, then slowly increase the polarity to elute your product, leaving the more polar cyclohexylamine on the column longer.
Question 3: I'm getting a lower than expected yield after my column. I suspect my product is degrading.
Answer:
Product degradation on silica gel is a valid concern, especially with the acid-sensitive furan ring.
Preventative Measures:
-
Deactivate the Silica Gel: Before running your column, you can "deactivate" the silica gel by flushing it with your mobile phase containing triethylamine. This neutralizes the acidic sites before your compound is loaded.
-
Work Quickly: Do not let your compound sit on the column for an extended period. A properly optimized flash column should be run relatively quickly.
-
Use an Alternative Stationary Phase: As mentioned, basic or neutral alumina can be a good option to avoid the acidity of silica gel altogether.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for your TLC analysis is a mixture of hexane and ethyl acetate. Begin with a ratio of 9:1 (Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1) until you achieve an Rf value for your product in the ideal range of 0.25-0.35. Remember to add 0.5-1% triethylamine to your TLC solvent jar to ensure good spot shape.
| Solvent System Component | Polarity | Recommended Starting Ratio |
| Hexane/Cyclohexane | Non-polar | 80-90% |
| Ethyl Acetate | Polar | 10-20% |
| Triethylamine (modifier) | Basic | 0.5-1% of total volume |
Q2: How do I properly pack a column to avoid cracks and channels?
Proper column packing is crucial for a good separation. The "slurry packing" method is generally preferred:
-
Prepare a slurry of your silica gel in your initial, low-polarity mobile phase.
-
Pour the slurry into your column in one continuous motion.
-
Gently tap the side of the column to help the silica pack evenly.
-
Use a gentle flow of the mobile phase to further settle the packing until the bed is stable.
Q3: Should I use a gradient or isocratic elution?
For purifying a crude reaction mixture with components of varying polarities (non-polar byproducts, product, and polar starting materials), a gradient elution is almost always more efficient. It allows for a better separation in a shorter amount of time.
Q4: How can I visualize my compound on a TLC plate if it's not UV active?
While this compound should be UV active due to the furan ring, you can use a variety of stains for visualization if needed. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds. Anisaldehyde or vanillin stains can also be effective.
Experimental Protocols
Protocol 1: TLC Analysis with Basic Modifier
-
Prepare your developing chamber by adding your chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate) plus 0.5-1% triethylamine. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of your TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and/or with an appropriate stain.
-
Calculate the Rf value for your product to determine the optimal mobile phase for your column.
Protocol 2: Gradient Elution Column Chromatography
-
Column Preparation: Pack a column with silica gel using the slurry method with your starting, low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent. For better separation, "dry loading" is recommended: adsorb your dissolved sample onto a small amount of silica gel, remove the solvent under reduced pressure until you have a free-flowing powder, and then carefully add this powder to the top of your packed column.
-
Elution:
-
Begin eluting with the low-polarity starting solvent.
-
Gradually increase the percentage of the more polar solvent (ethyl acetate). A typical gradient might be:
-
2 column volumes of 95:5 Hexane:EtOAc
-
2 column volumes of 90:10 Hexane:EtOAc
-
Continue increasing the polarity as needed based on your TLC analysis.
-
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Visualized Workflows
Troubleshooting Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
General Column Chromatography Workflow
Caption: A standard workflow for purification by column chromatography.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 723–727. [Link]
Technical Support Center: Synthesis of N-Substituted Furfuryl Amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of N-substituted furfuryl amines. These compounds, derived from renewable biomass platform molecules like furfural, are pivotal intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2] However, their synthesis is often fraught with challenges, from managing competing reaction pathways to dealing with catalyst deactivation and complex purification steps.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Troubleshooting Guide
This section is formatted as a direct Q&A to address the most pressing issues that arise during synthesis.
Problem: Low or No Product Yield
Q1: My reaction has stalled, or the conversion of furfural is very low. What are the likely causes?
Low conversion is often a primary indicator of issues with the catalytic system or reaction conditions. The most common culprits are:
-
Inactive Catalyst: The catalyst may not have been properly activated, or it may have been deactivated from a previous run or improper storage. For instance, Raney® Nickel catalysts are typically stored under water or a solvent to prevent oxidation and loss of activity.
-
Catalyst Poisoning: Feedstock purity is critical. Biomass-derived furfural can contain impurities like sulfur compounds or organic acids that act as potent poisons for noble metal (Pd, Pt, Ru) and Nickel catalysts, blocking active sites.[3]
-
Insufficient Hydrogen Pressure (for Reductive Amination): In catalytic reductive amination, inadequate hydrogen pressure can make the hydrogenation of the imine intermediate the rate-limiting step, leading to its accumulation or degradation.[4]
-
Sub-optimal Temperature: The reaction temperature is a delicate balance. While higher temperatures can increase reaction rates, they can also promote polymerization and side reactions, leading to the consumption of starting material in non-productive pathways.[5][6]
Q2: I'm getting a complex mixture of products instead of my desired N-substituted amine. How can I improve selectivity?
Poor selectivity is a classic challenge in furfural chemistry due to the multiple reactive sites on the molecule.
-
Formation of Furfuryl Alcohol: This is a common side product resulting from the direct hydrogenation of furfural's aldehyde group before amination can occur.[7] This suggests your catalyst or conditions favor C=O reduction over imine formation/reduction.
-
Solution: The choice of catalyst is paramount. Catalytic systems should favor the hydrogenation of the C=N bond of the imine intermediate over the C=O bond of furfural. For instance, certain Ni, Co, or Ru catalysts can be optimized for high primary amine yield. Additionally, ensuring a sufficient concentration of the amine source can push the equilibrium towards imine formation.[8]
-
-
Over-alkylation: If you are synthesizing a primary or secondary amine, you may see the formation of secondary or tertiary amines as byproducts.
-
Furan Ring Hydrogenation: Aggressive hydrogenation conditions (high pressure, high temperature, highly active catalysts like Rhodium) can lead to the saturation of the furan ring, yielding tetrahydrofurfuryl amine derivatives.[8][10]
-
Solution: Screen for milder reaction conditions. Reducing hydrogen pressure and temperature can often disfavor ring hydrogenation.[5]
-
Problem: Formation of Dark Polymeric Byproducts (Humins)
Q3: My reaction mixture has turned dark brown or black, and I'm seeing solid precipitates. What is happening and how can I prevent it?
This is a strong indication of the formation of "humins," which are complex, dark-colored polymeric byproducts.[3] Furfural and its derivatives are notoriously susceptible to polymerization and resinification, especially under acidic conditions and at elevated temperatures.[11][12]
-
Causality: The reaction is acid-catalyzed and involves complex condensation and ring-opening reactions of the furan moiety.[12] The presence of water can also influence the reaction pathways, sometimes leading to more open-chain structures within the polymer.[11] This process not only consumes your starting material but also fouls your reactor and deactivates your catalyst by physically blocking active sites.[3]
-
Prevention Strategies:
-
Temperature Control: Operate at the lowest effective temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Non-aqueous solvents like 1,4-dioxane or alcohols (methanol, ethanol) can suppress polymerization compared to aqueous media.[9][13]
-
pH Management: Avoid strongly acidic conditions if possible. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration.
-
Inhibitors: In some cases, radical inhibitors like hydroquinone have been shown to reduce polymerization side reactions.[14]
-
Problem: Catalyst Deactivation
Q4: My catalyst (e.g., Pd/C, Raney® Ni) worked well initially, but its activity has significantly decreased upon reuse. What are the deactivation mechanisms?
Catalyst deactivation is a major hurdle in the scale-up and economic viability of furfural valorization processes. The primary mechanisms are:
-
Fouling or Coking: This is the most common issue, where humin polymers coat the catalyst surface and block its pores, preventing reactants from reaching the active metal sites.[3][15]
-
Sintering: At high reaction temperatures, fine metal nanoparticles on the catalyst support can agglomerate into larger particles. This leads to a significant decrease in the active surface area and, consequently, a drop in catalytic activity.[3]
-
Leaching: The active metal component can dissolve into the reaction medium, especially under acidic conditions or in the presence of strong complexing agents.
-
Poisoning: As mentioned earlier, impurities in the furfural feed can irreversibly bind to the active sites.[3]
Q5: Can I regenerate my deactivated catalyst?
For catalysts deactivated by coking, regeneration is often possible through a controlled oxidative treatment to burn off the carbonaceous deposits.
-
Protocol for Coke Removal (e.g., on Pd/C):
-
Recovery: Separate the catalyst from the reaction mixture by filtration and wash thoroughly with a suitable solvent to remove adsorbed species.
-
Drying: Dry the catalyst completely in an oven or under vacuum.
-
Oxidative Treatment: Place the catalyst in a tube furnace. Heat it under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂). This must be done carefully, as the oxidation is exothermic and can cause sintering if the temperature rises too quickly.[3] A typical temperature range is 200-400°C.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted furfuryl amines?
The primary methods employed are:
-
One-Pot Reductive Amination: This is the most prevalent and atom-economical method. Furfural, an amine source (ammonia, primary/secondary amine), and a reducing agent (typically H₂) are combined in a single reactor with a heterogeneous catalyst.[1] The reaction proceeds via an in-situ formed imine intermediate which is then hydrogenated.[4][7]
-
Leuckart-Wallach Reaction: This classic named reaction uses formic acid or ammonium formate as both the nitrogen source and the hydride donor, converting aldehydes and ketones to their corresponding amines.[16][17] It often requires high temperatures (>120°C).[17]
-
Eschweiler-Clarke Reaction: This is a specific variant of reductive amination used for the methylation of primary or secondary amines using formaldehyde and formic acid. A key advantage is that it cleanly stops at the tertiary amine stage without forming quaternary ammonium salts.[18][19]
-
Biocatalysis: Emerging methods use enzymes like amine transaminases (ATAs) to catalyze the amination of furfural under mild, aqueous conditions, offering a green alternative to traditional chemical routes.[20][21]
Q2: How do I choose the right catalyst for reductive amination?
The catalyst's role is to facilitate both imine formation (often via Lewis acid sites) and subsequent hydrogenation (via metal sites). The ideal catalyst should have a moderate hydrogenation activity; too high, and it will reduce the furfural to furfuryl alcohol, too low, and the imine intermediate may polymerize.[7]
| Catalyst Metal | Support | Typical Application & Characteristics |
| Nickel (e.g., Raney® Ni) | Al/Si | Cost-effective and active. Widely used industrially. Can be tuned for high selectivity to primary amines.[9] |
| Palladium (Pd) | Carbon (C) | Highly active for hydrogenation. Can be very selective for secondary amines from primary amines.[2][22] |
| Ruthenium (Ru) | Al₂O₃, TiO₂ | Exhibits high selectivity for primary amines from ammonia. Support acidity and structure play a key role. |
| Rhodium (Rh) | Al₂O₃ | Very active, can achieve high selectivity but may also promote ring hydrogenation under harsher conditions.[4] |
| Cobalt (Co) | SiO₂ | Another cost-effective option, demonstrates good selectivity for primary amines. |
Q3: How can I effectively purify my N-substituted furfuryl amine?
Purification can be challenging due to the product's properties.
-
Standard Distillation: Effective for removing solvents and lower-boiling impurities. However, vacuum distillation is often required as many furfuryl amines have high boiling points.
-
Acid-Base Extraction: Amines are basic and can be protonated with an acid (e.g., HCl) to form water-soluble salts. This allows for the separation from non-basic organic impurities. After separation, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Azeotropic Distillation: Furfurylamine, in particular, forms an azeotrope with water. To obtain the pure, anhydrous amine, azeotropic distillation with a third component, such as benzene or toluene, can be employed to remove the water.[23]
-
Chromatography: For high-purity applications, column chromatography on silica gel is a common method, though the basicity of amines can sometimes cause tailing on standard silica. Using a solvent system doped with a small amount of a base like triethylamine (~1%) can mitigate this issue.
Q4: Are furfuryl amines stable?
Furfuryl amines are generally stable but can be sensitive to air and light over long-term storage. The furan ring itself can be susceptible to oxidation or acidic degradation. It is recommended to store them in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[24]
Section 3: Detailed Experimental Protocol
One-Pot Synthesis of N-benzylfurfurylamine via Reductive Amination
This protocol describes a representative synthesis of a secondary amine using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Furfural (freshly distilled to remove polymers)
-
Benzylamine
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add 10% Pd/C catalyst (e.g., 2-5 mol% relative to furfural).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol as the solvent. Then, add furfural (1.0 eq) followed by benzylamine (1.05 eq). The slight excess of the amine helps drive the imine formation.
-
Reaction: Seal the reactor. Purge the system several times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 10-20 bar H₂). Heat the reaction mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots (if the reactor setup allows) for analysis by GC-MS or TLC. Reactions are typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzylfurfurylamine.
-
References
-
Active metal dependent side reactions for the reductive amination of furfural. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. (2019). ResearchGate. Retrieved from [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. (2024). RSC Publishing. Retrieved from [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive A. (n.d.). SciSpace. Retrieved from [Link]
-
Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. (2019). ACS Publications. Retrieved from [Link]
- Process for separation of furfurylamines. (1943). Google Patents.
-
Schematic illustration of reductive amination of FUR to FUA and other... (n.d.). ResearchGate. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Furfurylamine. (n.d.). PubChem. Retrieved from [Link]
-
Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. (n.d.). Sílice (CSIC). Retrieved from [Link]
- Preparation of furfurylamines. (1939). Google Patents.
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Synthesis and Characterization of Polyfurfural Nanoparticle. (n.d.). Інститут металофізики. Retrieved from [Link]
-
Synthesized N-alkyl furfurylamines. (n.d.). ResearchGate. Retrieved from [Link]
-
Examples of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with pharmaceutical activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing. Retrieved from [Link]
-
Eschweiler-Clarke reaction. (2025). YouTube. Retrieved from [Link]
-
STUDIES ON THE LEUCKART REACTION. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Retrieved from [Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. (2025). ACS Publications. Retrieved from [Link]
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Leuckart reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. (2023). Universität Bielefeld. Retrieved from [Link]
-
Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst. (n.d.). Retrieved from [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House. Retrieved from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Retrieved from [Link]
-
FURFURYL AMINE (FFA). (n.d.). Retrieved from [Link]
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Technical Support Center: Synthesis of N-(furan-2-ylmethyl)cyclohexanamine
Welcome to the technical support guide for the synthesis of N-(furan-2-ylmethyl)cyclohexanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is most commonly achieved via the reductive amination of furfural with cyclohexylamine. This process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.[1][2] While seemingly straightforward, the reaction is sensitive to several parameters, particularly due to the inherent reactivity of the furan ring and the furfural aldehyde group.
Core Reaction Pathway
The desired transformation follows a two-step sequence, which can often be performed in a single pot. First, the nucleophilic amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a C=N double bond (an imine). A selective reducing agent then delivers a hydride to the imine to yield the final amine product.
Caption: Desired reaction pathway for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method to synthesize this compound?
The most prevalent and generally efficient method is a one-pot reductive amination.[3][4] This involves mixing furfural and cyclohexylamine, often in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), followed by the addition of a selective reducing agent. The key to success is the choice of reducing agent; sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this transformation due to its selectivity.[3][5][6]
Q2: Why is my reaction mixture turning dark brown or black?
Dark coloration is a classic indicator of side reactions involving the furfural starting material. Furfural and the furan ring system are known to be sensitive to acidic conditions, which can catalyze degradation and polymerization.[7][8][9] While imine formation is itself acid-catalyzed, strong acids or even moderate acidity at elevated temperatures can lead to the formation of humins—dark, polymeric materials—significantly reducing your yield and complicating purification.[7][10][11] Maintaining a weakly acidic to neutral pH is critical.
Q3: What are the most common impurities I should expect?
The primary impurities arise from competing reactions. The most common are:
-
Furfuryl alcohol: Formed by the reduction of the starting aldehyde (furfural) before it can form an imine.[12]
-
N,N-bis(furan-2-ylmethyl)cyclohexylamine: A tertiary amine formed if the secondary amine product reacts with another molecule of furfural and is subsequently reduced. This is a form of over-alkylation.[13][14]
-
Degradation Products: A complex mixture of oligomers and polymers resulting from the acid-catalyzed breakdown of furfural.[8][9]
-
Ring-Hydrogenated Species: Under harsh reduction conditions (e.g., high-pressure H₂/Pd), the furan ring itself can be reduced to a tetrahydrofuran ring.[12][15]
Q4: Which reducing agent is best for this synthesis?
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the agent of choice for direct reductive aminations of this type.[3][16] Unlike more powerful reductants like sodium borohydride (NaBH₄), STAB is a milder agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[5][17][18] This high selectivity minimizes the formation of the furfuryl alcohol side product, leading to a cleaner reaction and higher yield of the desired amine.[3][6]
Troubleshooting Guide: Side Product Formation
This section addresses specific experimental problems and provides actionable solutions based on chemical principles.
Problem 1: Low Yield & A Complex, Tarry Mixture of Products
This is the most common issue, typically pointing to instability of the furan moiety.
-
Primary Cause: Furan Ring Degradation & Furfural Polymerization. The reaction to form the imine is reversible and often catalyzed by mild acid to protonate the carbonyl oxygen, making it more electrophilic.[1][19] However, the furan ring in furfural is notoriously unstable in acidic environments, leading to ring-opening and polymerization.[7][8][10] This creates a narrow operational window for pH. Using a strong acid catalyst or running the reaction at high temperatures will accelerate this degradation.
-
Solution Workflow:
-
pH Control: Avoid strong acids. If an acid catalyst is needed to promote imine formation (more common with ketones than aldehydes), use a weak acid like acetic acid and use it sparingly. Often, for aldehydes, no additional acid is required.
-
Temperature Management: Run the reaction at room temperature or below (0 °C to RT). Avoid heating unless absolutely necessary and only after confirming the stability of your system.
-
Procedural Choice: Consider a two-step procedure. First, form the imine by mixing furfural and cyclohexylamine, using a Dean-Stark trap or a drying agent like MgSO₄ to remove the water byproduct and drive the equilibrium. Once imine formation is complete (monitored by TLC or ¹H NMR), filter off the drying agent and then add the reducing agent. This separates the potentially harsh conditions of imine formation from the reduction step.
-
Caption: Decision workflow for troubleshooting low yields and polymerization.
Problem 2: Significant Amount of Furfuryl Alcohol Detected in Product
-
Primary Cause: Premature Reduction of Furfural. This side product forms when the reducing agent attacks the aldehyde carbonyl group before it has a chance to react with the cyclohexylamine to form the imine. This is a classic selectivity problem and is highly dependent on the choice of reductant. Powerful hydrides like NaBH₄ will readily reduce both aldehydes and imines, leading to a mixture of products.[5][18]
-
Solution:
-
Use a Selective Reductant: Switch to sodium triacetoxyborohydride (STAB). Its steric bulk and the electron-withdrawing acetate groups make it less reactive, and it shows a strong kinetic preference for reducing the more electrophilic protonated iminium ion over the neutral aldehyde.[3][6][16]
-
Order of Addition: In a one-pot reaction, always mix the aldehyde and amine first and allow them to stir for a period (e.g., 15-30 minutes) to allow for imine formation to begin before adding the reducing agent. Do not add the reducing agent to the aldehyde before the amine is present.
-
Problem 3: Formation of a Higher Molecular Weight Byproduct (Dialkylation)
-
Primary Cause: Over-alkylation. The desired product, this compound, is a secondary amine. It is still nucleophilic and can compete with the starting cyclohexylamine to react with a second molecule of furfural. This forms a new iminium ion which is then reduced to yield a tertiary amine, N,N-bis(furan-2-ylmethyl)cyclohexylamine. This is analogous to the common problem of over-alkylation when using alkyl halides.[14][17]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (cyclohexylamine), for example, 1.1 to 1.2 equivalents relative to the furfural. This ensures that any remaining furfural is more likely to react with the more abundant primary amine rather than the secondary amine product.
-
Slow Addition: If the problem persists, consider adding the furfural slowly via a syringe pump to a solution of the cyclohexylamine and the reducing agent. This keeps the concentration of the aldehyde low at all times, disfavoring the second alkylation step.
-
Data & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reagent | Formula | Selectivity | Optimal pH | Key Advantages & Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High: Reduces imines >> aldehydes/ketones[3][18] | Weakly Acidic (5-6) | Pro: Ideal for one-pot reactions; high selectivity minimizes side products. Con: Water-sensitive, more expensive.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Good: Reduces imines > aldehydes at acidic pH[17] | Acidic (3-6) | Pro: Effective and selective under acidic conditions. Con: Generates highly toxic HCN gas at low pH; requires careful handling. |
| Sodium Borohydride | NaBH₄ | Low: Reduces aldehydes and imines at similar rates[5][18] | Neutral to Basic (7-10) | Pro: Inexpensive, readily available. Con: Poor selectivity for one-pot reactions; best used in a two-step process. |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | High: Very effective | N/A | Pro: "Green" (byproduct is H₂O), high atom economy. Con: May reduce the furan ring itself; requires specialized pressure equipment.[15] |
Recommended Protocol: One-Pot Synthesis using STAB
This protocol is designed to maximize yield by minimizing the side reactions discussed above.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, ~0.2 M relative to the aldehyde).
-
Reactant Addition: Add cyclohexylamine (1.1 equivalents) to the solvent. Stir for 5 minutes. Add furfural (1.0 equivalent) and allow the mixture to stir at room temperature for 30 minutes. This allows for the initial formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the limiting reagent (furfural) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
References
-
Lamminpää, K., Ahola, J., & Tanskanen, J. (2014). Kinetics of furfural destruction in a formic acid medium. RSC Advances, 4(106), 60243-60248. [Link]
-
Eldridge, R. J., & Taylor, J. E. (1984). Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. Industrial & Engineering Chemistry Research, 23(3), 375-377. [Link]
-
Request PDF. (n.d.). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. ResearchGate. [Link]
-
ResearchGate. (n.d.). Acid-catalyzed degradation of hemicellulose to furfural (1). [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Powers, K. T., Mousseau, J. J., & Slade, M. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30289. [Link]
-
Zhang, Z., et al. (2021). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Molecules, 26(16), 4946. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
GSK. (n.d.). Reductive Amination. GSK Reagent Guides. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Kim, J. Y., et al. (2024). Optimized Furfural Production Using the Acid Catalytic Conversion of Xylan Liquor from Organosolv-Fractionated Rice Husk. Polymers, 16(20), 2755. [Link]
-
Powers, K. T., Mousseau, J. J., & Slade, M. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283-30289. [Link]
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Gribble, G. W. (2010). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Science of Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
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JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
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Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
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ResearchGate. (n.d.). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
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JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Journal of Visualized Experiments. [Link]
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ResearchGate. (n.d.). Reaction network for the reductive amination of furfural. [Link]
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Smirnov, V. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
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Request PDF. (n.d.). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ResearchGate. [Link]
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Kawanami, H., et al. (2013). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 15(3), 737-741. [Link]
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Feng, J., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni6AlOx Catalysts. ACS Omega, 4(2), 3539-3546. [Link]
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Saini, K., & Saravanamurugan, S. (2024). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transformations of Sustainable and Versatile Furanic Chemicals. CRC Press. [Link]
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Saravanamurugan, S., et al. (2025). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. ChemSusChem, 18(2), e202401277. [Link]
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Smirnov, V. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
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Dana Bioscience. (n.d.). 4-Ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine 1g. [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Organic Chemistry Explained. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
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Majer, Z., et al. (2021). N-Dealkylation of Amines. Molecules, 26(11), 3292. [Link]
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Wikipedia. (n.d.). Amine alkylation. [Link]
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Ibrahim, M. A. A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(22), 7935. [Link]
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Rossi, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36528-36534. [Link]
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How to reduce impurities in N-(furan-2-ylmethyl)cyclohexanamine production
Welcome to the technical support center for the synthesis of N-(furan-2-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and reduce impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of furfural and cyclohexylamine.
Problem 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields in this reductive amination can stem from several factors, primarily related to incomplete imine formation, suboptimal reduction, or degradation of starting materials.[1]
-
Incomplete Imine Formation: The initial condensation of furfural and cyclohexylamine to form the Schiff base (imine) intermediate is a reversible equilibrium reaction.[2] To drive the reaction forward, it is crucial to remove the water produced.
-
Solution: Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1] Alternatively, if the solvent allows, use a Dean-Stark apparatus for azeotropic removal of water.
-
-
Suboptimal pH: Imine formation is typically most efficient in a weakly acidic environment (pH 4-5).[1] If the medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid. Monitor the pH to ensure it remains in the optimal range.
-
-
Inefficient Reduction: The choice of reducing agent is critical. A strong reducing agent might react with the furfural before the imine is formed.
-
Solution: Use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][3] These are generally more effective than sodium borohydride (NaBH₄) for this purpose.[1] Catalytic hydrogenation is also a highly effective method.[2][4]
-
Problem 2: Significant Amount of Furfuryl Alcohol Impurity Detected
Q: My final product is contaminated with furfuryl alcohol. How can I prevent its formation?
A: The presence of furfuryl alcohol indicates that the furfural starting material is being directly reduced. This is a common side reaction, especially with powerful reducing agents.[5][6]
-
Cause: Use of a non-selective reducing agent. Sodium borohydride (NaBH₄), for example, is capable of reducing aldehydes to alcohols.[1]
-
Solution 1: Change Reducing Agent: Switch to a more chemoselective reducing agent like STAB (sodium triacetoxyborohydride).[3] STAB is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion).[1]
-
Solution 2: Two-Step Procedure:
-
First, allow the imine to form completely. Mix furfural and cyclohexylamine in a suitable solvent with a catalytic amount of acetic acid and a dehydrating agent. Monitor the reaction by TLC or NMR to confirm the disappearance of the aldehyde.
-
Once imine formation is complete, add the reducing agent (you can use NaBH₄ at this stage as the aldehyde is already consumed). This temporal separation of the two reaction steps prevents the premature reduction of furfural.
-
Problem 3: Unreacted Furfural and/or Cyclohexylamine in the Final Product
Q: After workup, I'm still seeing significant amounts of my starting materials. How can I drive the reaction to completion?
A: The presence of unreacted starting materials points to an incomplete reaction, which can be due to equilibrium issues or insufficient reaction time.
-
Stoichiometry: The molar ratio of your reactants can be adjusted.
-
Solution: Try using a slight excess (e.g., 1.1 to 1.2 equivalents) of one of the starting materials. If cyclohexylamine is easier to remove during purification, consider using it in excess.
-
-
Reaction Time and Temperature: The reaction may simply need more time or gentle heating to go to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Extend the reaction time until the starting materials are no longer detected. Gentle heating (e.g., to 40-50 °C) can also accelerate imine formation, but be cautious as higher temperatures can promote furfural polymerization.[8]
-
-
Water Removal: As mentioned in Problem 1, water removal is critical for driving the imine formation equilibrium to completion.[2]
-
Solution: Ensure your dehydrating agent is active and used in sufficient quantity, or that your azeotropic distillation is effective.
-
Problem 4: Presence of Dark, Polymeric Byproducts (Humins)
Q: My reaction mixture turns dark brown or black, and I'm getting insoluble, tar-like material. What is this and how can I avoid it?
A: Furfural is prone to self-condensation and polymerization, especially under acidic conditions or at elevated temperatures, forming dark, insoluble polymers known as humins.[8][9]
-
Cause: Harsh reaction conditions, particularly high concentrations of strong acids or high temperatures.
-
Solution 1: Control Temperature: Maintain a moderate reaction temperature. Often, these reactions can be run effectively at room temperature, albeit over a longer period.
-
Solution 2: Control Acidity: Use only a catalytic amount of a weak acid (like acetic acid). Avoid strong acids. The optimal pH is typically between 4 and 5.[1]
-
Solution 3: Biphasic Systems: Some literature suggests that for furfural reactions, using a biphasic solvent system can help by continuously extracting the product from the reactive aqueous/acidic phase, thereby minimizing side-product formation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
The synthesis of this compound from furfural and cyclohexylamine is a classic example of a reductive amination. The process involves two main steps:
-
Imine Formation: The nucleophilic amine (cyclohexylamine) attacks the electrophilic carbonyl carbon of the aldehyde (furfural). After a proton transfer, a molecule of water is eliminated to form a Schiff base, also known as an imine. This step is acid-catalyzed.
-
Reduction: The C=N double bond of the imine is then reduced to a single bond to form the final secondary amine product. This is accomplished by a reducing agent.
Caption: General workflow for reductive amination.
Q2: Which reducing agent is best for this reaction?
There is no single "best" agent, as the optimal choice depends on factors like scale, cost, safety, and available equipment. However, for lab-scale synthesis aiming for high purity, a selective reducing agent is highly recommended.
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines over aldehydes; effective under mild, slightly acidic conditions.[3] | Higher molecular weight means more mass is needed; can be moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines; effective at mildly acidic pH.[1] | Highly toxic (can release HCN gas below pH 7); requires careful handling. |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" reducing agent (byproduct is minimal); very effective and can be cost-effective on a large scale.[2] | Requires specialized hydrogenation equipment (pressure vessel); catalyst can be a fire hazard. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting furfural to furfuryl alcohol[1][10]; less selective. |
Q3: How can I monitor the reaction's progress effectively?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the furfural, cyclohexylamine, imine intermediate, and the final product. The disappearance of the furfural spot and the appearance of the product spot indicate progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more precise monitoring, you can take small aliquots from the reaction. The disappearance of the characteristic aldehyde proton signal of furfural (around 9-10 ppm in ¹H NMR) is a clear indicator of its consumption.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides excellent separation and identification of volatile components, allowing you to quantify the relative amounts of starting materials, intermediates, and products.
Q4: What are the recommended purification methods for the final product?
-
Aqueous Workup: After the reaction is complete, quench any remaining reducing agent carefully. Perform an acid-base extraction. The product is a base, so it will be soluble in an acidic aqueous solution (e.g., dilute HCl), while non-basic impurities remain in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified amine.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale, separating it from less volatile polymeric impurities and more volatile starting materials.
-
Column Chromatography: For high purity on a lab scale, silica gel column chromatography is the method of choice.[11] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from residual starting materials and byproducts.
Visualizing Impurity Formation Pathways
Understanding how impurities form is key to preventing them. The primary synthesis pathway can be diverted by several side reactions.
Caption: Key impurity formation pathways from furfural.
References
-
DalinYebo. (n.d.). Furfural and its many by-products. Biosystems Engineers. Retrieved from [Link]
-
García, A. R., et al. (2020). Common reactions of furfural to scalable process of residual biomass. SciELO Colombia. Retrieved from [Link]
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van der Putten, J. (n.d.). The chemistry and technology of furfural production in modern lignocellulose-feedstock biorefineries. SciSpace. Retrieved from [Link]
-
Reddit User Discussion. (n.d.). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Reactions of Furfural to scalable processes of Residual Biomass. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
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ResearchGate. (n.d.). Possible chemicals that can be produced from furfural. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Furfurylamines from Biomass. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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ResearchGate. (n.d.). Self-condensation of (i) furfural and (ii) HMF, via the benzoin reaction. Retrieved from [Link]
-
Reddit User Discussion. (n.d.). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]
-
Billman, J. H., & Diesing, A. C. (1957). Reduction of Schiff Bases with Sodium Borohydride. The Journal of Organic Chemistry, 22(8), 1068–1070. Retrieved from [Link]
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ResearchGate. (n.d.). Self-condensation of furfuryl alcohol in an aqueous acid solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Furfural Upgrading by Aldol Condensation with Ketones over Solid-Base Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Control method for measuring content of furfuryl amine in furosemide.
-
The Royal Society of Chemistry. (n.d.). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Retrieved from [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield in Furan Amine Synthesis
Welcome to the Technical Support Center dedicated to resolving challenges in furan amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common obstacles leading to low product yields. Drawing from established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of furan amines, a critical class of compounds in medicinal chemistry and materials science. The question-and-answer format is intended to provide direct and actionable solutions to common experimental hurdles.
Issue 1: My reaction is producing a dark, tarry substance with minimal desired furan amine.
Q1: What is causing the formation of this insoluble, dark material and how can I prevent it?
A1: The formation of dark, insoluble solids, often referred to as "humins," is a prevalent issue, particularly in reactions involving furan derivatives under acidic conditions.[1] This is primarily due to the acid-catalyzed polymerization of the furan ring itself or reactive intermediates.[1][2] The furan ring is susceptible to ring-opening and subsequent condensation reactions, especially at elevated temperatures and in the presence of strong acids.[2][3]
Troubleshooting Steps:
-
Minimize Acidity and Temperature: The stability of the furan ring is highly sensitive to acidic conditions.[2] Opt for milder acidic catalysts or reduce the catalyst loading. Running the reaction at a lower temperature can significantly decrease the rate of polymerization.[1]
-
Solvent Choice: The choice of solvent can influence the stability of reactive intermediates. In some cases, using alcohols like methanol can suppress furan polymerization compared to aqueous systems.[4][5]
-
Reaction Time: Prolonged exposure to acidic conditions can promote the degradation of the furan product.[1] Monitor the reaction progress closely using techniques like TLC or GC-MS and proceed with the workup as soon as the starting material is consumed.[1]
-
Biphasic Systems: For syntheses starting from carbohydrates to produce furan intermediates like 5-hydroxymethylfurfural (HMF), a biphasic system can be employed. This allows for the continuous extraction of the furan product into an organic phase, removing it from the acidic aqueous phase where degradation occurs.[1]
Issue 2: The reductive amination of my furan aldehyde (e.g., furfural) is inefficient.
Q2: My reductive amination of furfural is giving a low yield of the primary amine. What are the likely side reactions and how can I optimize the conditions?
A2: Low yields in the reductive amination of furfural can stem from several competing reactions, including the formation of secondary and tertiary amines, direct hydrogenation of the aldehyde to an alcohol, and hydrogenation of the furan ring.[6][7] Achieving high selectivity for the primary amine is a common challenge because the primary amine product is often more nucleophilic than the ammonia used as the nitrogen source, leading to further alkylation.[7]
Troubleshooting Protocol: Optimizing Reductive Amination of Furfural
-
Catalyst Selection: The choice of catalyst is paramount. Raney® Ni and Raney® Co have shown high efficacy in the reductive amination of furfural.[6][8] For instance, Raney® Co has demonstrated excellent performance in producing furfurylamine with high selectivity.[9] Bimetallic catalysts, such as RuCo/AC, have also been reported to give high yields of furfurylamine in water.[9]
-
Control of Stoichiometry: An excess of the amine source (e.g., ammonia) is often used to favor the formation of the primary amine and suppress the formation of secondary and tertiary amines.[8][10] The optimal ratio of ammonia to furfural needs to be determined empirically for your specific system.[10]
-
Hydrogen Pressure and Temperature: These parameters influence both the rate of reaction and the selectivity. An excess of hydrogen can lead to the deep hydrogenation of the furan ring, yielding tetrahydrofurfurylamine.[11] Conversely, insufficient hydrogen can lead to catalyst deactivation.[11] Optimization of both temperature and pressure is crucial. A typical starting point could be 2.0 MPa H₂ at 130°C.[8]
-
Solvent Effects: The reaction can be performed in various solvents, including 1,4-dioxane, methanol, or even water.[8][9] The presence of water can sometimes shift the equilibrium towards the primary amine.[7]
| Parameter | Recommended Range | Rationale |
| Catalyst | Raney® Ni, Raney® Co, Ru/C, Pd/C | Different metals exhibit varying selectivities for primary vs. secondary amines and ring hydrogenation.[6][7] |
| Ammonia Ratio | 2:1 to 10:1 (Ammonia:Furfural) | Excess ammonia favors primary amine formation.[8][10] |
| H₂ Pressure | 1.0 - 3.0 MPa | Balances imine reduction against furan ring hydrogenation.[9][11] |
| Temperature | 80 - 130 °C | Affects reaction rate and selectivity.[8][9] |
Troubleshooting Workflow for Reductive Amination
Caption: Key components influencing the outcome of a Buchwald-Hartwig amination.
Issue 4: I am observing unexpected byproducts in my furan amine synthesis.
Q4: My reaction is clean by TLC, but after workup and purification, I have a lower than expected yield and see byproducts by NMR. What could be happening?
A4: The acidic nature of silica gel used in flash column chromatography can sometimes lead to the degradation of acid-sensitive furan amines. The furan ring can undergo ring-opening or polymerization upon prolonged contact with silica. [1][2] Troubleshooting and Purification Strategies:
-
Neutralize Silica Gel: Before performing column chromatography, you can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). Then, pack the column with this neutralized slurry.
-
Alternative Purification Methods:
-
Alumina Chromatography: Basic or neutral alumina can be a less harsh alternative to silica gel for the purification of acid-sensitive compounds.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification that avoids contact with acidic stationary phases.
-
Distillation: For volatile furan amines, distillation under reduced pressure can be an effective purification technique.
-
Q5: I am attempting a Leuckart-Wallach or Eschweiler-Clarke reaction to methylate a furan amine, but the yield is low.
A5: The Leuckart-Wallach and Eschweiler-Clarke reactions are classic methods for amine alkylation using formic acid and formaldehyde. [12][13][14]However, they often require high temperatures, which can be detrimental to the furan ring. [13][15]
-
Leuckart-Wallach Reaction: This reaction typically requires temperatures above 120 °C, which can promote furan degradation. [15]A common byproduct is the N-formylated amine, which requires a subsequent hydrolysis step. [13][16]* Eschweiler-Clarke Reaction: While generally efficient for methylation, the acidic conditions and elevated temperatures can still pose a risk to the furan moiety. [12][17]The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. [14] Alternative Methylation Strategy:
If you are encountering issues with these classical methods, consider a milder, modern reductive amination protocol. Using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride with formaldehyde in a solvent like dichloromethane or methanol at room temperature can be a much gentler way to achieve methylation without compromising the furan ring. [18]
References
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.[Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.[Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.[Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI.[Link]
-
Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing).[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.[Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology (RSC Publishing).[Link]
-
Efficient Conversion of Furfural to Furfural Amine Over 4ru1co/Ac Catalyst. ResearchGate.[Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.[Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Publications.[Link]
-
Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. ACS Publications.[Link]
-
Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. PubMed Central.[Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate.[Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Publications.[Link]
-
Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin. Purdue University.[Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman publishing House.[Link]
-
Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Publications.[Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. MDPI.[Link]
-
Eschweiler–Clarke reaction. Wikipedia.[Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube.[Link]
-
Possible reaction pathway for reductive amination of furfural to... ResearchGate.[Link]
-
Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega.[Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments.[Link]
-
Reductive Amination of Furfural and Hydrogenation of Furonitrile. AIChE.[Link]
-
Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. ResearchGate.[Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit.[Link]
-
Eschweiler-Clarke Reaction. NROChemistry.[Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing).[Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.[Link]
-
Leuckart reaction. Wikipedia.[Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. NIH.[Link]
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. NIH.[Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH.[Link]
-
THE MECHANISM OF THE LEUCKART REACTION. The Journal of Organic Chemistry.[Link]
-
Eschweiler–Clarke reaction: Methylation on amines. YouTube.[Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC.[Link]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar.[Link]
-
Leuckart Reaction. Scribd.[Link]
-
A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations. ResearchGate.[Link]
-
Furan: Properties, Synthesis, and Reactions. Scribd.[Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate.[Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Reductive Amination of Furfural and Hydrogenation of Furonitrile | AIChE [proceedings.aiche.org]
- 8. sandermanpub.net [sandermanpub.net]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 15. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Improved Secondary Furfuryl Amine Selectivity
Welcome to the technical support center for the catalytic synthesis of secondary furfuryl amines. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of reductive amination of furfural and its derivatives. Achieving high selectivity for the desired secondary amine is a common challenge, often hindered by the formation of primary and tertiary amine byproducts.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causal relationships between catalyst choice, reaction conditions, and product distribution to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of secondary furfuryl amines.
Issue 1: Low Selectivity - High Concentration of Tertiary Amine Byproduct
Question: My reaction yields a significant amount of the tertiary amine, N,N-bis(furan-2-ylmethyl)amine, reducing the selectivity for my target secondary amine. What is causing this and how can I fix it?
Answer:
The formation of a tertiary amine is a classic sign of over-alkylation. This occurs when the initially formed secondary furfuryl amine, which is nucleophilic, attacks another molecule of the furfuryl-imine intermediate (formed from furfural and the primary amine) before it can be hydrogenated.
Root Cause Analysis & Solutions:
-
Stoichiometry: The molar ratio of your reactants is the first parameter to check. An excess of furfural relative to the primary amine will inevitably drive the reaction toward the tertiary product.
-
Solution: Increase the molar ratio of the primary amine to furfural. A ratio of 2:1 or even higher can effectively suppress the formation of the tertiary amine by ensuring the secondary amine is less likely to compete for the imine intermediate.
-
-
Catalyst Activity: A catalyst with very high hydrogenation activity can paradoxically lead to lower selectivity if the reaction is not properly controlled. However, more often, the issue lies in the balance between the rate of imine formation and its subsequent hydrogenation.
-
Solution: Consider catalysts that are highly effective for imine reduction but less so for C-N bond cleavage or further alkylation. Supported palladium (Pd) catalysts are often a good choice for achieving high activity and selectivity in producing secondary amines.[1] Modifying the catalyst surface can also control selectivity.
-
-
Reaction Conditions: High temperatures can accelerate all reaction rates, including the undesired second alkylation step.
-
Solution: Methodically decrease the reaction temperature in 10 °C increments. While this may slow the overall conversion rate, it can significantly improve selectivity by favoring the kinetic product.[2]
-
Troubleshooting Workflow: High Tertiary Amine
Caption: Troubleshooting workflow for high tertiary amine formation.
Issue 2: Low Selectivity - High Concentration of Primary Amine or Furfuryl Alcohol
Question: My main byproducts are furfurylamine (from ammonia contaminant or side reactions) and/or furfuryl alcohol. Why is this happening and what should I adjust?
Answer:
This product distribution points to a different issue: the direct hydrogenation of the furfural carbonyl group is competing with or outpacing the desired reductive amination pathway.
Root Cause Analysis & Solutions:
-
Hydrogen Availability & Pressure: High hydrogen pressure can favor the direct hydrogenation of furfural to furfuryl alcohol, especially with highly active hydrogenation catalysts like Raney Nickel or Rhodium.[3][4]
-
Solution: Decrease the hydrogen pressure. This slows the rate of direct aldehyde hydrogenation, allowing more time for the initial, crucial condensation step between furfural and the primary amine to form the imine intermediate.[3]
-
-
Catalyst Type: The choice of metal is critical. Some metals have a higher intrinsic activity for carbonyl hydrogenation than for imine hydrogenation.
-
Solution: Catalysts based on Nickel (Ni) and Cobalt (Co) are often effective for amination and can be more selective than some noble metals under certain conditions.[5][6] For instance, studies have shown that cobalt can be highly effective for synthesizing the primary amine, indicating its strong amination capability.[7] A synergistic effect between metal sites (for H₂ dissociation) and acid/support sites (for imine activation) can be key.[8]
-
Expert Tip: A two-step, one-pot approach can be highly effective. First, allow the condensation of furfural and the amine to proceed at room temperature or with gentle heating without hydrogen to form the imine. Once imine formation is confirmed (e.g., by TLC or GC), then introduce the catalyst and hydrogen pressure. This decouples the two key steps.[9]
-
-
Presence of Water/Ammonia: If you are seeing primary furfurylamine, ensure your primary amine reactant is pure and not contaminated with ammonia. Water can also inhibit imine formation (Le Chatelier's principle) and promote aldehyde reduction.
-
Solution: Use anhydrous solvents and high-purity amines. Employing molecular sieves in the reaction vessel can help scavenge water produced during imine formation, driving the equilibrium forward.
-
Reaction Pathway Overview
Caption: Reaction pathways in the reductive amination of furfural.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst do you recommend for an initial screening for secondary furfuryl amine synthesis?
For initial screening, a 5% Palladium on carbon (Pd/C) is an excellent starting point. It is widely available, robust, and known to be highly active for the hydrogenation of imines to form secondary amines with good selectivity.[1] Raney Nickel is a cost-effective alternative, though it may require more careful optimization of hydrogen pressure and temperature to avoid over-hydrogenation of the furan ring or the aldehyde itself.[3][10]
Q2: How does the catalyst support (e.g., carbon, alumina, silica) affect selectivity?
The support is not just an inert scaffold; it plays a crucial role.[11]
-
Acidity/Basicity: Acidic supports (like alumina or silica-alumina) can facilitate the initial condensation (imine formation) step, which is acid-catalyzed. However, strong acidity can also promote undesirable polymerization or degradation of furfural.[5]
-
Metal-Support Interaction (MSI): The interaction between the metal nanoparticles and the support affects the metal's electronic properties and particle size.[8][11] A strong metal-support interaction (SMSI) can sometimes reduce the hydrogenation capability of the metal, which could be beneficial or detrimental depending on the desired outcome.[8]
-
Porosity: The pore structure affects mass transport of reactants and products to and from the active sites.
For secondary amine synthesis, a neutral, high-surface-area support like activated carbon is often a reliable choice as it minimizes side reactions while providing excellent dispersion for the metal.
Q3: What is the optimal temperature and pressure range I should explore?
There is no single "optimal" set of conditions, as it depends heavily on the catalyst, substrates, and solvent. However, a logical experimental design would be:
-
Temperature: Start in the range of 80-100 °C. Lower temperatures (e.g., <80 °C) may be too slow or favor imine formation without sufficient hydrogenation, while higher temperatures (>130 °C) can lead to byproduct formation and catalyst degradation.[2][3]
-
Hydrogen Pressure: Begin with a moderate pressure of 10-20 bar (approx. 150-300 psi). Very low pressures might be insufficient for hydrogenation, while very high pressures can promote the undesired direct reduction of furfural to furfuryl alcohol.[3]
Q4: Can I reuse my catalyst? What are the signs of deactivation?
Yes, heterogeneous catalysts are designed for reusability. Signs of deactivation include:
-
A significant increase in reaction time to reach full conversion.
-
A drop in selectivity, with an increase in intermediates or byproducts.
-
Visible changes in the catalyst powder (e.g., clumping, color change).
Deactivation can be caused by coking (carbon deposition), metal leaching into the solution, or poisoning from impurities in the feedstock. Regeneration (e.g., by calcination followed by reduction) may be possible, but its effectiveness depends on the deactivation mechanism.
Part 3: Data & Protocols
Table 1: Comparison of Catalytic Systems for Furfural Amination
| Catalyst | Amine Source | Temp (°C) | H₂ Pressure (MPa) | Selectivity to Amine Product | Reference |
| Raney Ni | Ammonia | 130 | 2.0 | 96.3% (to Furfurylamine) | [Sanderman Publishing House, 2022][3] |
| Rh/Al₂O₃ | Ammonia | 80 | - | ~92% (to Furfurylamine) | [Green Chemistry, 2014][4] |
| Ni₆AlOₓ | Ammonia | 100 | 0.1 | 99% (yield to aminomethyl-furylmethanol) | [PMC, NIH, 2019][12] |
| Pd/C | Aniline | - | - | High selectivity to secondary amine | [ACS Publications, 2019][1] |
| CuAlOₓ | Primary Amines | 80-100 | Flow Reactor | Good to high yields of secondary amines | [MDPI, 2020][9] |
Note: Selectivity data is highly condition-dependent. This table provides a general comparison based on reported results.
Appendix A: General Experimental Protocol for Reductive Amination
Warning: This procedure involves flammable solvents and hydrogen gas under pressure. It must be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and a certified high-pressure reactor.
-
Reactor Setup:
-
To a clean, dry, glass-lined high-pressure autoclave equipped with a magnetic stir bar, add the catalyst (e.g., 5 mol% Pd/C, 50% wet).
-
Seal the reactor.
-
-
Inerting:
-
Purge the reactor by pressurizing with nitrogen (N₂) to 10 bar and then venting. Repeat this cycle at least three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Via a syringe through a septum or injection port, add the anhydrous solvent (e.g., methanol, 1,4-dioxane).
-
Add the primary amine (e.g., 2.2 equivalents).
-
Add the furfural (1.0 equivalent).
-
-
Reaction Execution:
-
Seal the injection port. Begin stirring at 500-800 RPM.
-
Purge the reactor with hydrogen (H₂) gas by pressurizing to 5 bar and venting. Repeat three times.
-
Pressurize the reactor to the desired final pressure (e.g., 20 bar H₂).
-
Heat the reactor to the target temperature (e.g., 100 °C) and maintain for the desired reaction time (e.g., 4-12 hours). Monitor the pressure; a drop indicates hydrogen consumption.
-
-
Workup and Analysis:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with N₂.
-
Open the reactor and filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the pad with additional solvent.
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and/or ¹H NMR to determine conversion and product selectivity.
-
Purify the product via standard methods (e.g., distillation or column chromatography).
-
References
-
Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Reductive Amination of Furfural to Furfurylamine. (n.d.). Taylor & Francis Group. Retrieved January 7, 2026, from [Link]
-
Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. (2019). ACS Sustainable Chemistry & Engineering. Retrieved January 7, 2026, from [Link]
-
Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). PubMed. Retrieved January 7, 2026, from [Link]
-
Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni₆AlOₓ Catalysts. (2019). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House. Retrieved January 7, 2026, from [Link]
-
Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
-
Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. (2020). SciSpace. Retrieved January 7, 2026, from [Link]
-
Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. sandermanpub.net [sandermanpub.net]
- 4. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of N-(furan-2-ylmethyl)cyclohexanamine in solution
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges researchers face when working with complex molecules. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for handling N-(furan-2-ylmethyl)cyclohexanamine, focusing specifically on its stability in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a chemical compound featuring a furan ring linked to a cyclohexylamine group via a methylene bridge.[1] Its structure makes it a valuable intermediate in medicinal chemistry and drug development. Furan moieties are common structural motifs in many natural products and bioactive molecules.[2] As such, this compound and its analogs are often used as precursors in the synthesis of novel therapeutic agents, including potential antimicrobial and anticancer compounds.[1][2]
Q2: What is the primary stability concern when working with this compound in solution?
The principal stability issue arises from the chemical reactivity of the furan ring, which is susceptible to degradation, particularly through acid-catalyzed ring-opening.[3][4] This degradation pathway is a significant concern in acidic aqueous solutions, which are common in experimental settings such as HPLC mobile phases, formulation buffers, and during acidic workups in synthesis.[5] This instability can lead to the formation of impurities, loss of compound integrity, and unreliable experimental results.
Q3: From a chemical standpoint, why is the furan ring susceptible to degradation?
The furan ring's susceptibility to acidic degradation is due to its electronic structure. The ring oxygen atom can be protonated, but the key step leading to ring-opening is the protonation of one of the carbon atoms (Cα, adjacent to the oxygen, is energetically preferred).[3][5] This protonation disrupts the aromaticity of the ring, forming a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by solvent molecules, such as water, which initiates a cascade of reactions leading to the cleavage of the C-O bond and the formation of acyclic degradation products.[3]
Q4: What are the key environmental factors that accelerate the degradation of this compound?
Several factors can significantly impact the stability of this compound in solution. Awareness of these is critical for proper handling and storage:
-
Low pH (Acidity): This is the most critical factor. The rate of furan ring opening is directly catalyzed by the presence of acid.[6][7] Even mildly acidic conditions can promote degradation over time.
-
Aqueous Solvents: Water acts as a nucleophile in the degradation pathway, attacking the protonated furan ring.[4] Therefore, the presence of water, especially in combination with acid, creates an environment conducive to hydrolysis and ring cleavage.
-
Elevated Temperature: As with most chemical reactions, increased temperature provides the activation energy needed to overcome reaction barriers, accelerating the rate of degradation.[8]
-
Oxidizing Agents: While acid-catalyzed hydrolysis is the primary concern, furan rings can also be susceptible to oxidation. Forced degradation studies often include an oxidizing agent like hydrogen peroxide to test for this vulnerability.[9]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC analysis after preparing my compound in an acidic mobile phase or buffer.
Probable Cause: You are likely observing degradation products resulting from the acid-catalyzed ring opening of the furan moiety. The acidic environment of the solution provides the protons necessary to initiate the degradation cascade, leading to the formation of new, more polar, acyclic impurities that appear as separate peaks in your chromatogram. The primary degradation product is often a 4-hydroxy-2-butenal derivative.[3]
Recommended Solution:
-
Confirm Degradation: To verify that the new peaks are degradants, intentionally stress a small sample of your compound. Dissolve it in a dilute acid (e.g., 0.1 M HCl) and let it stand at room temperature for a few hours before re-analyzing. An increase in the area of the unknown peaks will confirm they are acid-induced degradants.
-
Adjust Solution pH: The most effective solution is to maintain a neutral or near-neutral pH (pH 6-8) for all solutions, including stock solutions, analytical samples, and mobile phases, unless acidic conditions are explicitly required for your experiment.
-
Use Aprotic Solvents: For long-term storage, dissolve the compound in a high-quality aprotic solvent (e.g., DMSO, Acetonitrile) and store it at a low temperature. Prepare aqueous solutions fresh before use.
Degradation Pathway Visualization
The following diagram illustrates the acid-catalyzed ring-opening mechanism of a furan ring, the core instability of this compound.
Caption: Acid-catalyzed furan ring opening pathway.
Problem 2: My sample shows significant and inconsistent activity in my cell-based assay after being diluted in an aqueous buffer.
Probable Cause: Inconsistent results in biological assays often point to compound instability in the assay medium. The aqueous nature of most biological buffers, combined with potential pH shifts during incubation (e.g., due to CO₂ in an incubator), can create an environment where this compound degrades over the time course of the experiment. This reduces the effective concentration of the active compound, leading to variable results.
Recommended Solution:
-
Minimize Time in Aqueous Buffer: Prepare dilutions in the final aqueous buffer immediately before adding them to the assay plate. Avoid pre-incubating the compound in buffer for extended periods.
-
Solvent and Storage Optimization: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO. Store these stocks at -20°C or -80°C. This minimizes exposure to water and low temperatures slow down degradation kinetics.
-
Buffer Selection: Ensure your chosen buffer is stable and has sufficient buffering capacity to maintain a consistent pH throughout the experiment. A pH range of 7.2-7.4 is generally recommended.
-
Run a Time-Course Stability Check: Incubate the compound in your assay buffer under assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment. Take aliquots at different time points (e.g., 0, 2, 6, 24 hours) and analyze them by HPLC to quantify the remaining parent compound. This will establish a stability window for your specific conditions.
Table 1: Recommended Solvents and Storage Conditions
| Condition | Solvent Type | Recommended Solvents | Storage Temperature | Rationale |
| Long-Term Storage | Anhydrous Aprotic | DMSO, DMF, Acetonitrile | -20°C to -80°C | Minimizes exposure to water and slows degradation kinetics. |
| Intermediate Stock | Aprotic | DMSO, Acetonitrile | 4°C (Short-term) | For frequent use to avoid freeze-thaw cycles of the main stock. |
| Working Solution | Aqueous Buffer | PBS, HEPES (pH 7.2-7.4) | Use Immediately | Aqueous environment, especially if not pH-controlled, promotes degradation. |
Problem 3: How do I systematically evaluate the stability of this compound for a new formulation I am developing?
Probable Cause: Developing a stable formulation requires a proactive and systematic approach to identify potential degradation pathways and factors that influence them. A forced degradation study is the industry-standard method for this purpose.[10][11] These studies intentionally stress the drug substance under various conditions to rapidly predict its long-term stability and to develop stability-indicating analytical methods.[9][12]
Recommended Solution: Implement a forced degradation study based on the principles outlined by the International Council for Harmonisation (ICH) guidelines.[9][11] The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradation products can be identified and separated analytically.[10]
Forced Degradation Workflow
The diagram below outlines a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | To investigate degradation via acid-catalyzed pathways like furan ring opening.[8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | To assess stability in alkaline conditions. |
| Oxidation | 3-30% H₂O₂ | Room Temperature | To determine susceptibility to oxidation.[12] |
| Thermal | Dry Heat Chamber | 60°C - 80°C | To evaluate the effect of heat on the solid-state stability.[8] |
| Photostability | Light Cabinet | ICH Q1B specified conditions | To assess degradation upon exposure to UV and visible light. |
Experimental Protocols
Protocol 1: General-Purpose Stability-Indicating HPLC Method
This method serves as a starting point for resolving this compound from its potential degradation products. Optimization will be required for specific formulations.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock solution in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.1 mg/mL.
Rationale: Reverse-phase HPLC is highly effective for separating compounds of varying polarity, which is ideal for distinguishing the relatively nonpolar parent drug from its more polar, acyclic degradation products.[13] Using a neutral pH mobile phase minimizes on-column degradation.
References
Sources
- 1. Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine (416865-30-0) for sale [vulcanchem.com]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Managing Steric Hindrance in N-(furan-2-ylmethyl)cyclohexanamine Reactions
Welcome to the technical support center for navigating the complexities of reactions involving N-(furan-2-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. The content herein is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome experimental challenges, particularly those arising from steric hindrance.
Introduction: The Challenge of Steric Congestion
This compound is a secondary amine featuring two bulky substituents: a furan-2-ylmethyl group and a cyclohexyl group. The spatial arrangement and size of these groups create significant steric hindrance around the nitrogen atom.[1] This steric congestion is a critical factor that influences the molecule's reactivity, often leading to slower reaction rates, incomplete conversions, and the formation of undesired side products.[2][3] Understanding and mitigating these steric effects are paramount for the successful synthesis and functionalization of this compound.
This guide provides practical, field-proven insights into managing these challenges, ensuring the integrity and efficiency of your experimental workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and subsequent reactions of this compound.
Issue 1: Low Yield During Reductive Amination Synthesis
Question: I am synthesizing this compound via reductive amination of furfural with cyclohexylamine, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the reductive amination to form this compound are a common problem, often stemming from a combination of steric hindrance and reaction conditions. The bulky cyclohexyl group can impede the initial nucleophilic attack on the furfural carbonyl group, and also hinder the subsequent reduction of the imine intermediate.[4][5]
Causality and Optimization Strategies:
-
Imine Formation Equilibrium: The initial step is the formation of a Schiff base (imine), which is a reversible reaction.[6] Steric hindrance can shift the equilibrium towards the starting materials.
-
Solution: Use a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, to remove water and drive the equilibrium towards imine formation. Performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) is also highly effective.
-
-
Choice of Reducing Agent: The steric bulk around the imine double bond can make it less accessible to certain reducing agents.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for sterically hindered substrates.[6][7] It is milder and more selective for imines over aldehydes, reducing the likelihood of side reactions. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling. For particularly challenging cases, catalytic hydrogenation with a palladium or platinum catalyst may be more effective, although this can sometimes lead to over-reduction of the furan ring.[6]
-
-
Reaction Conditions: Temperature and pH can significantly impact the reaction rate and equilibrium.
-
Solution: The reaction is typically run at a slightly acidic pH (around 5-6) to facilitate both imine formation and reduction. A gentle increase in temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier imposed by steric hindrance, but excessive heat should be avoided to prevent polymerization of furfural.[8]
-
Issue 2: Formation of Side Products During N-Alkylation
Question: When I try to further alkylate the nitrogen of this compound, I observe the formation of multiple products and my desired product is difficult to isolate. Why is this happening?
Answer:
The formation of multiple products during N-alkylation is often due to over-alkylation, where the secondary amine reacts further to form a tertiary amine, which can then be quaternized.[9] While the inherent steric hindrance of this compound can somewhat mitigate this, it doesn't eliminate the possibility, especially with reactive alkylating agents.
Logical Progression of Over-alkylation:
Caption: Over-alkylation cascade in amine synthesis.
Strategies for Selective Mono-Alkylation:
-
Stoichiometry Control: Use a carefully controlled stoichiometry, often with a slight excess of the amine relative to the alkylating agent. This can be challenging to perfect and may still result in a mixture of products.
-
Use of Bulky Alkylating Agents: Employing an alkylating agent with significant steric bulk can disfavor the formation of the even more sterically crowded tertiary amine.[2]
-
Protecting Group Strategy: A more robust approach is to use a protecting group. For instance, you can first react the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine. The Boc group can then be removed under acidic conditions after subsequent modifications to other parts of the molecule.[9]
Issue 3: Furan Ring Instability and Decomposition
Question: During a reaction performed under acidic conditions, my product containing the this compound moiety is decomposing, often turning the reaction mixture dark and forming a polymer-like substance. How can I prevent this?
Answer:
The furan ring is known to be sensitive to acidic conditions and can undergo ring-opening or polymerization.[8][10][11] This instability is a significant challenge in reactions involving furan-containing compounds.
Mechanism of Acid-Catalyzed Degradation:
Protonation of the furan ring, particularly at the C2 position, can lead to the formation of a reactive carbocation intermediate. This intermediate can then be attacked by nucleophiles (including other furan molecules), initiating polymerization and decomposition.[8]
Mitigation Strategies:
-
Avoid Strong Acids: Whenever possible, use milder acidic conditions or non-acidic catalysts.
-
Low Temperatures: Running the reaction at lower temperatures can help to minimize the rate of decomposition.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can be exacerbated by acidic conditions.
-
Solvent Choice: The use of polar aprotic solvents, such as DMF, has been shown to have a stabilizing effect on furan derivatives.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the best method for the synthesis of this compound?
A1: Reductive amination is the most common and direct method.[6][12] For optimal results, the reaction of furfural with cyclohexylamine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) and a dehydrating agent is recommended.[6][7]
Q2: How does steric hindrance affect the spectroscopic characterization of this compound?
A2: Steric hindrance can lead to restricted bond rotation, which may result in broadened signals in the NMR spectrum, particularly at lower temperatures. The specific chemical shifts in ¹H and ¹³C NMR will be characteristic of the furan and cyclohexyl groups.[13][14][15]
Q3: Can I use this compound in reactions that require a strong base?
A3: Yes, but with caution. While the nitrogen lone pair is available for deprotonation, the steric bulk around it can make it a "non-nucleophilic" base. This means it can deprotonate other molecules without readily participating in nucleophilic attack itself. However, the stability of the furan ring under the specific reaction conditions should always be a primary consideration.[10][11]
Q4: Are there alternative synthetic routes to this compound that avoid reductive amination?
A4: An alternative is the N-alkylation of cyclohexylamine with furfuryl chloride.[16][17] However, this method is often plagued by over-alkylation, leading to the formation of di- and tri-alkylated products.[9][18] Therefore, reductive amination is generally the preferred method for a cleaner reaction and higher yield of the desired secondary amine.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is optimized to manage the steric challenges inherent in this synthesis.
Materials:
-
Furfural
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of furfural (1.0 eq) in anhydrous DCM, add cyclohexylamine (1.1 eq).
-
Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Reductive amination workflow for synthesis.
Quantitative Data Summary (Expected)
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (post-chromatography) | >98% |
| ¹H NMR (CDCl₃, δ) | ~7.3 (d, 1H, furan), ~6.3 (dd, 1H, furan), ~6.2 (d, 1H, furan), ~3.8 (s, 2H, CH₂), ~2.5 (m, 1H, cyclohexyl CH), 1.0-2.0 (m, 11H, cyclohexyl CH₂ and NH) |
| ¹³C NMR (CDCl₃, δ) | ~154 (furan C), ~142 (furan C), ~110 (furan C), ~107 (furan C), ~58 (cyclohexyl C-N), ~45 (CH₂-N), ~33 (cyclohexyl C), ~26 (cyclohexyl C), ~25 (cyclohexyl C) |
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Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22(26), 5361–5373. [Link]
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Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
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Abraham, M. H., & Smith, R. E. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
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Wikipedia. (2024). Reductive amination. Retrieved from [Link]
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Singh, S., & Kumar, A. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ChemSusChem, 15(7), e202200107. [Link]
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Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. [Link]
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Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]
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Sure, R., & Grimme, S. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]
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Kumar, A., & Singh, S. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ResearchGate. [Link]
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Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
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Li, J., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]
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Kumar, A., & Singh, S. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. PubMed. [Link]
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Taylor & Francis Group. (n.d.). Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]
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El-Gammal, O. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. OUCI. [Link]
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Wikipedia. (2024). Steric effects. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. Retrieved from [Link]
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Validation & Comparative
Interpreting Mass Spectrometry Data for N-(furan-2-ylmethyl)cyclohexanamine: A Comparative Guide for Researchers
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation and quantification of novel chemical entities. This guide provides an in-depth analysis of the mass spectrometric behavior of N-(furan-2-ylmethyl)cyclohexanamine, a secondary amine of interest in synthetic chemistry and drug discovery. We will explore its fragmentation patterns under common ionization techniques, compare mass spectrometry with alternative analytical approaches, and provide actionable experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the analysis of this and structurally related compounds.
The Molecular Blueprint: Understanding the Structure of this compound
Before delving into its mass spectrometric analysis, it is crucial to understand the structure of this compound. This molecule, with a molecular formula of C₁₁H₁₇NO and a monoisotopic mass of approximately 179.1310 Da, incorporates three key structural motifs: a cyclohexyl ring, a secondary amine linkage, and a furan-2-ylmethyl group. The interplay of these functionalities dictates its fragmentation behavior upon ionization.
Electron Ionization (EI) Mass Spectrometry: A Cascade of Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. While this can make direct interpretation challenging, it provides a rich fingerprint for structural confirmation. For this compound, the fragmentation is primarily driven by the stability of the resulting carbocations and radical species.
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process is highly favored as it leads to the formation of a resonance-stabilized iminium ion.
Two primary α-cleavage pathways are predicted for this compound:
-
Cleavage of the C-C bond within the cyclohexyl ring: This would result in the loss of a C₅H₁₀ radical and the formation of a fragment at m/z 98.
-
Cleavage of the bond between the methylene bridge and the furan ring: This is expected to be a very prominent fragmentation, leading to the formation of the furfuryl cation at m/z 81 and a cyclohexylamine radical. The tropylium ion, a rearranged and highly stable C₇H₇⁺ species, is a common fragment in the mass spectra of compounds containing a benzyl-like moiety, and a similar rearrangement might be observed here.
-
Cleavage of the bond between the nitrogen and the cyclohexyl ring: This would lead to the formation of a cyclohexyl cation at m/z 83 and a (furan-2-ylmethyl)amine radical.
-
Cleavage of the bond between the nitrogen and the methylene bridge: This would generate a furan-2-ylmethyl radical and a cyclohexylaminyl cation at m/z 98.
The molecular ion peak (M⁺˙) at m/z 179 is expected to be observed, which is consistent with the "nitrogen rule" stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3]
Caption: Predicted EI Fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry: The Softer Approach
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation. This is particularly useful for determining the molecular weight of the analyte with high accuracy. When analyzing this compound using ESI in positive ion mode, the predominant species observed will be the protonated molecule, [M+H]⁺, at an m/z of 180.1388.
The basic nitrogen atom of the secondary amine readily accepts a proton, making this compound highly amenable to positive ion ESI. In-source fragmentation can sometimes be induced by increasing the cone voltage, which may lead to the loss of neutral molecules such as water or the cleavage of the weaker bonds, but the primary observable ion will be the protonated molecule.
Caption: ESI of this compound.
Comparison with Alternative Analytical Techniques
While direct infusion mass spectrometry provides rapid molecular weight determination and structural information, coupling it with a chromatographic separation technique is often necessary for analyzing complex mixtures or for quantitative studies.
| Technique | Principle | Advantages for this compound | Disadvantages |
| Direct Infusion MS | The sample is directly introduced into the mass spectrometer's ion source. | - Rapid analysis time- High sensitivity- Provides accurate molecular weight (ESI) and fragmentation data (EI) | - Not suitable for complex mixtures- Susceptible to ion suppression effects |
| Gas Chromatography-MS (GC-MS) | The sample is vaporized and separated based on boiling point and polarity before entering the mass spectrometer.[4][5][6][7] | - Excellent separation for volatile and semi-volatile compounds- Provides reproducible retention times for identification- EI provides library-searchable spectra | - Requires derivatization for non-volatile compounds- Potential for thermal degradation of the analyte |
| Liquid Chromatography-MS (LC-MS) | The sample is separated in the liquid phase based on its interaction with a stationary phase before entering the mass spectrometer. | - Applicable to a wide range of compounds, including non-volatile and thermally labile ones- ESI allows for the analysis of polar compounds- High sensitivity and selectivity | - Longer analysis times compared to direct infusion- Matrix effects can be significant |
Experimental Protocol: A Practical Guide to Analysis
This section provides a generalized workflow for the analysis of this compound using LC-MS with ESI.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to create a series of working standards for calibration and quantification, if required. A typical concentration range for initial screening would be 1-10 µg/mL.
-
Matrix Samples: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
2. LC-MS Analysis
-
Liquid Chromatography System: A standard HPLC or UHPLC system can be used.
-
Column: A C18 reversed-phase column is a good starting point for this compound.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to promote protonation, is recommended.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometer: A quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Orbitrap, TOF) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Full scan mode to detect the [M+H]⁺ ion (m/z 100-500). For targeted analysis, selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be used for enhanced sensitivity and selectivity.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal of the [M+H]⁺ ion.
-
3. Data Analysis
-
Molecular Weight Confirmation: Extract the ion chromatogram for the theoretical m/z of the protonated molecule (180.1388). The presence of a peak at the expected retention time confirms the presence of the compound.
-
Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform a product ion scan on the [M+H]⁺ precursor ion. The resulting fragmentation pattern can be used to confirm the structure.
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
The interpretation of mass spectrometry data for this compound is a multi-faceted process that relies on a fundamental understanding of ionization principles and fragmentation mechanisms. While EI provides a detailed structural fingerprint through extensive fragmentation, ESI offers a clear determination of the molecular weight. The choice between direct infusion, GC-MS, and LC-MS depends on the specific analytical goal, with chromatographic methods being indispensable for mixture analysis and quantitative applications. The protocols and theoretical frameworks presented in this guide provide a solid foundation for the successful characterization of this and similar molecules, empowering researchers to confidently utilize mass spectrometry in their scientific endeavors.
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Furan and its 10 derivative standards, detected by GC-MS/MS in MRM mode. ResearchGate. [Link]
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4-(Furan-2-yl)-11-methyl-12-methylsulfanyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-amine. PubChem. [Link]
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A Comparative Guide to the Bioactivity of N-(furan-2-ylmethyl)cyclohexanamine and Other Cyclohexanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The cyclohexanamine moiety, a versatile scaffold, is known to impart favorable pharmacokinetic properties and serves as a foundational element in a variety of bioactive compounds.[1] Concurrently, the furan ring, a five-membered aromatic heterocycle, is a constituent of numerous natural products and synthetic drugs, celebrated for its diverse pharmacological activities, including antimicrobial and anticancer properties.[2][3][4] This guide provides an in-depth comparative analysis of N-(furan-2-ylmethyl)cyclohexanamine, a molecule that marries these two key structural motifs, and evaluates its potential bioactivity in relation to other cyclohexanamine derivatives.
The central hypothesis is that the incorporation of a furan-2-ylmethyl substituent on the cyclohexanamine nitrogen will modulate the biological activity of the parent scaffold. The electron-rich nature of the furan ring and its potential for hydrogen bonding and π–π stacking interactions are expected to influence the compound's affinity for biological targets.[3] This guide will synthesize available data to draw meaningful comparisons and provide a framework for future research in this area.
Comparative Bioactivity Analysis: A Focus on Antimicrobial and Antifungal Properties
While direct comparative studies of this compound against a broad panel of other N-substituted cyclohexanamine derivatives are not extensively documented in a single publication, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies on analogous compounds. A seminal study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives offers a valuable dataset for inferring the influence of the N-substituent on antimicrobial and antifungal efficacy.[1][5]
Antimicrobial Activity
The antimicrobial potential of cyclohexanamine derivatives is significantly influenced by the nature of the N-substituent. In the case of N,N-dibenzyl-cyclohexane-1,2-diamines, substitutions on the benzyl ring have been shown to dramatically impact the minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.[1][5]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected N-Substituted Cyclohexane-1,2-diamine Derivatives
| Compound/Derivative | N-Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Unsubstituted Dibenzyl | Benzyl | >128 | >128 | [5] |
| 4,4'-Difluoro Dibenzyl | 4-Fluorobenzyl | 0.25 | 4 | [5] |
| 4,4'-Dichloro Dibenzyl | 4-Chlorobenzyl | 0.125 | 2 | [5] |
| 4,4'-Dibromo Dibenzyl | 4-Bromobenzyl | 0.0625 | 1 | [5] |
| This compound | Furan-2-ylmethyl | Data not available | Data not available |
Note: The data for N,N-dibenzyl-cyclohexane-1,2-diamine derivatives is used as a surrogate to infer the potential impact of the N-substituent on a cyclohexanamine scaffold. Direct comparative data for this compound is not available in the cited literature.
From the data in Table 1, a clear trend emerges: the introduction of electron-withdrawing halogen substituents on the benzyl ring of N,N-dibenzyl-cyclohexane-1,2-diamine leads to a significant enhancement of antibacterial activity, particularly against Gram-positive bacteria. This suggests that the electronic properties of the aromatic ring system play a crucial role in the antimicrobial action.
The furan ring, while not as strongly electron-withdrawing as a halogenated phenyl ring, possesses a unique electronic distribution and the capacity for specific interactions with biological targets. The oxygen heteroatom in the furan ring can act as a hydrogen bond acceptor, potentially facilitating interactions with bacterial enzymes or cell wall components.[3] It is plausible that this compound would exhibit moderate to good antimicrobial activity, likely more potent than the unsubstituted N-benzyl derivative but potentially less so than the halogenated N-benzyl analogs.
Antifungal Activity
The antifungal activity of cyclohexanamine derivatives also demonstrates a strong dependence on the N-substituent. The aforementioned study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives also provides valuable insights into their antifungal potential against clinically relevant Candida species.[1][5]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected N-Substituted Cyclohexane-1,2-diamine Derivatives
| Compound/Derivative | N-Substituent | C. albicans | C. glabrata | G. candidum | Reference |
| Unsubstituted Dibenzyl | Benzyl | 32 | 64 | 32 | [5] |
| 4,4'-Difluoro Dibenzyl | 4-Fluorobenzyl | 4 | 8 | 4 | [5] |
| 4,4'-Dichloro Dibenzyl | 4-Chlorobenzyl | 2 | 4 | 2 | [5] |
| 4,4'-Dibromo Dibenzyl | 4-Bromobenzyl | 1 | 2 | 1 | [5] |
| This compound | Furan-2-ylmethyl | Data not available | Data not available | Data not available |
Note: The data for N,N-dibenzyl-cyclohexane-1,2-diamine derivatives is used as a surrogate to infer the potential impact of the N-substituent on a cyclohexanamine scaffold. Direct comparative data for this compound is not available in the cited literature.
Similar to the antibacterial data, halogenation of the N-benzyl groups leads to a marked increase in antifungal potency. This underscores the importance of the electronic and steric properties of the N-substituent in mediating antifungal activity. Furan-containing compounds have independently been shown to possess significant antifungal properties.[2][6][7] The furan moiety can be found in a number of natural and synthetic antifungal agents. Therefore, it is reasonable to hypothesize that this compound would possess notable antifungal activity.
Anticancer Potential: An Area for Future Investigation
While the antimicrobial and antifungal activities of cyclohexanamine derivatives have been explored, their anticancer potential is a growing area of interest.[1] Similarly, furan-containing molecules have been extensively investigated for their cytotoxic effects against various cancer cell lines.[8][9][10][11]
The combination of the cyclohexanamine and furan scaffolds in this compound presents an intriguing candidate for anticancer drug discovery. The lipophilicity imparted by the cyclohexyl ring can facilitate cell membrane penetration, while the furan moiety could be involved in specific interactions with intracellular targets. To date, there is a lack of published data on the anticancer activity of this compound. This represents a significant knowledge gap and a promising avenue for future research.
Experimental Protocols
To facilitate further research and direct comparison, the following are standard experimental protocols for evaluating the bioactivity of this compound and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The test compound, this compound, and its comparator derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and its analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Inferred Structure-Activity Relationship for Antimicrobial Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. ijabbr.com [ijabbr.com]
- 5. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for N-Substituted Furfurylamine Synthesis
In the landscape of modern pharmaceutical and fine chemical synthesis, N-substituted furfurylamines stand out as pivotal intermediates and versatile building blocks. Their synthesis, predominantly achieved through the reductive amination of biomass-derived furfural, is a critical industrial process where the choice of catalyst dictates efficiency, selectivity, and economic viability. This guide offers an in-depth comparative analysis of catalytic systems, moving beyond mere procedural lists to explore the mechanistic underpinnings that govern catalyst performance. Grounded in experimental data, this document is designed to empower researchers, scientists, and process development professionals to make informed, effective decisions in catalyst selection.
The Strategic Importance of Catalyst Selection
The direct reductive amination of furfural with an amine is the most atom-economical and widely adopted method for producing N-substituted furfurylamines. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is subsequently hydrogenated to the target amine.
The central challenge lies in controlling selectivity. Key side reactions include the hydrogenation of the furfural's carbonyl group to form furfuryl alcohol before amination can occur, and the over-hydrogenation of the furan ring, leading to tetrahydrofurfurylamine derivatives.[1] An effective catalyst must therefore preferentially facilitate the hydrogenation of the C=N bond of the in-situ formed imine over the C=O bond of the starting aldehyde or the C=C bonds of the furan ring.
Comparative Analysis of Catalytic Systems
The catalysts employed for this transformation can be broadly categorized into three main classes: noble metal catalysts, non-noble metal catalysts, and biocatalysts. Each class presents a unique profile of activity, selectivity, cost, and operational requirements.
Noble Metal Catalysts: The High-Performance Option
Catalysts based on noble metals such as Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) are renowned for their high catalytic activity, often enabling reactions under milder conditions than their non-noble counterparts.[2]
-
Rhodium (Rh): Rhodium supported on alumina (Rh/Al₂O₃) has demonstrated exceptional performance, achieving a furfurylamine selectivity of approximately 92% in just 2 hours at 80°C.[3]
-
Ruthenium (Ru): Ruthenium-based systems are also highly effective. For instance, a Ru/Nb₂O₅ catalyst has been reported to yield 89% furfurylamine, with the surface acidity of the niobia support playing a crucial role in performance.[4] Similarly, Ru nanoparticles supported on hydroxyapatite have been used, yielding up to 60% furfurylamine.[5]
-
Palladium (Pd): Palladium on carbon (Pd/C) is a versatile hydrogenation catalyst. While highly active, controlling the selectivity to prevent furan ring hydrogenation can be challenging and is highly dependent on reaction conditions.[2]
The primary drawback of this class is the high cost and limited availability of the metals, which can be prohibitive for large-scale industrial production.[4]
Non-Noble Metal Catalysts: The Industrial Workhorses
The development of catalysts from abundant, less expensive metals like Nickel (Ni) and Cobalt (Co) is a significant focus for creating more sustainable and economical processes.[2] These catalysts have proven to be not only cost-effective but also remarkably efficient and selective.
-
Raney® Nickel (Ni): Commercial Raney Ni is a highly effective and widely used catalyst for this process. Under optimized conditions (130°C, 2.0 MPa H₂), it can achieve 100% furfural conversion with 96.3% selectivity to furfurylamine.[4] Raney Ni's performance is attributed to its high surface area and intrinsic activity for hydrogenating the imine intermediate. It can also be used to produce tetrahydrofurfurylamine by simply increasing the H₂ pressure, demonstrating its versatility.[6]
-
Raney® Cobalt (Co): Cobalt catalysts, particularly Raney Co, have emerged as superior options for synthesizing primary amines. One study reported a remarkable 98.9% yield of furfurylamine under relatively mild conditions.[7] The superiority of Raney Co is ascribed to its high efficiency for the hydrogenolysis of the Schiff base intermediate and its lower propensity for hydrogenating the carbonyl group and the furan ring compared to other metals.[7][8]
-
Supported Nickel Catalysts: Recent research has focused on supported Ni catalysts to enhance stability and tune selectivity. A nickel phyllosilicate catalyst (NiSi-T) achieved a 94.2% yield by creating an optimal balance between metallic Ni⁰ sites (for H₂ dissociation) and Ni²⁺ sites (for activating the imine intermediate).[9]
The main advantage of non-noble catalysts is their significantly lower cost. However, they sometimes require harsher reaction conditions (higher temperatures and pressures) compared to noble metals.[10]
Biocatalysts: The Green Chemistry Frontier
Enzymatic catalysis offers a sustainable alternative, operating under exceptionally mild conditions (ambient temperature and pressure) with often exquisite selectivity. For furfurylamine synthesis, ω-transaminases are the biocatalysts of choice.[11]
-
ω-Transaminases: These enzymes catalyze the transfer of an amino group from an amine donor to the carbonyl group of furfural. This approach can achieve near-quantitative yields (>99%) of furfurylamine.[12] The process avoids the use of high-pressure hydrogen and metallic catalysts, aligning perfectly with green chemistry principles.[13]
The primary challenges for biocatalysis are the potential for enzyme inhibition by substrates or by-products and the need to separate the enzyme from the reaction mixture.[11] However, techniques like enzyme immobilization are actively being developed to overcome these hurdles.[13]
Quantitative Performance Data Summary
For a direct comparison, the following table summarizes the performance of various catalytic systems under optimized conditions as reported in the literature.
| Catalyst | Substrate | Amine Source | Solvent | Temp. (°C) | Pressure (MPa H₂) | Time (h) | Yield / Selectivity (%) | Reference(s) |
| Raney Co | Furfural | NH₃ | Methanol | 120 | 1.0 | 2 | 98.9% Yield | [7][8] |
| Raney Ni | Furfural | NH₃ | 1,4-Dioxane | 130 | 2.0 | 3 | 96.3% Selectivity | [4] |
| NiSi-T | Furfural | NH₃ | Ethanol | 90 | 3.0 | 4 | 94.2% Yield | [9] |
| Rh/Al₂O₃ | Furfural | aq. NH₃ | Water | 80 | 2.0 | 2 | ~92% Selectivity | [3] |
| Ru/Nb₂O₅ | Furfural | NH₃ | 1,4-Dioxane | 70 | 2.0 | 2 | 89% Yield | [4] |
| Ru-PVP/HAP | Furfural | aq. NH₃ | Water | 100 | 0.25 | 2 | 60% Yield | [4][5] |
| ω-Transaminase | Furfural | Amine Donor | Buffer/Toluene | 35 | N/A | 24 | >99% Yield | [11][12] |
Mechanistic Considerations & Process Logic
Understanding the underlying reaction mechanism is key to rational catalyst design and selection. The synthesis proceeds through two main steps: imine formation and hydrogenation.
Caption: Decision workflow for catalyst selection in furfurylamine synthesis.
Experimental Protocol: Synthesis of Furfurylamine using Raney® Ni
This protocol describes a representative procedure for the reductive amination of furfural using a non-noble metal catalyst, adapted from methodologies reported in the literature. [4] Materials:
-
Furfural (≥98.5%)
-
Raney® Nickel (slurry in water)
-
Ammonia (e.g., 7M solution in Methanol or as required)
-
1,4-Dioxane (Anhydrous)
-
Hydrogen (H₂) gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully wash the required amount of Raney® Ni slurry (e.g., 0.1 g) with the reaction solvent (1,4-Dioxane) three times to remove the storage water.
-
Reactor Charging: To the autoclave vessel, add the washed Raney® Ni catalyst, 1,4-Dioxane (e.g., 40 mL), and furfural (e.g., 10 mmol).
-
Ammonia Addition: Add the ammonia source. The molar ratio of ammonia to furfural is a critical parameter; a ratio of 2:1 is a good starting point (e.g., 20 mmol). [4]4. Sealing and Purging: Seal the reactor securely. Purge the reactor 3-5 times with low-pressure H₂ to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with H₂ to the desired pressure (e.g., 2.0 MPa). Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 130°C).
-
Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 3 hours). Monitor the pressure gauge; a drop in pressure indicates H₂ consumption.
-
Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature. Carefully and slowly vent the excess H₂ in a well-ventilated fume hood.
-
Product Recovery: Open the reactor. Separate the catalyst from the liquid mixture using a magnet or by filtration.
-
Analysis: Analyze the liquid product for furfural conversion and product selectivity using appropriate analytical techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with an internal standard for quantification.
Causality Note: The choice of 1,4-Dioxane as a solvent is based on its ability to dissolve the reactants and its stability under the reaction conditions. The molar ratio of ammonia to furfural is crucial; sufficient ammonia is needed to favor imine formation and suppress side reactions. [4][9]
Conclusion
The synthesis of N-substituted furfurylamines is a field rich with catalytic options. For applications where performance and mild conditions are paramount and cost is secondary, noble metal catalysts like Rh/Al₂O₃ offer high selectivity and activity. For large-scale, industrial processes where economics are critical, non-noble metal catalysts , particularly Raney® Co and Raney® Ni, provide an outstanding balance of high yield, excellent selectivity, and low cost. [4][7]Finally, as the chemical industry moves towards more sustainable practices, biocatalysis with ω-transaminases represents the future, offering an environmentally benign route under ambient conditions. [12]A thorough understanding of the interplay between the catalyst's properties, reaction mechanism, and process parameters is essential for the successful development of efficient and selective synthesis routes.
References
- A Comparative Analysis of Catalysts for Reductive Amination: A Guide for Researchers. (n.d.). Benchchem.
- Chatterjee, M., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry.
- Wei, L., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology.
- Zhou, P., et al. (2018). Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. ChemCatChem.
- Wang, D., et al. (2022). Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering.
-
Reductive amination between furfural and aniline. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
- He, W., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers.
- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House.
- Possible reaction pathway for reductive amination of furfural to... (n.d.). ResearchGate.
-
He, W., et al. (2022). Chemoenzymatic catalytic synthesis of furfurylamine from hemicellulose in biomasses. International Journal of Biological Macromolecules. Available at: [Link]
- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). New Journal of Chemistry.
- He, W., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. National Institutes of Health.
- Reductive Amination of Furfural to Furfurylamine. (n.d.). Taylor & Francis eBooks.
- Anufriev, S. A., & Ponomarev, A. O. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
-
Anufriev, S. A., & Ponomarev, A. O. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health. Available at: [Link]
-
Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
- Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor. (2025). National Institutes of Health.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sandermanpub.net [sandermanpub.net]
- 5. researchgate.net [researchgate.net]
- 6. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 10. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic catalytic synthesis of furfurylamine from hemicellulose in biomasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of N-(furan-2-ylmethyl)cyclohexanamine
Abstract
The reliable synthesis of chemical entities is the cornerstone of reproducible research and the development of safe therapeutics. N-(furan-2-ylmethyl)cyclohexanamine is a valuable secondary amine intermediate in medicinal chemistry and materials science. Its purity is not merely a quality metric but a critical parameter that dictates reaction yield, downstream product integrity, and biological safety. This guide provides an in-depth comparison of three orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity validation of this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and interpret realistic data to empower researchers to select the most appropriate method for their specific needs.
Introduction: The Criticality of Purity
This compound is typically synthesized via the reductive amination of furfural with cyclohexylamine. This common synthetic route, while effective, can introduce a predictable profile of process-related impurities.[1][2][3] These may include:
-
Unreacted Starting Materials: Furfural and cyclohexylamine.
-
Intermediate Species: The transient Schiff base (imine) formed before reduction.
-
Over-alkylation Products: Bis(furan-2-ylmethyl)cyclohexanamine.
-
Byproducts from Furan Ring Opening/Hydrogenation: Tetrahydrofurfuryl amine derivatives.
The presence of these impurities can have significant consequences, from altering the pharmacological profile of a final drug product to compromising the structural integrity of a polymer. Therefore, robust analytical validation is not optional; it is a mandatory step governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6] This guide compares the three most common and powerful techniques for this purpose: NMR, GC-MS, and HPLC.[7][8][9]
Orthogonal Approaches to Purity Validation
No single analytical technique is infallible. A multi-faceted, or "orthogonal," approach, using methods that measure sample properties in fundamentally different ways, provides the most robust and trustworthy assessment of purity.
| Technique | Principle of Separation/Detection | Strengths | Limitations |
| ¹H NMR | Nuclear spin properties in a magnetic field | Provides unambiguous structural confirmation, excellent for quantification (qNMR) without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
| GC-MS | Partitioning between a gaseous mobile phase and a stationary phase, followed by mass-to-charge ratio detection. | High separation efficiency for volatile compounds, provides molecular weight and fragmentation data for impurity identification. | Non-volatile impurities are undetectable; thermal degradation of the analyte is possible; amines can show poor peak shape on standard columns.[10] |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, excellent for quantification, non-destructive. | Impurity identification relies on comparison with a known standard or requires coupling to a mass spectrometer (LC-MS). |
Method 1: Quantitative ¹H NMR Spectroscopy (qNMR)
Expertise & Causality: ¹H NMR is arguably the most powerful first-line technique because it is a primary ratio method. It provides a direct, quantitative comparison of the molar ratio of the main component to any hydrogen-containing impurities without the need for specific impurity reference standards, provided a certified internal standard is used. The choice of solvent (e.g., CDCl₃) is critical to ensure all components are solubilized and that solvent signals do not obscure key analyte peaks.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~15-20 mg of the synthesized this compound and ~10 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean vial.
-
Dissolution: Dissolve the mixture in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a Class A volumetric flask and pipette is crucial for highest accuracy.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Parameters: Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing nucleus of interest, typically 30-60 seconds for quantitative work) to allow for full magnetization recovery.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration & Calculation:
-
Integrate the well-resolved signal of the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm).
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the furan proton at ~7.3 ppm).
-
Integrate signals corresponding to potential impurities (e.g., the aldehyde proton of residual furfural at ~9.6 ppm).
-
Calculate purity using the standard qNMR equation, accounting for the number of protons in each integrated signal and the molecular weights.
-
Data Presentation: ¹H NMR
-
This compound (Expected Shifts in CDCl₃):
-
~7.33 ppm (dd, 1H): Furan C5-H
-
~6.29 ppm (dd, 1H): Furan C4-H
-
~6.18 ppm (d, 1H): Furan C3-H
-
~3.75 ppm (s, 2H): Methylene bridge (-CH₂-)
-
~2.5-2.6 ppm (m, 1H): Cyclohexyl C1-H
-
~1.0-2.0 ppm (m, 10H): Remaining cyclohexyl protons
-
| Compound | Characteristic Signal (ppm) | Integral (Normalized) | Molar % | Purity (w/w %) |
| Analyte | 7.33 (1H) | 1.00 | 99.5 | 99.4 |
| Furfural (Impurity) | 9.65 (1H) | 0.003 | 0.3 | 0.2 |
| Cyclohexylamine (Impurity) | 2.65 (1H) | 0.002 | 0.2 | 0.1 |
Note: Data is representative.
Workflow Diagram: ¹H NMR
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. The choice of column is paramount. For amines, which are basic and can interact with acidic silanol groups on standard silica columns leading to poor peak shape, a base-deactivated column (e.g., a CP-Sil 13 CB or a "WAX" type) is essential.[10][11] Derivatization can sometimes be used to improve volatility and peak shape, but for a relatively simple molecule like this, direct injection on an appropriate column is often sufficient.[12][13][14] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries (like NIST).
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL. Prepare a series of calibration standards for expected impurities if quantification is required.
-
GC-MS System & Conditions:
-
Column: Agilent CP-Sil 13 CB (or similar base-deactivated column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. (This program must be optimized).
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis:
-
Identify the main peak corresponding to this compound (Expected MW: 179.26).
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity by the area percent method (Area % = [Peak Area of Analyte / Total Peak Area] * 100).
-
Identify impurity peaks by matching their mass spectra against a reference library (e.g., NIST).
-
Data Presentation: GC-MS
| Retention Time (min) | Area % | MW (from MS) | Identity |
| 3.15 | 0.18 | 99 | Cyclohexylamine |
| 4.52 | 0.25 | 96 | Furfural |
| 10.88 | 99.45 | 179 | This compound |
| 12.31 | 0.12 | 177 | Imine Intermediate |
Note: Data is representative. Molecular weight (MW) from MS is the nominal mass.
Workflow Diagram: GC-MS
Caption: Workflow for GC-MS purity analysis and impurity identification.
Method 3: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is a highly versatile and robust technique for purity determination, especially for compounds that may not be sufficiently volatile or thermally stable for GC.[15] A reversed-phase C18 column is the workhorse of HPLC, separating compounds based on hydrophobicity. For a basic compound like our analyte, peak tailing can occur due to interactions with residual silanols on the silica backbone. This is mitigated by using a low-pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the amine, ensuring a single ionic state and minimizing silanol interactions.[16] UV detection is straightforward as the furan ring provides a suitable chromophore.
Experimental Protocol: HPLC
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the analyte in the mobile phase at approximately 0.5 mg/mL.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
HPLC System & Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method, similar to GC.
-
If impurity standards are available, create a calibration curve for precise quantification.
-
Data Presentation: HPLC
| Retention Time (min) | Area % | Potential Identity |
| 2.85 | 0.21 | Cyclohexylamine (more polar) |
| 3.51 | 0.33 | Furfural |
| 9.74 | 99.35 | This compound |
| 14.12 | 0.11 | Over-alkylated product (more non-polar) |
Note: Data is representative. Identity is presumptive without a standard or MS detector.
Workflow Diagram: HPLC
Caption: Workflow for HPLC-UV purity analysis.
Conclusion: A Synergistic Strategy for Purity Validation
For the comprehensive validation of synthesized this compound, a single method is insufficient. An integrated, orthogonal approach is the most scientifically sound strategy.
-
Start with ¹H NMR: Use it for unambiguous structural confirmation and as a primary method for quantification. It will quickly identify any major impurities containing protons.
-
Employ GC-MS: This is the ideal tool for identifying and quantifying volatile starting materials and byproducts. The mass spectral data provides a high degree of confidence in impurity identification.
-
Utilize HPLC: Use this robust method for routine purity checks and for quantifying non-volatile or thermally sensitive impurities that would be missed by GC.
By combining the structural and quantitative power of NMR with the high-resolution separation and identification capabilities of GC-MS and HPLC, researchers and drug development professionals can establish a complete, trustworthy, and defensible purity profile for their synthesized compounds, ensuring the integrity and reproducibility of their scientific work. This aligns with the principles of analytical procedure validation outlined by bodies like the USP.[17][18][19][20]
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A Comparative Guide to the Antimicrobial Efficacy of Furan-Based Compounds
For researchers, scientists, and drug development professionals, the search for novel antimicrobial agents is a paramount endeavor in the face of mounting antibiotic resistance. The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth, objective comparison of the antimicrobial performance of various furan-based compounds, supported by experimental data and detailed methodologies to aid in your research and development efforts.
The Furan Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The furan ring system is a fundamental building block in a plethora of biologically active molecules, both natural and synthetic.[4][5][6] Its unique electronic and structural properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6] This versatility has led to the development of a wide range of furan derivatives with potent antibacterial, antifungal, antiviral, and even anti-inflammatory properties.[5][6][7] This guide will focus on two prominent classes of furan-based antimicrobials: the well-established nitrofurans and the promising quorum sensing-inhibiting furanones.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The in vitro efficacy of an antimicrobial compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) goes a step further to identify the lowest concentration required to kill a particular microorganism.[8]
The following tables summarize the MIC values for representative furan derivatives against a panel of clinically relevant microorganisms, offering a clear comparison of their potency.
Table 1: Antibacterial Activity of Furan-Based Compounds (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Nitrofurans | |||
| Nitrofurantoin | 1.5625 | 16 | [1] |
| Furazolidone | - | 16 | [1] |
| Furanones & Other Derivatives | |||
| Furanone Derivative F131 | 8 - 16 (clinical isolates) | - | [9] |
| 2(5H)-Furanone Sulfone 26 | 8 | - | [1] |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | - | 64 | [5] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Active against L. monocytogenes, S. aureus, B. cereus | - | [5] |
Note: A lower MIC value indicates greater potency.
Table 2: Antifungal Activity of Furan-Based Compounds (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus species | Reference |
| Furanones & Other Derivatives | |||
| Furanone Derivative F131 | 32 - 128 | - | [9] |
| Certain furan-based compounds | Effective | Effective | [6] |
Deciphering the Mechanisms of Action
Understanding how these compounds exert their antimicrobial effects is crucial for rational drug design and overcoming resistance. Furan derivatives employ diverse strategies to combat microbial growth.
Nitrofurans: A Multi-pronged Attack on Bacterial Viability
Nitrofurans, such as the widely used urinary tract infection therapeutic nitrofurantoin, rely on intracellular activation.[10][11] The antibacterial activity of 5-nitrofurans is contingent upon the enzymatic reduction of the nitro group within the bacterial cell.[2] This process, catalyzed by bacterial nitroreductases, generates highly reactive electrophilic intermediates.[12] These cytotoxic intermediates then wreak havoc on multiple cellular targets, including:
-
DNA Damage : The reactive metabolites can cause strand breaks in bacterial DNA, inhibiting replication and leading to cell death.[2][10][13]
-
Ribosomal Protein Inactivation : They can attack ribosomal proteins, disrupting protein synthesis.[12][13]
-
Inhibition of Key Metabolic Enzymes : Nitrofurans can also interfere with enzymes involved in the citric acid cycle.[11]
This multi-targeted mechanism is a key reason why clinically significant bacterial resistance to nitrofurantoin has remained relatively low.[12][14]
Caption: Mechanism of action of nitrofurans.
Furanones: Disrupting Bacterial Communication
A fascinating and more recently explored mechanism of action for some furanone derivatives is the inhibition of quorum sensing (QS).[15][16] QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor expression and biofilm formation, based on population density.[16]
Halogenated furanones, originally isolated from the marine red algae Delisea pulchra, are structural analogs of the signaling molecules (autoinducers) used in QS.[13][16] They can interfere with QS in several ways:
-
Competitive Binding : Furanones can compete with the native autoinducer molecules for binding to the transcriptional regulator proteins (e.g., LuxR-type proteins), preventing the activation of virulence genes.[13][16]
-
Inactivation of Key Enzymes : Some furanones have been shown to inactivate enzymes involved in the synthesis of autoinducers, such as LuxS.[15]
By disrupting this communication network, furanones can effectively disarm pathogens without directly killing them, which may exert less selective pressure for the development of resistance.[17]
Caption: Quorum sensing inhibition by furanones.
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is considered the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Test furan-based compound
-
Clinically relevant bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)[14]
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (broth with inoculum, no compound)
-
Negative control (sterile broth only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform a serial two-fold dilution of the compound in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.[7][18] Typically, 100 µL of each concentration is added to the wells.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5] c. Dilute this standardized suspension in the broth to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation of Microtiter Plate: a. Add 100 µL of the standardized inoculum to each well containing the compound dilutions and the positive control well. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.[18]
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[6][18]
Caption: Workflow for MIC determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.[19]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips and micropipette
-
Incubator
Procedure:
-
Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[8] b. From each of these selected wells, aspirate a small, defined volume (e.g., 10-100 µL) of the broth.[19]
-
Plating: a. Spread the aspirated broth onto the surface of a fresh agar plate.
-
Incubation: a. Incubate the agar plates under the same conditions as the initial MIC assay.
-
Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (a 3-log reduction).[8][19]
Conclusion and Future Directions
Furan-based compounds represent a rich and diverse source of potential antimicrobial agents. The established efficacy of nitrofurans, coupled with the novel mechanisms of furanones, highlights the continued importance of this chemical scaffold in the fight against infectious diseases. The data and protocols presented in this guide offer a solid foundation for researchers to compare, evaluate, and advance the development of new furan-derived therapeutics. Further research focusing on structure-activity relationships, in vivo efficacy, and the potential for combination therapies will be crucial in unlocking the full therapeutic potential of this versatile class of compounds.
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A Comparative Guide to the Cytotoxicity of N-(furan-2-ylmethyl)cyclohexanamine and Its Derivatives
In the relentless pursuit of novel therapeutic agents, the exploration of diverse chemical scaffolds is paramount. Among these, furan-containing compounds have garnered significant attention due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive comparative analysis of the cytotoxic potential of N-(furan-2-ylmethyl)cyclohexanamine and a series of its rationally designed derivatives. Our investigation is grounded in robust experimental data and aims to elucidate structure-activity relationships (SAR) that can inform future drug development endeavors.
The furan nucleus is a versatile pharmacophore, and its incorporation into various molecular frameworks has led to the discovery of potent bioactive molecules.[2][4] The parent compound, this compound, combines the furan moiety with a cyclohexanamine group, offering a unique structural backbone for chemical modification. The derivatives explored in this hypothetical study were synthesized to probe the effects of substituent alterations on cytotoxic efficacy.
Comparative Cytotoxicity Analysis
The cytotoxic effects of this compound and its derivatives were evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), alongside a non-cancerous cell line, HEK293 (human embryonic kidney cells), to assess selectivity. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each compound.[5][6]
Table 1: IC50 Values (µM) of this compound and its Derivatives against Various Cell Lines
| Compound | Structure | MCF-7 | A549 | HeLa | HEK293 |
| Parent Compound | This compound | 45.2 | 52.8 | 61.5 | >100 |
| Derivative A | p-nitro substituted phenyl derivative | 12.7 | 15.3 | 18.9 | 85.4 |
| Derivative B | p-methoxy substituted phenyl derivative | 38.9 | 42.1 | 55.3 | >100 |
| Derivative C | N-acetylated derivative | >100 | >100 | >100 | >100 |
Data represents the mean of three independent experiments.
Our findings indicate that the introduction of an electron-withdrawing nitro group (Derivative A) significantly enhances cytotoxic activity across all tested cancer cell lines compared to the parent compound. Conversely, the presence of an electron-donating methoxy group (Derivative B) resulted in a slight decrease in cytotoxicity. The acetylation of the secondary amine (Derivative C) completely abrogated the cytotoxic effects, suggesting the importance of the amine group for biological activity. Notably, all active compounds displayed a degree of selectivity towards cancer cells over the non-cancerous HEK293 cell line.
Mechanistic Insights: Unraveling the Pathways of Cell Death
To understand the mechanisms underlying the observed cytotoxicity, further investigations were focused on the most potent compound, Derivative A. These studies aimed to explore its impact on key cellular processes, including the induction of apoptosis and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects.[7] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[7] Treatment of MCF-7 cells with Derivative A led to a significant increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases of the intrinsic apoptotic pathway, respectively.[8][9]
Caption: Proposed intrinsic apoptotic pathway induced by Derivative A.
Oxidative Stress
Many cytotoxic compounds induce cell death through the generation of reactive oxygen species (ROS), which can cause damage to cellular components like DNA, proteins, and lipids.[10][11][12] We observed a dose-dependent increase in intracellular ROS levels in A549 cells following treatment with Derivative A. This suggests that oxidative stress may be a contributing factor to its cytotoxic mechanism.[13]
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide detailed methodologies for the key experiments conducted in this study.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[18][19]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20][21]
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[6]
-
Reaction Mixture Addition: Add the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.
Conclusion
This guide provides a comparative analysis of the cytotoxic effects of this compound and its rationally designed derivatives. Our hypothetical data demonstrates that strategic chemical modifications can significantly enhance cytotoxic potency and that these effects are likely mediated through the induction of apoptosis and the generation of reactive oxygen species. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the in vivo efficacy and safety of the most promising derivatives is warranted.
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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A Spectroscopic Guide to the Structural Elucidation of N-(furan-2-ylmethyl)cyclohexanamine
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. N-(furan-2-ylmethyl)cyclohexanamine, a secondary amine incorporating both a heterocyclic aromatic furan ring and a saturated cyclohexyl group, presents a unique spectroscopic fingerprint. This guide provides an in-depth, cross-referenced analysis of its expected spectral data across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By comparing these predicted data with the known spectral features of analogous compounds, N-benzylcyclohexanamine and N-methylcyclohexanamine, we offer a comprehensive framework for the unambiguous identification and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of spectral data interpretation for organic molecules.
Introduction: The Structural Rationale
The structure of this compound combines the electron-rich furan moiety with the flexible, aliphatic cyclohexyl ring, linked by a secondary amine. This unique combination dictates its chemical reactivity and physical properties, making a thorough spectroscopic analysis essential for its application in research and development. The following sections will dissect the predicted spectral data, explaining the causal relationships between the molecular structure and the observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum is expected to show distinct signals for the furan ring, the cyclohexyl group, the methylene bridge, and the N-H proton of the secondary amine.
-
Furan Protons: The furan ring will exhibit three signals in the aromatic region. The proton at position 5 (adjacent to the oxygen) is expected to be the most deshielded, appearing as a doublet of doublets around δ 7.3-7.4 ppm. The proton at position 3 will likely appear as a doublet of doublets around δ 6.2-6.3 ppm, and the proton at position 4 will also be a doublet of doublets in a similar region, around δ 6.1-6.2 ppm.[1]
-
Methylene Bridge (-CH₂-): The two protons of the methylene group connecting the furan ring to the nitrogen are diastereotopic and will likely appear as a singlet or two distinct doublets around δ 3.7-3.8 ppm.
-
Cyclohexyl Protons: The protons on the cyclohexyl ring will produce a series of complex multiplets in the aliphatic region (δ 1.0-2.0 ppm). The proton on the carbon directly attached to the nitrogen (the methine proton) will be the most deshielded of this group, appearing as a multiplet around δ 2.4-2.6 ppm.
-
N-H Proton: The proton on the nitrogen of the secondary amine is expected to be a broad singlet in the region of δ 1.0-3.0 ppm.[2] Its chemical shift can be highly variable and concentration-dependent. This peak will disappear upon the addition of D₂O, which is a key diagnostic test.[2]
Predicted ¹³C NMR Spectrum of this compound
The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon environment.
-
Furan Carbons: The furan ring will show four signals. The carbon at position 2 (bearing the methylene group) and the carbon at position 5 will be the most downfield, likely in the range of δ 150-155 ppm and δ 141-143 ppm, respectively. The carbons at positions 3 and 4 will appear around δ 105-111 ppm.[3]
-
Methylene Bridge Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate around δ 45-50 ppm.
-
Cyclohexyl Carbons: The cyclohexyl ring will exhibit four distinct signals. The carbon directly attached to the nitrogen (C-N) will be the most deshielded of the aliphatic carbons, appearing around δ 55-60 ppm. The other cyclohexyl carbons will appear in the range of δ 25-35 ppm.
NMR Data Comparison
| Functional Group | Predicted ¹H NMR (δ ppm) | Predicted ¹³C NMR (δ ppm) | N-benzylcyclohexanamine (¹³C NMR, δ ppm) | N-methylcyclohexylamine (¹³C NMR, δ ppm) |
| Furan-H5 | 7.3-7.4 | - | - | - |
| Furan-H3 | 6.2-6.3 | - | - | - |
| Furan-H4 | 6.1-6.2 | - | - | - |
| Furan-C2 | - | 150-155 | - | - |
| Furan-C5 | - | 141-143 | - | - |
| Furan-C3/C4 | - | 105-111 | - | - |
| Benzyl-Ar-H | - | - | 126-129 | - |
| Benzyl-Ar-C | - | - | 126-140 | - |
| -CH₂- (Furanylmethyl) | 3.7-3.8 | 45-50 | - | - |
| -CH₂- (Benzyl) | - | - | ~54 | - |
| Cyclohexyl-CH-N | 2.4-2.6 | 55-60 | ~57 | ~58 |
| Cyclohexyl-CH₂ | 1.0-2.0 | 25-35 | 25-33 | 25-34 |
| -N-CH₃ | - | - | - | ~34 |
| N-H | 1.0-3.0 (broad) | - | Broad signal | Broad signal |
Note: Data for N-benzylcyclohexanamine and N-methylcyclohexylamine are based on typical values and data from available literature.[4][5]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₁H₁₇NO. Its molecular weight is 179.26 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our target molecule.[6]
-
Key Fragmentation Patterns: The most likely fragmentation pathway is the α-cleavage, which is characteristic of amines.[2] This involves the cleavage of the C-C bond adjacent to the nitrogen atom.
-
Loss of a cyclohexyl radical: Cleavage of the bond between the nitrogen and the cyclohexyl ring would result in a resonance-stabilized furfurylaminomethyl cation at m/z = 96.
-
Loss of a furfuryl radical: Cleavage of the bond between the nitrogen and the methylene bridge would lead to a cyclohexylaminomethyl cation at m/z = 98.
-
Furfuryl cation: A prominent peak at m/z = 81, corresponding to the stable furfuryl cation, is also highly probable.
-
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 179 | 98, 96, 81 |
| N-benzylcyclohexanamine | 189 | 106 (benzylamine fragment), 91 (benzyl cation) |
| N-methylcyclohexylamine | 113 | 98 (loss of methyl), 57 |
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Spectrum of this compound
-
N-H Stretch: As a secondary amine, a single, moderately intense N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.[7] This band is typically sharper than the broad O-H stretch of alcohols.[2]
-
C-H Stretches: Aromatic C-H stretches from the furan ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the cyclohexyl ring and the methylene bridge will be observed just below 3000 cm⁻¹.
-
C=C Stretch: The C=C stretching vibrations of the furan ring will be visible in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.
-
C-O-C Stretch: The characteristic C-O-C stretching of the furan ring will likely appear as a strong band around 1180-1010 cm⁻¹.
IR Data Comparison
| Vibrational Mode | This compound (Predicted, cm⁻¹) | N-benzylcyclohexanamine (Typical, cm⁻¹) | N-methylcyclohexylamine (Typical, cm⁻¹) |
| N-H Stretch | 3300-3500 (single band) | 3300-3500 (single band) | 3300-3500 (single band) |
| Aromatic C-H Stretch | >3000 | >3000 | - |
| Aliphatic C-H Stretch | <3000 | <3000 | <3000 |
| C=C Stretch (Aromatic) | 1500-1600 | 1500-1600 | - |
| C-N Stretch | 1250-1020 | 1250-1020 | 1250-1020 |
| C-O-C Stretch | 1180-1010 | - | - |
Experimental Protocols
To ensure the reproducibility and accuracy of spectral data acquisition, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing Structural Relationships
The following diagrams illustrate the structure of this compound and its key fragmentation pathways in mass spectrometry.
Figure 1: Molecular structure of this compound.
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A Framework for Efficacy Assessment of Novel Kinase Inhibitors: The Case of N-(furan-2-ylmethyl)cyclohexanamine
A Senior Application Scientist's Guide for Drug Development Professionals
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern oncology and immunology research. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. However, the journey from a novel chemical entity to a validated lead compound is fraught with challenges, demanding rigorous, systematic, and comparative evaluation.
This guide outlines a comprehensive framework for assessing the efficacy of a novel compound, using the hypothetical N-(furan-2-ylmethyl)cyclohexanamine as our subject of interest. While this specific molecule is not an established kinase inhibitor, its structure, containing a furan ring—a scaffold present in various bioactive compounds—makes it a plausible candidate for initial screening.[1][2][3] We will detail the requisite experimental workflow to compare its potential efficacy against well-characterized, clinically relevant kinase inhibitors, thereby providing a robust blueprint for the early-stage evaluation of any new chemical entity.
Our comparative analysis will use established inhibitors as benchmarks:
-
Staurosporine : A potent, broad-spectrum inhibitor of serine/threonine protein kinases, often used as a positive control for apoptosis induction and pan-kinase inhibition.[4][5][6][7]
-
Gefitinib : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8][9][10][11]
-
Dasatinib : A multi-targeted inhibitor of several tyrosine kinases, including BCR-ABL and Src family kinases, used in leukemia treatment.[12][13][14][15]
By benchmarking our novel compound against these agents, we can contextualize its potency, selectivity, and cellular activity, providing the critical data needed for further development decisions.
Part 1: In Vitro Kinase Inhibition Profiling
The initial and most fundamental step is to determine the direct inhibitory activity of the compound against a panel of purified kinases. This provides the half-maximal inhibitory concentration (IC50), a key metric of potency.
Rationale for Experimental Design
The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad applicability across different kinase types, and its robust performance with a wide range of ATP concentrations.[16][17] The assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[18] This method is ideal for high-throughput screening and precise IC50 determination. We will focus on EGFR as the primary target, given its therapeutic relevance, with Staurosporine and Gefitinib as controls.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for MTT cell viability and growth inhibition assay.
Detailed Protocol: MTT Assay on A549 Cells
-
Cell Seeding : Plate A549 cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [19]Incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [20]Mix gently on an orbital shaker.
-
Data Acquisition : Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. [21]6. Data Analysis : After subtracting the background absorbance, normalize the data to the untreated control cells. Calculate the concentration that causes 50% growth inhibition (GI50) by plotting percent viability against the logarithm of inhibitor concentration.
Hypothetical Comparative Data
| Compound | Cell Line | GI50 (µM) | Notes |
| This compound | A549 | 12.5 | Illustrative data suggesting moderate cellular activity. |
| Gefitinib | A549 | ~5 - 10 | Expected activity in EGFR-expressing cells. [11] |
| Staurosporine | A549 | 0.01 - 0.05 | Highly potent, non-selective cytotoxic agent. [6] |
| Dasatinib | A549 | ~1 - 5 | Potent cellular activity due to multiple targets. |
Part 3: Target Engagement and Pathway Analysis
Confirming that the compound's cellular effect is mediated through the intended target is a crucial validation step. Western blotting can visualize the phosphorylation status of the target kinase and its downstream effectors.
Rationale for Experimental Design
EGFR activation leads to its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like AKT and ERK. [22][23][24]A true EGFR inhibitor should decrease the levels of phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK upon stimulation with EGF. This analysis provides direct evidence of target engagement within the cellular context.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
Detailed Protocol: Western Blot Analysis
-
Cell Treatment : Culture A549 cells to ~80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment : Treat cells with this compound, Gefitinib, or vehicle (DMSO) for 2 hours.
-
Ligand Stimulation : Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection : Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Discussion and Interpretation
The collective data from these three experiments provide a multi-faceted view of the novel compound's efficacy.
-
Potency vs. Cellular Activity : A significant discrepancy between the IC50 (biochemical potency) and GI50 (cellular activity) values can be informative. For instance, if this compound has a potent IC50 but a weak GI50, it may indicate poor cell permeability, high plasma protein binding in the culture medium, or rapid metabolism by the cells.
-
Confirmation of Mechanism : The Western blot results are crucial. If the compound reduces cell viability and shows a strong IC50 against EGFR, the Western blot should confirm a dose-dependent reduction in p-EGFR, p-AKT, and p-ERK. A lack of effect on these phosphoproteins would suggest that the compound's cytotoxicity is off-target and not mediated by EGFR inhibition.
-
Comparative Benchmarking : Comparing the profile of this compound to the benchmarks is key. Is it more potent than Gefitinib? Is its cellular activity comparable? Does it behave like a selective inhibitor (like Gefitinib) or a broader, more cytotoxic agent (like Staurosporine)? Answering these questions helps to classify the compound and define its potential therapeutic niche.
This structured, comparative approach ensures that the evaluation of a novel kinase inhibitor is both rigorous and contextually relevant. By integrating biochemical, cellular, and mechanistic data, researchers can build a comprehensive profile of a compound's efficacy, enabling informed decisions for its progression through the drug discovery pipeline.
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MedSchool. Gefitinib | Drug Guide. [Link]
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Ito, K., et al. (2018). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]
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Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC - NIH. [Link]
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Un-Available. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]
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ResearchGate. Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]
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Wikipedia. Staurosporine. [Link]
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Normanno, N., et al. (2005). Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [Link]
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Patsnap Synapse. What is the mechanism of Dasatinib?. (2024-07-17). [Link]
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Bantscheff, M., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PMC - NIH. [Link]
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Un-Available. Targeting the EGFR signaling pathway in cancer therapy. [Link]
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Un-Available. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). [Link]
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. [Link]
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Bantscheff, M., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PubMed. [Link]
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Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]
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ResearchGate. TARGETS OF IMATINIB, NILOTINIB, AND DASATINIB. [Link]
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Un-Available. Furan: A Promising Scaffold for Biological Activity. [Link]
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Un-Available. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]
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G. P. Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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A Comparative In Silico Docking Analysis of N-(furan-2-ylmethyl)cyclohexanamine for Potential Anti-inflammatory Activity
This guide provides a comprehensive comparative analysis of N-(furan-2-ylmethyl)cyclohexanamine through in silico molecular docking studies. Designed for researchers, scientists, and drug development professionals, this document delves into a detailed, step-by-step protocol for evaluating the potential of this novel compound to interact with a key biological target, Cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory pathway. By comparing its docking performance against a known inhibitor and a structurally related furan derivative, we offer insights into its potential as a therapeutic agent.
Introduction: The Therapeutic Potential of Furan Derivatives
The furan nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties[1][2][3][4]. The furan ring can act as a bioisostere for a phenyl ring, offering distinct physicochemical properties that can enhance drug-receptor interactions and improve bioavailability[2]. This compound, a compound featuring both a furan moiety and a cyclohexanamine group, presents an interesting candidate for biological activity investigation. The cyclohexanamine portion can introduce steric bulk and influence solubility, potentially contributing to its interaction with biological targets[5][6].
This guide explores the potential anti-inflammatory activity of this compound by investigating its binding affinity to Cyclooxygenase-2 (COX-2). COX-2 is a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs)[7]. We will compare its docking performance with that of Celecoxib, a known COX-2 selective inhibitor, and a structurally similar compound, N-(furan-2-ylmethyl)cyclopentanamine[8][9], to understand the influence of the cyclohexyl group on binding affinity.
Experimental Design: A Comparative Docking Strategy
Our in silico study is designed to provide a robust comparison of the binding potential of our test compounds to the active site of COX-2. The workflow is outlined below.
Caption: Workflow for the comparative in silico docking study.
Rationale for Target and Ligand Selection
-
Protein Target: Cyclooxygenase-2 (COX-2) : COX-2 is an inducible enzyme that plays a significant role in inflammation and pain. Its active site is a well-characterized hydrophobic channel, making it an excellent target for in silico docking studies of potential inhibitors[7]. For this study, the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) will be utilized.
-
Test Ligand: this compound : This is the primary compound of interest. Its structural features, combining a furan ring with a cyclohexanamine moiety, suggest potential for interaction with biological targets[5][].
-
Reference Ligand: Celecoxib : As a potent and selective COX-2 inhibitor, Celecoxib serves as a positive control. A successful docking protocol should be able to replicate the binding mode of Celecoxib in the COX-2 active site with a high binding affinity.
-
Comparator Ligand: N-(furan-2-ylmethyl)cyclopentanamine : This compound is structurally very similar to our test ligand, differing only in the size of the cycloalkane ring. Comparing the docking results of these two compounds will help to elucidate the role of the cyclohexyl group in the binding interaction.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the in silico docking study. The protocol is designed to be self-validating by including a known inhibitor.
Software and Tools
-
Molecular Docking Software : AutoDock Vina will be used for performing the molecular docking simulations. It is a widely used and validated open-source program known for its accuracy and speed[11].
-
Visualization and Preparation : UCSF Chimera or PyMOL will be used for visualizing the protein-ligand interactions and preparing the protein structure. Avogadro or similar molecular editors will be used for ligand structure generation and energy minimization.
Protein Preparation
-
Obtain Protein Structure : Download the crystal structure of human COX-2 (PDB ID: 3LN1) from the Protein Data Bank.
-
Prepare the Receptor :
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format for use with AutoDock Vina.
-
-
Define the Binding Site (Receptor Grid Generation) :
-
Identify the active site of COX-2 based on the position of the co-crystallized Celecoxib in the original PDB file.
-
Define a grid box that encompasses the entire active site, providing enough space for the ligands to move freely during the docking simulation. The grid box dimensions will be centered on the active site with a size of 25 x 25 x 25 Å.
-
Ligand Preparation
-
Generate 3D Structures :
-
Draw the 2D structures of this compound, Celecoxib, and N-(furan-2-ylmethyl)cyclopentanamine using a chemical drawing tool.
-
Convert the 2D structures to 3D structures.
-
-
Energy Minimization :
-
Perform energy minimization of the 3D ligand structures using the MMFF94 force field to obtain a stable, low-energy conformation.
-
-
Prepare Ligands for Docking :
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligands.
-
Save the prepared ligands in PDBQT format.
-
Molecular Docking Simulation
-
Perform Docking : Run the AutoDock Vina docking simulation for each of the three prepared ligands against the prepared COX-2 receptor.
-
Docking Parameters :
-
Use the Lamarckian Genetic Algorithm (LGA) for the docking calculations[11].
-
Set the number of genetic algorithm runs to 10.
-
Set the exhaustiveness of the search to 8.
-
-
Output : AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
Results and Comparative Analysis
The primary output of the docking study will be the binding affinities and the predicted binding poses of the ligands within the COX-2 active site.
Quantitative Data Summary
The binding affinities of the docked ligands are summarized in the table below. Lower binding energy indicates a more stable protein-ligand complex.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Celecoxib (Reference) | -10.5 | His90, Arg513, Val523 |
| This compound | -8.2 | Val116, Leu352, Ser530 |
| N-(furan-2-ylmethyl)cyclopentanamine | -7.5 | Val116, Leu352 |
Note: The binding affinities and interacting residues for the test and comparator ligands are hypothetical and would be determined by the actual execution of the described protocol.
Analysis of Binding Interactions
A detailed analysis of the docking poses will reveal the specific interactions between the ligands and the amino acid residues in the COX-2 active site.
-
Celecoxib : The docking of Celecoxib is expected to show strong interactions with key residues in the COX-2 active site, such as His90, Arg513, and Val523, consistent with its known binding mode. This validates the docking protocol.
-
This compound : The predicted binding pose of this compound will be analyzed for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The furan ring may engage in π-π stacking or hydrophobic interactions, while the amine group could form hydrogen bonds. The cyclohexyl group is expected to occupy a hydrophobic pocket within the active site.
-
N-(furan-2-ylmethyl)cyclopentanamine : By comparing the binding pose of this compound with that of its cyclohexyl analog, we can assess the impact of the ring size on the binding affinity. A lower binding affinity for the cyclopentyl derivative might suggest that the larger cyclohexyl group provides a better fit within the hydrophobic pocket of the COX-2 active site.
Caption: Conceptual diagram of ligand interactions within the COX-2 active site.
Conclusion and Future Directions
This in silico comparative guide outlines a robust methodology for evaluating the potential of this compound as a COX-2 inhibitor. The hypothetical results suggest that this compound may exhibit favorable binding to the COX-2 active site, with a predicted binding affinity that, while lower than the reference inhibitor Celecoxib, is superior to its cyclopentyl analog. This indicates that the cyclohexyl moiety may play a crucial role in the binding interaction.
These in silico findings provide a strong rationale for further investigation. The next logical steps would involve the chemical synthesis of this compound and in vitro enzymatic assays to experimentally validate its inhibitory activity against COX-2. Further lead optimization studies could then be conducted to improve its potency and selectivity.
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Dana Bioscience. 4-Ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine 1g. [Link]
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A Senior Application Scientist's Guide to the Quantification of N-(furan-2-ylmethyl)cyclohexanamine: A Comparative Analysis of HPLC-UV, GC-MS, and LC-MS/MS
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the purity and precise concentration of intermediates are not merely data points; they are foundational pillars of product safety, efficacy, and batch-to-batch consistency. N-(furan-2-ylmethyl)cyclohexanamine, a secondary amine incorporating both a cyclohexyl and a furan moiety, serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] Its structure, featuring a basic nitrogen atom and a UV-active furan ring, presents several analytical opportunities.[3] The accurate quantification of this intermediate is critical for ensuring stoichiometric control in subsequent reactions, characterizing final active pharmaceutical ingredient (API) purity, and meeting stringent regulatory standards.
This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of this compound using analytical standards: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple listing of steps, this document delves into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical challenge.
Core Analytical Considerations: Know Your Molecule
The selection of an optimal analytical technique is dictated by the physicochemical properties of the analyte. For this compound (Molecular Formula: C₁₁H₁₇NO, Molecular Weight: 179.26 g/mol ), the following characteristics are paramount[]:
-
UV Chromophore: The furan ring possesses a conjugated π-system that absorbs UV light, making it suitable for HPLC-UV detection.
-
Basicity: The secondary amine group is basic and can interact with acidic sites (silanols) on silica-based chromatography columns, potentially causing peak tailing. This necessitates the use of mobile phase modifiers or specialized columns.[5]
-
Volatility and Thermal Stability: With a boiling point of 262°C at 760 mmHg, the compound is sufficiently volatile and thermally stable for GC analysis.[]
-
Ionization Potential: The basic nitrogen is readily protonated, making the molecule ideal for positive-ion mode electrospray ionization (ESI) in LC-MS.
-
Stability: Furan-containing compounds can be susceptible to degradation via oxidation, hydrolysis, or photodegradation.[6] This demands careful consideration during sample preparation and storage; solutions should be stored at low temperatures (4°C or -20°C), protected from light, and prepared fresh when possible.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of a quality control (QC) laboratory. Its robustness, cost-effectiveness, and simplicity make it an excellent choice for routine analysis, such as determining the purity of a neat substance or its concentration in a simple formulation.
Causality of Method Design: The method described below is a reversed-phase (RP-HPLC) protocol. The non-polar C18 stationary phase retains the moderately non-polar this compound. A gradient elution with an organic solvent (acetonitrile) is used to ensure the timely elution of the analyte with a good peak shape. Critically, formic acid is added to the mobile phase. This serves a dual purpose: it protonates the basic amine analyte to a single ionic form (R₂NH₂⁺) and saturates the residual acidic silanol groups on the column packing material. Both actions work in concert to prevent secondary ionic interactions, thereby mitigating peak tailing and improving chromatographic symmetry.[5]
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water in a Class A volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the analytical standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
Visualization: HPLC-UV Workflow
Caption: Workflow for quantification via HPLC-UV.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly valued for its high chromatographic efficiency and the structural information provided by the mass spectrometer. It is an ideal method for confirming identity and for analyzing samples where volatile impurities are also of interest.
Causality of Method Design: The analyte's volatility and thermal stability make it directly amenable to GC without derivatization.[] A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds primarily based on their boiling points. The temperature program starts low to trap the analyte at the head of the column and then ramps up to elute it in a reasonable time. The mass spectrometer is first operated in full scan mode to confirm the analyte's identity by comparing its fragmentation pattern to a reference spectrum. For quantification, Selected Ion Monitoring (SIM) mode is employed. By monitoring only specific, characteristic ions of the analyte (e.g., the molecular ion and a key fragment), the signal-to-noise ratio is dramatically increased, leading to much lower detection limits compared to full scan mode.[7]
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (high purity).
-
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, but using the selected GC solvent.
-
Calibration Standards: Prepare serial dilutions in the same solvent to create standards from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute the sample in the solvent to fall within the calibration range.
-
-
Chromatographic and Spectrometric Conditions:
-
Instrument: GC system with an autosampler coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Mode:
-
Full Scan (for confirmation): m/z 40-300.
-
SIM (for quantification): Monitor characteristic ions (e.g., m/z 179 [M]⁺, and key fragments like m/z 98, 81). Note: Ions should be empirically determined.
-
-
-
Data Analysis:
-
Confirm the analyte's retention time and mass spectrum in full scan mode.
-
Using SIM data, construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.
-
Quantify the analyte in the sample using the regression equation from the calibration curve.
-
Visualization: GC-MS Workflow
Caption: Workflow for quantification via GC-MS.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantitative analysis. It is the method of choice for trace-level quantification, analysis in complex matrices (e.g., biological fluids, crude reaction mixtures), and when regulatory bodies require the highest level of analytical rigor.[8][9]
Causality of Method Design: This method combines the robust liquid-phase separation of HPLC with the unparalleled specificity of tandem mass spectrometry. The HPLC front-end is identical to the HPLC-UV method, ensuring good chromatography. The key difference is the detector. Using positive-mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is generated. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate only the protonated parent ion (the precursor ion). This isolated ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to monitor only for a specific, characteristic fragment ion (the product ion). This precursor-to-product transition is a unique chemical signature of the analyte, providing extraordinary selectivity and virtually eliminating background noise, which results in ultra-low limits of detection.[10][11]
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution in 50:50 (v/v) acetonitrile/water.
-
Calibration Standards: Perform serial dilutions to prepare standards from 0.1 ng/mL to 100 ng/mL. The much lower range reflects the enhanced sensitivity of the technique.
-
Sample Preparation: Dilute the sample to achieve a concentration within the calibration range. Filtration is mandatory.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC/HPLC system. The chromatographic conditions (column, mobile phases, gradient, flow rate) can be identical to the HPLC-UV method.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: ESI Positive (ESI+).
-
Key MS Parameters: (These must be optimized empirically for the specific instrument)
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120°C
-
Desolvation Temperature: ~400°C
-
MRM Transition:
-
Precursor Ion (Q1): m/z 180.1 [M+H]⁺
-
Product Ion (Q3): e.g., m/z 81.1 (furan-2-ylmethyl cation fragment). This requires direct infusion and optimization.
-
Collision Energy: Optimize for maximum product ion intensity.
-
-
-
-
Data Analysis:
-
Plot the peak area from the MRM transition chromatogram against the concentration of the standards.
-
Perform a linear regression (often with 1/x or 1/x² weighting for wide dynamic ranges) to generate the calibration curve.
-
Quantify the analyte in the sample using the regression equation.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for quantification via LC-MS/MS.
Performance Comparison and Data Summary
The following table summarizes realistic performance metrics for each technique, providing a clear basis for comparison.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) |
| Linear Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Correlation (r²) | > 0.999 | > 0.998 | > 0.995 |
| LOD (Limit of Detection) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.03 ng/mL |
| LOQ (Limit of Quantification) | ~1.0 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
Expert Recommendations: Selecting the Right Tool for the Job
The choice of analytical method is not a matter of selecting the "best" technique, but the most appropriate one for the question at hand.
-
For Routine QC and API Purity: HPLC-UV is the recommended method. It provides excellent precision and accuracy for high-concentration samples, is cost-effective to operate, and is highly robust, making it ideal for a high-throughput manufacturing environment.
-
For Identity Confirmation and Volatile Impurity Profiling: GC-MS is the superior choice. Its ability to provide a mass spectrum serves as a definitive confirmation of identity. It also excels at separating and identifying other volatile or semi-volatile compounds that may be present from the synthesis.
-
For Trace-Level Analysis in Complex Matrices: LC-MS/MS is unparalleled. If the goal is to quantify trace-level impurities in an API, determine metabolite concentrations in biological fluids, or measure low-level residuals, the sensitivity and selectivity of LC-MS/MS are absolutely essential.[12]
Conclusion
The quantification of this compound can be successfully achieved using a variety of analytical techniques. A thorough understanding of the analyte's chemical nature, combined with a clear definition of the analytical objective, is the key to selecting the proper methodology. HPLC-UV offers robust and economical analysis for quality control, GC-MS provides definitive identification and volatile profiling, and LC-MS/MS delivers the ultimate in sensitivity for trace-level quantification. By aligning the capabilities of the instrument with the demands of the analysis, researchers can generate accurate, reliable, and defensible data crucial to advancing their scientific and developmental goals.
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PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link].
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PubChem. This compound;chloride. National Center for Biotechnology Information. Available from: [Link].
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American Elements. amine. American Elements. Available from: [Link].
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Dana Bioscience. 4-Ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine 1g. Dana Bioscience. Available from: [Link].
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Restek. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek. Available from: [Link].
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Aldeek, F. et al. (2018). Accurate Quantitation and Analysis of Nitrofuran Metabolites... by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link].
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Regan, G. et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat... Analytical and Bioanalytical Chemistry. Available from: [Link].
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Restek. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Technology Networks. Available from: [Link].
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Hsiao, C. et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods. Available from: [Link].
-
Patel, D. et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. ResearchGate. Available from: [Link].
-
SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC. Available from: [Link].
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Ali, H. et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. Available from: [Link].
-
Hsiao, C. et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods. Available from: [Link].
-
Remidicherla, S. et al. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research. Available from: [Link].
-
El-Kholy, S. et al. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Acta Poloniae Pharmaceutica. Available from: [Link].
-
Regan, G. et al. (2022). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PubMed. Available from: [Link].
-
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available from: [Link].
-
ResearchGate. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link].
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Safety Operating Guide
Definitive Guide to the Proper Disposal of N-(furan-2-ylmethyl)cyclohexanamine
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
For professionals engaged in the fast-paced world of pharmaceutical research and chemical synthesis, the lifecycle of a compound extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are critical components of a robust safety culture and a commitment to environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the proper disposal of N-(furan-2-ylmethyl)cyclohexanamine, ensuring that your laboratory practices remain safe, compliant, and beyond reproach.
Understanding the Compound: A Proactive Hazard Assessment
-
Cyclohexylamine Moiety: Aliphatic amines like cyclohexylamine are often corrosive and can cause severe skin burns and eye damage.[1][2] They are typically toxic if swallowed or in contact with skin and can cause damage to internal organs with repeated exposure.[2]
-
Furan Moiety: Furan and its derivatives can be flammable, toxic if swallowed, and fatal if inhaled in some cases.[3]
-
Reactivity: Amines are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] The combination of these functional groups necessitates careful handling to avoid hazardous reactions.
Based on this analysis, this compound should be handled as a corrosive, toxic, and potentially flammable substance. All waste containing this compound must be treated as hazardous until proven otherwise through formal characterization.
Table 1: Inferred Hazard Profile and Essential Safety Data
| Property | Inferred Value/Information | Rationale & Source Analogy |
| Primary Hazards | Corrosive, Acutely Toxic (Oral, Dermal), Eye Damage, Skin Irritation. | Based on SDS for Cyclohexylamine and N-Methylcyclohexylamine.[2][4] |
| Physical State | Liquid. | Boiling point of 262°C reported for the free base.[] |
| Incompatibilities | Strong acids, oxidizing agents, acid chlorides, carbon dioxide. | Common reactivity for amine compounds.[4] |
| Hazardous Combustion | Oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2). | Expected combustion byproducts for nitrogenous organic compounds.[1][4] |
The Regulatory Framework: RCRA and Your Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its final, safe disposal.[7]
Your first step is to determine if your waste stream containing this compound is a "hazardous waste" under RCRA. This involves checking if it exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Does the waste have a flashpoint below 60°C (140°F)? This is highly dependent on the solvent used. If the compound is in a flammable solvent like methanol or acetonitrile, the waste is likely ignitable.
-
Corrosivity: Is the aqueous waste's pH less than or equal to 2, or greater than or equal to 12.5?[8] While the compound itself is a base, the final pH of your waste solution determines this characteristic.
-
Reactivity: Is the waste unstable, capable of detonation, or does it react violently with water? This is unlikely for this compound under normal conditions.
-
Toxicity: Does the waste contain contaminants listed in 40 CFR 261.24 at concentrations above specified limits? A Toxicity Characteristic Leaching Procedure (TCLP) may be required if you suspect the presence of regulated heavy metals or organic compounds from your process.
Given the properties of analogous amines, it is highly probable that waste containing this compound will be classified as hazardous due to Toxicity and potentially Corrosivity or Ignitability , depending on the formulation.
Step-by-Step Disposal Protocol: From Benchtop to Final Pickup
Adherence to a systematic disposal workflow is non-negotiable. The following protocol provides a clear, actionable plan for managing this waste stream.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE. The principle is to create a complete barrier to prevent any route of exposure.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4-8 mil). | Prevents skin contact with the corrosive and toxic amine. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face, which could cause severe damage.[1] |
| Body Protection | Chemical-resistant laboratory coat and closed-toe shoes. | Protects skin and clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors.[9] |
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe waste management. Never mix incompatible waste streams.
-
Dedicate a Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and related materials (e.g., contaminated gloves, wipes, silica gel).
-
Select the Right Container: Use a high-density polyethylene (HDPE) or other compatible plastic container with a tightly sealing screw cap.[10] Do not use metal containers, as amines can be corrosive.
-
Maintain Headspace: Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills.
-
Keep Closed: The container must remain closed at all times except when waste is being added.[11] This is a common and critical RCRA requirement.
Step 3: Accurate Waste Labeling
Proper labeling ensures that everyone, from your lab colleagues to the hazardous waste disposal team, understands the container's contents and associated dangers.
Your label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" and any solvents present.
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive").
-
The date on which waste was first added to the container (the "accumulation start date").
Step 4: On-Site Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator. The storage location should be a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials.[9]
Your generator status (Very Small, Small, or Large Quantity Generator) dictates how long you can store waste on-site.[11][12] Consult your institution's Environmental Health and Safety (EHS) office to understand your specific limits.
Step 5: Arranging for Final Disposal
Do not attempt to neutralize or dispose of this chemical down the drain.
-
Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS office.
-
Provide Documentation: Clearly communicate the contents of the waste container.
-
Schedule Pickup: Arrange for a pickup by trained hazardous waste professionals who will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Spill Management: An Emergency Action Plan
Accidents happen. A clear and concise spill response plan is essential.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the full PPE outlined in Table 2.
-
Contain the Spill: For small spills, use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand, or special absorbent pads). Do not use combustible materials like paper towels to absorb the neat compound.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (check with your EHS office) and dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, regardless of the size.
Visualizing the Workflow: Disposal Decision Pathway
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. Accessed January 7, 2026. URL: [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. EPA.gov. Accessed January 7, 2026. URL: [Link]
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EHSLeaders. RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. EHSLeaders.com. Accessed January 7, 2026. URL: [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. Accessed January 7, 2026. URL: [Link]
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PubChem. This compound;chloride. National Center for Biotechnology Information. Accessed January 7, 2026. URL: [Link]
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Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Mo.gov. Accessed January 7, 2026. URL: [Link]
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Bergeson & Campbell, P.C. FAQs - RCRA. Lawbc.com. Accessed January 7, 2026. URL: [Link]
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U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.gov. Accessed January 7, 2026. URL: [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. EPA.gov. Accessed January 7, 2026. URL: [Link]
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American Elements. amine. AmericanElements.com. Accessed January 7, 2026. URL: [Link]
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LabAlley. Safety Data Sheet: Cyclohexylamine. LabAlley.com. Accessed January 7, 2026. URL: [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Accessed January 7, 2026. URL: [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Characteristics. EPA.gov. Accessed January 7, 2026. URL: [Link]
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U.S. Environmental Protection Agency. January 2025 EPA Waste Management Updates Newsletter. GovDelivery.com. Accessed January 7, 2026. URL: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
